2-amino-2-(4-bromophenyl)acetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991364 | |
| Record name | Amino(4-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-03-3 | |
| Record name | Amino(4-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(4-bromophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-amino-2-(4-bromophenyl)acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid
Abstract
This compound, a non-canonical, halogenated amino acid, serves as a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a bromophenyl moiety, offers a unique combination of steric and electronic properties, making it a valuable precursor for a range of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal synthetic pathways for this compound, targeting researchers and drug development professionals. We will conduct a deep dive into the mechanisms and practical considerations of classical methods, namely the Strecker and Bucherer-Bergs syntheses. Furthermore, this document will address the critical aspect of stereocontrol, present a detailed experimental protocol for the Strecker synthesis, and outline standard procedures for purification and characterization.
Introduction: The Strategic Value of a Halogenated Phenylglycine
In the landscape of drug discovery, non-proteinogenic amino acids are indispensable tools for designing novel therapeutics. They allow for the exploration of chemical space beyond that offered by the 20 common amino acids, enabling the fine-tuning of pharmacological profiles. This compound, a derivative of phenylglycine, is of particular interest for several reasons:
-
Pharmaceutical Scaffolding: As a substituted phenylglycine, it forms the core of numerous biologically active molecules. The bromine atom, in particular, enhances its utility for further chemical modification.[1]
-
Modulation of Physicochemical Properties: The presence of a bromine atom at the para-position significantly alters the molecule's lipophilicity, electronic character, and potential for halogen bonding, which can critically influence drug-receptor interactions and pharmacokinetic properties.
-
Chiral Pool Synthesis: The molecule possesses a chiral center at the α-carbon. Access to its individual (R)- and (S)-enantiomers is highly sought after for the stereoselective synthesis of complex APIs, as different enantiomers can exhibit vastly different efficacy and toxicity profiles.[1][2]
This guide aims to equip scientists with the foundational knowledge required to synthesize and utilize this versatile compound effectively.
Physicochemical and Structural Data
A summary of the key properties of racemic this compound is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Bromophenylglycine, DL-4-Bromophenylglycine | [2][4] |
| CAS Number | 71079-03-3 (racemate) | [3][5] |
| Molecular Formula | C₈H₈BrNO₂ | [3] |
| Molecular Weight | 230.06 g/mol | [3][6] |
| Melting Point | 273-274 °C | [6] |
| Appearance | White solid / powder |
Core Synthetic Strategies: From Aldehyde to Amino Acid
The synthesis of this compound typically starts from the readily available precursor, 4-bromobenzaldehyde.[7] Two classical, time-tested methodologies dominate the synthetic landscape: the Strecker synthesis and the Bucherer-Bergs reaction.
Pathway 1: The Strecker Synthesis
Discovered by Adolph Strecker, this method is one of the most fundamental and versatile routes to α-amino acids.[8] It is a three-component reaction involving an aldehyde, ammonia, and cyanide, which proceeds in two main stages: the formation of an α-aminonitrile followed by its hydrolysis.[9][10]
Mechanism and Rationale:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 4-bromobenzaldehyde. This is often facilitated by a mildly acidic medium (e.g., from NH₄Cl), which protonates the carbonyl oxygen, rendering the aldehyde more electrophilic.[9] Subsequent dehydration yields a reactive iminium ion intermediate.
-
Cyanide Addition: A cyanide source, such as KCN or NaCN, then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile, 2-amino-2-(4-bromophenyl)acetonitrile.[8] This step creates the crucial carbon-carbon bond of the final amino acid backbone.
-
Nitrile Hydrolysis: The final stage involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under harsh acidic (e.g., strong HCl) or basic conditions, which protonates or activates the nitrile for successive nucleophilic attacks by water, ultimately liberating the final amino acid product.[9]
The primary advantage of the Strecker synthesis is its operational simplicity, often being performed as a one-pot reaction. However, its major drawbacks are the use of highly toxic cyanide reagents and the production of a racemic mixture of the amino acid, requiring a subsequent resolution step if a single enantiomer is desired.[1]
Caption: High-level overview of the Strecker synthesis pathway.
Pathway 2: The Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another powerful multicomponent method for preparing α-amino acids, proceeding through a hydantoin intermediate.[11][12] It utilizes an aldehyde or ketone, potassium cyanide, and ammonium carbonate.
Mechanism and Rationale:
-
Cyanohydrin and Aminonitrile Formation: Similar to the Strecker synthesis, the reaction likely involves the initial formation of intermediates like a cyanohydrin (from the aldehyde and cyanide) and an aminonitrile (from the reaction with ammonia released by the ammonium carbonate).[11][13]
-
Cyclization to Hydantoin: The key step is the reaction of the aminonitrile with carbon dioxide (also derived from the ammonium carbonate) to form a carbamic acid derivative. This intermediate undergoes intramolecular cyclization to yield a 5-(4-bromophenyl)hydantoin.[12]
-
Hydantoin Hydrolysis: The resulting hydantoin is a stable, often crystalline solid that can be isolated and purified. Subsequent hydrolysis, typically under strong basic conditions (e.g., with Ba(OH)₂ or NaOH) followed by acidification, cleaves the heterocyclic ring to afford the desired α-amino acid.[13]
This pathway offers the advantage of producing a stable, easily purifiable intermediate (the hydantoin). The overall yields are often comparable to the Strecker synthesis, but it similarly produces a racemic product and involves toxic cyanides.
Caption: High-level overview of the Bucherer-Bergs synthesis.
Addressing Chirality: The Pursuit of Enantiopure Compounds
As previously noted, the classical syntheses yield racemic mixtures. In drug development, accessing single enantiomers is paramount. While classical resolution of the racemate (e.g., via diastereomeric salt formation) is an option, modern synthetic chemistry prioritizes asymmetric methods.
Catalytic asymmetric synthesis offers an elegant solution to directly produce enantiomerically enriched amino acids.[1] While a specific, widely adopted catalytic asymmetric Strecker or Bucherer-Bergs reaction for this compound is not prominently documented in introductory literature, the principles are well-established for other amino acids. These methods typically involve replacing ammonia with a chiral amine auxiliary or, more efficiently, using a chiral catalyst to control the facial attack of the cyanide nucleophile on the imine intermediate, thereby setting the stereochemistry at the α-carbon. Development in this area is a key focus for process chemists seeking more efficient and atom-economical routes to enantiopure pharmaceutical building blocks.
Detailed Experimental Protocol: Strecker Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of racemic this compound.
Causality and Rationale:
-
Reagent Stoichiometry: An excess of ammonium chloride and potassium cyanide is used to drive the equilibrium towards the formation of the α-aminonitrile intermediate.
-
Solvent System: An aqueous ethanol or methanol mixture is often used to ensure the solubility of both the organic aldehyde and the inorganic salts.
-
Hydrolysis Conditions: Concentrated hydrochloric acid is a robust reagent for the complete hydrolysis of the nitrile to the carboxylic acid and the ammonium salt of the amine, which is then neutralized to yield the zwitterionic amino acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| 4-Bromobenzaldehyde | 185.02 | 18.5 g | 0.10 |
| Potassium Cyanide (KCN) | 65.12 | 7.8 g | 0.12 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 8.0 g | 0.15 |
| Ethanol (95%) | - | 100 mL | - |
| Water | - | 50 mL | - |
| Conc. Hydrochloric Acid (HCl) | - | 100 mL | - |
| Ammonium Hydroxide (NH₄OH) | - | As needed | - |
!!! EXTREME CAUTION !!! Potassium cyanide is a highly potent and fast-acting poison. All operations involving KCN must be performed in a certified chemical fume hood. An emergency cyanide antidote kit must be available. Acidification of cyanide solutions will liberate deadly hydrogen cyanide (HCN) gas.
Step-by-Step Procedure:
-
Formation of the α-Aminonitrile: a. In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (8.0 g) and potassium cyanide (7.8 g) in 50 mL of deionized water. b. To this solution, add 100 mL of ethanol. Cool the mixture to 0-5 °C in an ice bath. c. Separately, dissolve 4-bromobenzaldehyde (18.5 g) in a minimal amount of warm ethanol and allow it to cool. d. Add the 4-bromobenzaldehyde solution dropwise to the cold, stirred cyanide/ammonium chloride solution over 30 minutes. e. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). A precipitate of the aminonitrile may form.
-
Isolation and Hydrolysis of the Intermediate: a. (Safety First) In a well-ventilated fume hood, carefully pour the reaction mixture into a 1 L beaker containing 100 mL of concentrated hydrochloric acid. This step will generate some HCN gas. b. Transfer the acidic mixture back to a round-bottom flask suitable for reflux. c. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress can be monitored by TLC until the aminonitrile intermediate is consumed. d. After hydrolysis is complete, allow the mixture to cool to room temperature.
-
Work-up and Purification: a. Cool the acidic solution in an ice bath. b. Slowly and carefully neutralize the solution by adding concentrated ammonium hydroxide dropwise. The pH should be adjusted to the isoelectric point of the amino acid (typically pH 5-6), at which point the product will have minimal solubility and precipitate out. c. Collect the crude white precipitate by vacuum filtration using a Büchner funnel. d. Wash the solid with two portions of cold deionized water (2x 30 mL) and then with cold ethanol (2x 20 mL) to remove residual salts and impurities. e. Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound. f. Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Purification and Analytical Characterization
The primary method for purifying the final product is recrystallization , which leverages the compound's lower solubility in cold solvents compared to hot solvents to remove soluble impurities.
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets in the ~7.5 ppm region), α-proton (singlet or multiplet, ~4.5-5.0 ppm), and broad signals for the -NH₂ and -COOH protons (variable). |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbonyl (~170-180 ppm), the aromatic carbons (including the C-Br carbon), and the α-carbon (~55-65 ppm). |
| FT-IR (KBr Pellet) | Characteristic absorptions for N-H stretching (amine, ~3000-3300 cm⁻¹), broad O-H stretching (carboxylic acid, ~2500-3300 cm⁻¹), C=O stretching (carbonyl, ~1700 cm⁻¹), and C-Br stretching. |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ peak at m/z ≈ 230.98/232.98 (characteristic isotopic pattern for bromine). |
| Melting Point | Should be sharp and consistent with the literature value (~273-274 °C).[6] |
Conclusion
This compound is a high-value building block for pharmaceutical research and development. Its synthesis is well-established through classical methods like the Strecker and Bucherer-Bergs reactions, which provide reliable access to the racemic material from 4-bromobenzaldehyde. While these methods are robust, they rely on toxic reagents and necessitate further steps for chiral resolution. The future of synthesizing this and similar compounds lies in the development of safer, more sustainable, and stereoselective catalytic methods. Such advancements will undoubtedly accelerate the discovery and development of next-generation therapeutics that incorporate this crucial structural motif.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. (R)-2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 6934098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-4-Bromophenylglycine CAS#: 42718-15-0 [amp.chemicalbook.com]
- 5. This compound [oakwoodchemical.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(4-bromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, represents a pivotal structural motif in medicinal chemistry and drug development. Its unique architecture, featuring a stereocenter and a reactive bromophenyl group, renders it a valuable chiral building block for the synthesis of complex molecular entities with therapeutic potential. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and detailed, field-proven methodologies for its characterization. The ensuing discussion is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their scientific endeavors.
Introduction: The Strategic Importance of this compound in Drug Discovery
The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. Within this landscape, the design and synthesis of molecules with precisely defined three-dimensional structures are paramount for achieving desired biological activity and minimizing off-target effects. This compound emerges as a compound of significant interest due to a confluence of advantageous structural features.
-
Chirality as a Determinant of Biological Function: The presence of a chiral center at the α-carbon is a key attribute. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. The availability of both (R)- and (S)-enantiomers of this compound provides a valuable platform for stereoselective synthesis, enabling the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1]
-
The Role of the Bromophenyl Moiety: The bromine atom at the para-position of the phenyl ring is not merely a passive substituent. Its electronegativity and size influence the molecule's electronic distribution and lipophilicity. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing drug-receptor binding affinity and selectivity. Crucially, the bromine atom also serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[1]
-
A Scaffold for Diverse Therapeutic Applications: As a substituted phenylglycine derivative, this compound is a valuable building block in pharmaceutical synthesis.[1] Derivatives of this compound have been investigated for a range of biological activities, including their potential as antimicrobial agents. This underscores the potential of this scaffold for the discovery of new drugs with diverse therapeutic applications.
This guide will now delve into the specific physicochemical properties of this compound, providing a detailed and practical framework for its scientific investigation.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its behavior in both chemical reactions and biological systems.
General and Computed Properties
The fundamental identifiers and computed properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Bromo-DL-phenylglycine, amino(4-bromophenyl)acetic acid | [2] |
| CAS Number | 71079-03-3 | [2][3][4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [2][4] |
| Molecular Weight | 230.06 g/mol | [1][2][3][4] |
| Melting Point | 273-274 °C | [3] |
| Boiling Point | 363.2 °C at 760 mmHg | [3] |
| Flash Point | 173.5 °C | [3] |
| Density | 1.7 g/cm³ | [3] |
| XLogP3 | -1 | [3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Solubility Profile
The solubility of an amino acid is a critical parameter, influencing its suitability for various experimental conditions and its bioavailability in biological systems. Amino acids, being zwitterionic, exhibit variable solubility depending on the solvent's polarity and pH.[6]
Expected Solubility Behavior:
-
Water: As an amino acid, this compound is expected to be soluble in water.[6] The presence of the polar amino and carboxylic acid groups facilitates interaction with water molecules.
-
Organic Solvents: Its solubility in non-polar organic solvents is anticipated to be limited. However, it may exhibit some solubility in polar organic solvents such as ethanol and methanol.
Experimental Protocol for Determining Solubility:
The following protocol provides a standardized method for quantitatively determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, methanol, dichloromethane, acetone)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Acid-Base Properties: pKa Determination
The pKa values of the ionizable groups (the α-carboxylic acid and α-amino group) are fundamental to understanding the ionization state of this compound at different pH values. This, in turn, dictates its solubility, reactivity, and interaction with biological targets. The pKa can be accurately determined by acid-base titration.[7][8]
Experimental Protocol for pKa Determination via Titration:
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
-
Titration with Acid (to determine pKa1):
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding small, precise increments (e.g., 0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops significantly and plateaus at a low value.
-
-
Titration with Base (to determine pKa2):
-
In a separate experiment, or by continuing from the isoelectric point, titrate a fresh solution of the amino acid with the standardized 0.1 M NaOH solution.
-
Add the NaOH in small increments, recording the pH after each addition.
-
Continue the titration until the pH rises significantly and plateaus at a high value.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).
-
The isoelectric point (pI) is the pH at the equivalence point between the two pKa values.
-
Diagram: Logic of pKa Determination via Titration
Caption: Logical flow for determining pKa values through acid-base titration.
Synthesis and Spectroscopic Characterization
Synthesis via Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[1] This two-step process begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.[9]
Overall Reaction:
4-bromobenzaldehyde + NH₃ + HCN → 2-amino-2-(4-bromophenyl)acetonitrile 2-amino-2-(4-bromophenyl)acetonitrile + H₂O/H⁺ → this compound
Step-by-Step Laboratory Protocol (Adapted from similar syntheses): [10]
Stage 1: Formation of 2-amino-2-(4-bromophenyl)acetonitrile
Materials:
-
4-bromobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol or Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde in methanol.
-
Add a solution of ammonium chloride in water to the flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium cyanide to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours or overnight.
-
The resulting α-aminonitrile may precipitate and can be collected by filtration.
Stage 2: Hydrolysis to this compound
Materials:
-
2-amino-2-(4-bromophenyl)acetonitrile (from Stage 1)
-
Concentrated hydrochloric acid (HCl)
-
Reflux apparatus
Procedure:
-
Combine the α-aminonitrile with concentrated HCl in a round-bottom flask.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile group.
-
After cooling, the amino acid hydrochloride salt may precipitate.
-
Collect the solid by filtration.
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point using a base (e.g., aqueous ammonia).
-
The precipitated this compound can be collected by filtration, washed with cold water and ethanol, and dried.
Diagram: Strecker Synthesis Workflow
Caption: Stepwise workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the bromophenyl ring. The para-substitution pattern will result in a characteristic AA'BB' system.
-
α-Proton: A singlet around δ 4.0-5.0 ppm for the proton attached to the α-carbon.
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet for the -COOH proton, often at δ > 10 ppm, which may be unobserved in some deuterated solvents due to exchange.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid carbon.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), including the carbon bearing the bromine atom (which will be shifted relative to the others).
-
α-Carbon: A signal around δ 55-65 ppm for the α-carbon.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band from approximately 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.
-
N-H Stretch: A medium intensity band around 3000-3300 cm⁻¹ corresponding to the amine N-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹, indicating the presence of the carbon-bromine bond.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). For C₈H₈BrNO₂, the expected molecular ion peaks would be around m/z 229 and 231.
Conclusion
This compound is a compound of considerable utility in the field of drug discovery and development. This guide has provided a detailed overview of its key physicochemical properties, including its molecular structure, solubility, and acid-base characteristics. Furthermore, it has outlined robust experimental protocols for the determination of these properties and for the synthesis and spectroscopic characterization of the molecule. By leveraging the information and methodologies presented herein, researchers can confidently and effectively incorporate this versatile building block into their synthetic strategies, paving the way for the creation of novel and impactful therapeutic agents.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [oakwoodchemical.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. microbenotes.com [microbenotes.com]
- 7. scribd.com [scribd.com]
- 8. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
2-amino-2-(4-bromophenyl)acetic acid CAS number 71079-03-3
An In-Depth Technical Guide to 2-Amino-2-(4-bromophenyl)acetic Acid (CAS: 71079-03-3)
Abstract
This compound, a halogenated derivative of the aromatic amino acid phenylglycine, stands as a pivotal chiral building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a stereocenter at the α-carbon and a bromine-substituted phenyl ring, offers a unique combination of chirality and reactivity, making it a highly valuable precursor for Active Pharmaceutical Ingredients (APIs).[1][2] The bromine atom not only influences the molecule's electronic properties and lipophilicity but also serves as a versatile synthetic handle for advanced molecular engineering, such as cross-coupling reactions.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's fundamental properties is the bedrock of its application. This non-natural, α-amino acid is typically a solid at room temperature.[3]
Physical and Chemical Properties
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 71079-03-3 | [3][4][5][6] |
| Molecular Formula | C₈H₈BrNO₂ | [4][5][6] |
| Molecular Weight | 230.06 g/mol | [4][5][6] |
| Melting Point | 273-274 °C | [3][4][5] |
| Boiling Point (Est.) | 363.2 °C at 760 mmHg | [4][5] |
| Density (Est.) | 1.7 ± 0.1 g/cm³ | [4][5] |
| Topological Polar Surface Area | 63.3 Ų | [4][6] |
| XLogP3 | -1 | [4][6] |
| Appearance | Solid | [3] |
Spectroscopic Signature
Spectroscopic analysis is critical for structure verification and purity assessment. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.
| Technique | Expected Peaks and Rationale |
| ¹H NMR | Signals for aromatic protons (typically in the δ 7.0-7.6 ppm range), a singlet for the α-proton (methine), and broad signals for the amino (NH₂) and carboxylic acid (OH) protons. The exact shifts will vary with the solvent used. |
| ¹³C NMR | Resonances for the carboxyl carbon (>170 ppm), aromatic carbons (120-140 ppm range), and the α-carbon. The carbon attached to the bromine will have a characteristic shift.[7] |
| FTIR | A broad O-H stretch from the carboxylic acid overlapping with N-H stretches (approx. 3300-3500 cm⁻¹). A strong C=O carbonyl stretch for the carboxylic acid around 1700-1725 cm⁻¹. N-H bending vibrations are expected around 1560-1640 cm⁻¹. The C-Br stretch will appear in the fingerprint region (<800 cm⁻¹).[1] |
| Mass Spec. | The molecular ion peak [M]+ should be observable, along with a characteristic isotopic pattern [M+2]+ of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Synthesis and Purification
The classical Strecker synthesis is a robust and widely adopted method for preparing α-amino acids, including this compound.[1] This pathway, however, inherently produces a racemic mixture, which necessitates subsequent chiral resolution for stereospecific applications.
Experimental Protocol: Racemic Synthesis via Strecker Reaction
This protocol outlines the synthesis from 4-bromobenzaldehyde. The causality behind this choice is its high efficiency in forming the α-amino acid backbone in a one-pot fashion.
Step 1: Formation of the α-Aminonitrile Intermediate
-
Rationale: This step combines the aldehyde, a cyanide source, and an ammonia source to form the key aminonitrile intermediate.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde in a suitable solvent like methanol or ethanol.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture vigorously for several hours to overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Hydrolysis of the α-Aminonitrile
-
Rationale: The nitrile group is hydrolyzed under acidic conditions to yield the final carboxylic acid.
-
Procedure:
-
Once the formation of the aminonitrile is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the mixture and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
-
Step 3: Purification
-
Rationale: Recrystallization is used to remove unreacted starting materials and side products.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot water or an appropriate aqueous solvent mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them thoroughly. Purity should be assessed by HPLC and melting point.
-
Synthesis Workflow Diagram
Caption: Workflow for the racemic synthesis of the target compound via the Strecker reaction.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its dual functionality, which allows for a wide range of chemical transformations. It serves as a scaffold for building molecular complexity.
-
N-Terminus Reactivity (Amino Group): The amino group is a potent nucleophile.
-
Acylation: Reacts readily with acyl chlorides or anhydrides to form amides. This is often used to install protecting groups or to incorporate the amino acid into a peptide chain.[1]
-
Sulfonylation: Reacts with sulfonyl chlorides (e.g., tosyl chloride) to produce stable sulfonamides, a common moiety in many drug molecules.[1]
-
-
C-Terminus Reactivity (Carboxyl Group):
-
Esterification: Can be converted to methyl or ethyl esters, for example, through Fischer esterification, which can protect the carboxylic acid or modify the compound's solubility.[8]
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, yielding the corresponding amino alcohol, 2-amino-2-(4-bromophenyl)ethanol.[1]
-
-
Aromatic Ring Reactivity (Bromo Group):
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for SAR studies.
-
Caption: Key reactive sites and common derivatization pathways for the title compound.
Applications in Drug Discovery and Development
The chirality of this compound is a critical attribute, as the biological activity of many drugs is stereospecific.[1] This compound serves as a valuable starting material for the enantiomerically pure synthesis of APIs.[1]
Chiral Building Block for APIs
Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Using enantiopure (R)- or (S)-2-amino-2-(4-bromophenyl)acetic acid ensures the synthesis of the desired stereoisomer of the final drug product, enhancing efficacy and safety.
Scaffold for Peptidomimetics and SAR Studies
Incorporating this non-natural amino acid into peptide sequences or small molecule libraries allows researchers to probe drug-receptor interactions.[1]
-
Conformational Constraint: The bulky bromophenyl group can restrict the conformational flexibility of a peptide backbone, potentially locking it into a bioactive conformation.
-
Modulating Properties: The bromine atom increases lipophilicity and can participate in halogen bonding, a key non-covalent interaction that can enhance binding affinity to a biological target.[2]
-
Vector for Further Synthesis: As mentioned, the bromine atom is a synthetic handle. Libraries of compounds can be generated from a common intermediate by applying various cross-coupling reactions, which is a highly efficient strategy for exploring structure-activity relationships (SAR).[2]
Chiral Resolution: Isolating Enantiomers
Since the Strecker synthesis yields a racemate, an effective resolution method is paramount for pharmaceutical applications.[1][9] Chiral HPLC is the gold standard for both analytical and preparative separation.
Protocol: Analytical Chiral HPLC Method Development
-
Rationale: To resolve the (R)- and (S)-enantiomers for purity analysis. The choice of a chiral stationary phase (CSP) is critical, as it creates a chiral environment where the two enantiomers interact differently, leading to different retention times.
-
Procedure:
-
Column Selection: Screen various CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds. A column like the (R,R) Whelk-O1 has been shown to be effective for similar structures.[10]
-
Mobile Phase Optimization:
-
Start with a normal-phase mobile phase, such as a mixture of n-hexane and ethanol.
-
Add small amounts of an acidic modifier (e.g., trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid and an amine modifier (e.g., isopropylamine) to improve peak shape by interacting with the stationary phase.[10]
-
Systematically vary the ratio of hexane to ethanol to optimize the resolution and retention time. A good starting point could be 90:10 (Hexane:Ethanol) with 0.1% TFA.
-
-
Detection: Use a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., ~220 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision. A resolution factor (Rs) of greater than 2.0 between the enantiomeric peaks is generally considered sufficient.[10]
-
Safety and Handling
Proper handling is essential when working with any chemical reagent. This compound requires standard laboratory precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5][6]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11][12]
-
Handling: Avoid creating dust.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11]
-
Conclusion
This compound (CAS 71079-03-3) is far more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique structural features—a chiral center, a reactive amino group, a versatile carboxyl group, and a functionalizable aromatic ring—provide a rich platform for synthetic chemists to design and create novel molecules with therapeutic potential. A thorough understanding of its synthesis, characterization, reactivity, and handling, as outlined in this guide, is crucial for harnessing its full potential in the development of next-generation pharmaceuticals.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 71079-03-3 this compound AKSci W8014 [aksci.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 8. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. tsijournals.com [tsijournals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
(R)-2-amino-2-(4-bromophenyl)acetic acid structure
An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)acetic Acid: Structure, Synthesis, and Application
Introduction
(R)-2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, serves as a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a stereogenic center directly attached to a halogenated aromatic ring, provides a unique combination of chirality and chemical reactivity. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's structure, physicochemical properties, enantioselective synthesis strategies, analytical characterization, and its significant role as a scaffold for creating novel therapeutic agents. The bromine atom, in particular, not only influences the molecule's electronic properties but also acts as a versatile synthetic handle for advanced molecular engineering, such as cross-coupling reactions.[1]
Physicochemical and Structural Properties
The fundamental identity of a chemical entity is defined by its structure and physical characteristics. (R)-2-amino-2-(4-bromophenyl)acetic acid is distinguished by a specific three-dimensional arrangement of its atoms, which is crucial for its interactions in biological systems.[1]
Core Data
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid | [2] |
| Synonyms | (R)-2-(4-Bromophenyl)glycine, D-4-Bromophenylglycine | [2] |
| CAS Number | 1260220-71-0 | [3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [2][3] |
| Molecular Weight | 230.06 g/mol | [2][3] |
| SMILES | N--INVALID-LINK--C1=CC=C(Br)C=C1 | [3] |
| InChI Key | APLQICUORRMFHY-SSDOTTSWSA-N | [2][4] |
Chemical Structure and Stereochemistry
The defining feature of this molecule is its chirality, which originates from the α-carbon bonded to four different substituents: a hydrogen atom, an amino group, a carboxylic acid group, and a 4-bromophenyl group.[5] The "(R)" designation in its name refers to the specific spatial configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]
Synthesis of Chiral α-Amino Acids
The synthesis of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical chemistry.[6] Methodologies can be broadly categorized into chiral resolution of racemic mixtures and asymmetric synthesis, with the latter being more efficient as it avoids discarding 50% of the material. Asymmetric synthesis aims to create the desired stereocenter selectively.[7]
Synthetic Strategies
Several powerful strategies have been developed for the asymmetric synthesis of α-amino acids:
-
Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.[8]
-
Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or a chiral organocatalyst) is used to generate large quantities of the enantiomerically enriched product.[9] This is often the preferred industrial method due to its high efficiency.
-
Enzymatic Resolution/Synthesis: Enzymes are used to selectively react with one enantiomer in a racemic mixture or to catalyze a stereoselective synthesis.
A common classical approach to α-amino acids is the Strecker synthesis , which involves reacting an aldehyde with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis.[1] To achieve enantioselectivity, this reaction can be modified using a chiral amine or a chiral catalyst.
Representative Synthetic Workflow: Asymmetric Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing chiral amino acids.[5] It utilizes a chiral catalyst to shuttle reactants between an aqueous and an organic phase, creating a chiral environment for the key bond-forming step. The workflow below illustrates a conceptual pathway for synthesizing the target molecule.
Causality Behind Experimental Choices:
-
Glycine Schiff Base: The glycine is protected as a Schiff base to increase the acidity of the α-proton, facilitating deprotonation and subsequent alkylation.
-
Phase-Transfer Catalyst: The chiral catalyst is essential for enantioselectivity. It forms a chiral ion pair with the enolate of the glycine Schiff base, which then preferentially reacts with the 4-bromobenzaldehyde from one face, dictating the final stereochemistry.[10]
-
Biphasic System: Using an organic solvent (like toluene) and an aqueous phase allows for easy separation and recycling of the catalyst and base, which is advantageous for industrial-scale production.[7]
-
Acidic Hydrolysis: This final step is crucial for deprotecting both the amino and carboxyl groups to yield the final free amino acid.
Analytical Characterization
Rigorous analytical validation is required to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Standard Analytical Techniques
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Signals corresponding to aromatic protons (in the ~7.5 ppm region), the α-proton, and exchangeable protons from the amine and carboxylic acid groups. ¹³C NMR: Resonances for the aromatic carbons, the α-carbon, and the carbonyl carbon. |
| Mass Spectrometry | Determination of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of the compound (e.g., 228.9738 m/z for [M-H]⁻). The isotopic pattern will clearly indicate the presence of one bromine atom. |
| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, % ee). | Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification. A successful synthesis will show a major peak for the (R)-enantiomer and a minimal or absent peak for the (S)-enantiomer. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-Br stretching. |
Protocol: Enantiomeric Excess Determination by Chiral HPLC
This protocol provides a self-validating system for assessing the success of an enantioselective synthesis.
Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-2-(4-bromophenyl)acetic acid to determine the enantiomeric excess (% ee).
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve a sample of the racemic (R/S)-2-amino-2-(4-bromophenyl)acetic acid in the mobile phase to a known concentration (e.g., 1 mg/mL). This serves as the validation standard to confirm that the column and conditions can separate the two enantiomers.
-
Accurately weigh and dissolve the synthesized (R)-enantiomer sample in the mobile phase to the same concentration.
-
-
Chromatographic Conditions (Illustrative Example):
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 85:15:0.1 v/v/v). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: 25 °C.
-
-
Analysis Procedure:
-
Inject the racemic standard. Two well-resolved peaks should be observed. Record their retention times (t₁ and t₂).
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100%
-
A high % ee (e.g., >98%) indicates a highly successful and selective synthesis.[9]
-
Applications in Drug Development
(R)-2-amino-2-(4-bromophenyl)acetic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its rigid structure and reactive functionalities.
Scaffold for Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure relates to its biological activity.[1] This compound provides an excellent starting scaffold. Researchers can systematically modify its three main functional points to generate a library of new compounds for biological screening.
-
Amine Modification: Acylation or alkylation can alter hydrogen bonding capacity and metabolic stability.[1]
-
Carboxylic Acid Modification: Conversion to esters or amides can modify the molecule's charge state, potentially improving cell permeability in a prodrug strategy.[1]
-
Aromatic Ring Modification: The bromine atom is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe interactions with a biological target's binding pocket.[1]
Precursor to Biologically Active Molecules
Halogenated phenylglycines are recognized precursors in the synthesis of various pharmaceuticals. While specific APIs derived directly from this exact compound may not be widely public, the structural motif is valuable. The combination of the chiral amino acid backbone and the substituted phenyl ring is found in molecules targeting enzymes and receptors where precise 3D orientation is essential for activity.[1]
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. (R)-2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 6934098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Amino-2-(4-bromophenyl)acetic acid 95% | CAS: 1260220-71-0 | AChemBlock [achemblock.com]
- 4. (R)-2-Amino-2-(4-bromophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105330557A - Preparation method of chiral alpha-amino acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-2-amino-2-(4-bromophenyl)acetic Acid: Synthesis, Resolution, and Application
Introduction: The Significance of a Chiral Non-Proteinogenic Amino Acid
(S)-2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in modern pharmaceutical development.[1][2] Its structural uniqueness, characterized by a bromine-substituted phenyl ring at the α-carbon, imparts distinct chemical properties that are highly valued in medicinal chemistry. The chirality at the α-carbon is of paramount importance, as the biological activity of many pharmaceuticals is stereospecific, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[1] This guide provides a comprehensive technical overview of the synthesis, chiral resolution, characterization, and application of the (S)-enantiomer, tailored for researchers and professionals in drug discovery and development. The methodologies described herein are presented with an emphasis on the underlying principles and practical considerations to ensure robust and reproducible outcomes.
Part 1: Synthesis of Racemic 2-amino-2-(4-bromophenyl)acetic Acid
The journey to obtaining the enantiomerically pure (S)-2-amino-2-(4-bromophenyl)acetic acid begins with the synthesis of its racemic form. The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids from aldehydes.[3][4][5] This two-step process involves the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.[6]
The Strecker Synthesis: A Robust Approach
The Strecker synthesis commences with the reaction of 4-bromobenzaldehyde with a source of ammonia and cyanide.[3][7] The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield an α-aminonitrile.[4] Subsequent hydrolysis of the nitrile group affords the desired racemic this compound.[6]
Figure 1: The general workflow of the Strecker synthesis for racemic this compound.
Experimental Protocol: Strecker Synthesis
Materials:
-
4-Bromobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.1 equivalents) in water, followed by a solution of sodium cyanide (1.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the α-aminonitrile intermediate can be extracted with an organic solvent (e.g., ethyl acetate) and the solvent evaporated under reduced pressure.
-
-
Hydrolysis of the α-Aminonitrile:
-
To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide to precipitate the racemic amino acid.
-
The crude product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Part 2: Chiral Resolution of Racemic this compound
With the racemic mixture in hand, the next critical step is the separation of the enantiomers to isolate the desired (S)-enantiomer. Two common and effective methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Formation: A Classical and Effective Method
This technique relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9] A common choice for resolving racemic amino acids is a chiral acid, such as tartaric acid.[10][11]
Figure 2: The workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Diastereomeric Salt Formation
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amino acid in a minimal amount of hot methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, also heated.
-
Slowly add the tartaric acid solution to the amino acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor can be concentrated to potentially crystallize the other diastereomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Acidify the solution with hydrochloric acid to precipitate the enantiomerically enriched amino acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC. The process may need to be repeated to achieve the desired optical purity.
-
Enzymatic Kinetic Resolution: A Green and Selective Alternative
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[12][13] This method is often performed under mild conditions and can provide high enantioselectivity.[14] For amino acids, the resolution can be achieved through the enantioselective hydrolysis of a racemic ester derivative or the enantioselective esterification of the racemic amino acid.
Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic this compound methyl or ethyl ester (prepared by Fischer esterification of the racemic acid)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether - MTBE)
-
n-Butanol (for transesterification)
Procedure (Hydrolysis of Racemic Ester):
-
Enzymatic Reaction:
-
Suspend the racemic ester in a mixture of phosphate buffer and an organic solvent.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation:
-
Filter off the immobilized enzyme for reuse.
-
Separate the aqueous and organic layers. The unreacted ester will remain in the organic layer, while the hydrolyzed amino acid salt will be in the aqueous layer.
-
Acidify the aqueous layer to precipitate the enantiomerically enriched amino acid.
-
The unreacted ester in the organic layer can be hydrolyzed chemically to obtain the other enantiomer.
-
Part 3: Characterization of (S)-2-amino-2-(4-bromophenyl)acetic Acid
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will confirm the proton environment of the molecule. Expected signals include those for the aromatic protons, the α-proton, and the amine protons.
-
¹³C NMR spectroscopy will provide information about the carbon skeleton.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound, confirming its elemental composition.[15]
-
| Technique | Expected Observations for (S)-2-amino-2-(4-bromophenyl)acetic Acid |
| ¹H NMR | Aromatic protons (doublets), α-proton (singlet or multiplet), amine protons (broad singlet), carboxylic acid proton (broad singlet). |
| ¹³C NMR | Signals for the aromatic carbons (including the carbon attached to bromine), the α-carbon, and the carbonyl carbon. |
| IR (cm⁻¹) | ~3000-2500 (broad, O-H stretch), ~3100-3000 (N-H stretch), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch). |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₈H₈BrNO₂ (230.06 g/mol ).[17] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.[18][19] A suitable chiral stationary phase (CSP) is required to resolve the enantiomers.
Typical Chiral HPLC Method Parameters:
-
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) or a macrocyclic glycopeptide, is commonly used for amino acid separations.[20]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is often effective.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
The method should be validated to demonstrate its accuracy, precision, linearity, and robustness.[21]
Part 4: Applications in Drug Development
(S)-2-amino-2-(4-bromophenyl)acetic acid is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[][23][24] The bromophenyl moiety can serve as a handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] Its incorporation into a drug molecule can influence its pharmacokinetic and pharmacodynamic properties.
The use of enantiomerically pure building blocks like (S)-2-amino-2-(4-bromophenyl)acetic acid is crucial for the development of stereochemically defined drugs, leading to improved efficacy and safety profiles.[2][25]
Conclusion
This technical guide has outlined the key methodologies for the synthesis, resolution, and characterization of (S)-2-amino-2-(4-bromophenyl)acetic acid. From the foundational Strecker synthesis to the precise separation of enantiomers and their rigorous characterization, each step requires careful execution and a thorough understanding of the underlying chemical principles. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (S)-2-amino-2-(4-bromophenyl)acetic acid in the drug discovery and development pipeline remains paramount. The protocols and insights provided herein serve as a valuable resource for scientists and researchers working at the forefront of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Resolution of esters of phenylglycine with (+)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. scas.co.jp [scas.co.jp]
- 21. tsijournals.com [tsijournals.com]
- 23. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 24. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Solubility of 2-Amino-2-(4-bromophenyl)acetic Acid in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation, and drug delivery design. This technical guide provides an in-depth framework for characterizing the solubility of 2-amino-2-(4-bromophenyl)acetic acid, a key building block in pharmaceutical synthesis.[1] Due to the limited availability of public, comprehensive solubility data for this specific compound, this paper focuses on the fundamental principles governing its solubility and presents a robust, field-proven experimental protocol for its determination. We will explore the physicochemical properties of the molecule, provide a rationale for solvent selection, detail a step-by-step methodology using the gold-standard isothermal shake-flask method, and discuss appropriate analytical quantification techniques.[2] This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.
Introduction: The "Why" Behind Solubility Characterization
This compound is a non-proteinogenic α-amino acid derivative. Its structure, featuring a chiral center and a halogenated aromatic ring, makes it a valuable precursor for synthesizing a range of complex, biologically active molecules.[1] The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions.
A thorough understanding of its solubility in various organic solvents is not merely academic; it is critical for:
-
Reaction Engineering: Selecting an appropriate solvent system to ensure reactants are in the same phase, which influences reaction kinetics and yield.
-
Purification and Crystallization: Designing efficient crystallization processes for isolating the compound with high purity, where solubility dictates solvent choice, yield, and anti-solvent selection.
-
Formulation Development: For direct use as an API, solubility is a primary determinant of bioavailability.[3][4] Understanding its behavior in organic solvents is key to developing advanced formulations like lipid-based delivery systems or amorphous solid dispersions.
-
Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.
This guide provides the necessary theoretical background and practical methodology to empower researchers to generate reliable and reproducible solubility data for this compound and others like it.
Physicochemical Landscape of this compound
The solubility of a molecule is dictated by its structure. For this compound (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ), several key features are at play:[5]
-
Zwitterionic Nature: Like all α-amino acids, this compound can exist as a zwitterion, possessing both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This high internal polarity drastically reduces its solubility in non-polar organic solvents.
-
Amphoterism: The presence of both an acidic carboxylic group and a basic amino group means its charge state is highly dependent on the environment.[6] In acidic media, the amino group is protonated, and in basic media, the carboxylic acid is deprotonated. While primarily relevant for aqueous systems, this can also influence solubility in protic organic solvents or in the presence of acidic/basic impurities.
-
Aromatic Ring and Halogenation: The 4-bromophenyl group is a large, non-polar moiety. The bromine atom adds to the molecular weight and size, and its electronegativity contributes to the molecule's overall electronic profile. This part of the molecule favors interactions with less polar, "like" solvents.[7]
-
Hydrogen Bonding: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors. This property dominates its interaction with polar protic solvents (e.g., alcohols, water).
The molecule's overall solubility in a given solvent is a result of the energetic balance between breaking the solute-solute (crystal lattice) and solvent-solvent interactions to form new solute-solvent interactions. For this compound, the high energy required to break the strong intermolecular (zwitterionic and hydrogen bonding) forces in its solid crystal lattice is a major barrier to dissolution, especially in non-polar solvents.
Strategic Solvent Selection
A systematic approach to solvent selection is crucial. The chosen solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.
Table 1: Recommended Solvent Classes for Solubility Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with both the -NH₂ and -COOH groups. Expected to be a relatively good solvent class. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Can accept hydrogen bonds and have large dipole moments, allowing them to solvate the zwitterionic form. DMSO is often an excellent solvent for polar, crystalline compounds. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can act as hydrogen bond acceptors. Solubility is expected to be limited but important for reaction chemistry. |
| Ketones | Acetone | A common semipolar solvent that can offer intermediate solubility.[7] |
| Esters | Ethyl Acetate | Lower polarity than ketones; useful for understanding behavior in common extraction and chromatography solvents. |
| Chlorinated | Dichloromethane (DCM) | A non-polar aprotic solvent, useful for evaluating the contribution of the bromophenyl ring to solubility. |
| Non-polar | Toluene, Heptane | Expected to be very poor solvents. Data is useful for defining the lower limits of solubility and for selecting anti-solvents in crystallization processes. |
Experimental Protocol: The Isothermal Shake-Flask Method
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[2][8] It is reliable, well-established, and recommended by regulatory bodies like the WHO for its accuracy.[9] The goal is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.
Required Materials and Equipment
-
Analyte: this compound (confirm purity and solid form, e.g., via XRPD).
-
Solvents: High-purity (e.g., HPLC grade) solvents from the classes listed in Table 1.
-
Equipment:
-
Analytical balance (4-5 decimal places).
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.
-
Orbital shaker with temperature control (or a shaker inside a temperature-controlled incubator).
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility, e.g., PTFE).
-
Volumetric flasks and pipettes for dilutions.
-
HPLC-UV system for quantification.
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A starting point of ~20-50 mg of solid in 2-3 mL of solvent is typical.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or vortex formation.[9]
-
Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. This is a critical parameter. A common practice is to measure the concentration at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% variation).[9]
-
Phase Separation: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.
-
Sampling and Filtration: Carefully draw an aliquot from the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all undissolved solid particles. Expert Tip: Discard the first ~0.2 mL of filtrate to saturate any potential binding sites on the filter membrane.
-
Dilution and Quantification: Accurately dilute the filtered sample with a suitable mobile phase or diluent to bring its concentration within the calibrated range of the analytical method (see Section 5).
-
Analysis: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.
Diagram 1: Isothermal Shake-Flask Solubility Workflow.
Analytical Quantification: The Importance of a Robust Method
Accurate quantification of the dissolved analyte is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its specificity, sensitivity, and broad applicability.
HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. The acid suppresses the ionization of the carboxyl group and protonates the amino group, leading to better peak shape and retention on a C18 column.
-
Detection: UV detection at a wavelength where the bromophenyl group absorbs strongly (e.g., ~220 nm or ~265 nm). A full UV scan of a standard solution should be performed to determine the optimal wavelength.
-
Quantification: Use an external calibration curve prepared with accurately weighed standards of this compound in the mobile phase or a suitable diluent. The curve must bracket the expected concentrations of the diluted samples.
Self-Validation Check: The HPLC method must be able to separate the main analyte peak from any potential impurity or solvent-related peaks. A peak purity analysis using a Diode Array Detector (DAD) is highly recommended. Because most amino acids lack a strong native chromophore, derivatization is sometimes necessary for sensitive detection, but the phenyl group in this compound should allow for sufficient UV absorbance.[6][10]
Data Presentation and Interpretation
Solubility data should be reported in clear, unambiguous units. The most common units are mg/mL and mol/L. It is also essential to report the temperature at which the measurement was made.
Table 2: Illustrative Solubility Data for this compound at 25 °C (Note: These are hypothetical values for illustrative purposes only. Actual values must be determined experimentally.)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | USP/Ph. Eur. Classification[7] |
| Heptane | < 0.01 | < 0.00004 | Practically Insoluble |
| Toluene | < 0.1 | < 0.00043 | Very Slightly Soluble |
| Ethyl Acetate | 0.5 | 0.0022 | Sparingly Soluble |
| Methanol | 8.5 | 0.037 | Slightly Soluble |
| Acetonitrile | 2.1 | 0.0091 | Sparingly Soluble |
| DMSO | > 100 | > 0.43 | Freely Soluble |
Interpreting the Results: The data, as illustrated above, would show a clear trend: solubility is extremely low in non-polar solvents and increases significantly with solvent polarity and hydrogen bonding capability. The exceptional solubility in DMSO is expected for a polar, crystalline compound with strong hydrogen bonding potential. This profile provides a quantitative basis for solvent selection in synthesis and purification. For example, a methanol/toluene mixture could be an excellent candidate for a crystallization solvent system.
Conclusion
This guide has outlined the critical theoretical considerations and provided a detailed, practical framework for determining the solubility of this compound in organic solvents. By understanding the compound's intrinsic physicochemical properties and applying a robust experimental methodology like the isothermal shake-flask technique coupled with reliable HPLC quantification, researchers can generate the high-quality data necessary to accelerate process development, optimize purification protocols, and inform formulation strategies. Adherence to these principles ensures the generation of trustworthy and reproducible data, forming a solid foundation for subsequent scientific and development activities.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. benchchem.com [benchchem.com]
2-amino-2-(4-bromophenyl)acetic acid molecular weight
An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a non-proteinogenic α-amino acid of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, established synthesis protocols, and critical applications as a chiral building block in modern pharmaceutical science. The strategic placement of the bromine atom on the phenyl ring offers a versatile handle for synthetic transformations, making this compound a valuable precursor for complex molecular architectures and active pharmaceutical ingredients (APIs). This document serves as a detailed resource, synthesizing technical data with practical, field-proven insights.
Introduction: The Strategic Importance of a Halogenated Amino Acid
This compound, also known as 4-bromophenylglycine, is a synthetic amino acid that has garnered considerable attention in organic synthesis and medicinal chemistry. Unlike the 20 proteinogenic amino acids, its unnatural structure is a key asset. The incorporation of such non-proteinogenic amino acids into peptide chains or as standalone scaffolds can dramatically enhance the metabolic stability and pharmacokinetic profiles of potential drug candidates.[1]
The defining features of this molecule are its α-chiral center and the para-substituted bromine atom. The chirality is crucial for biological activity, as different enantiomers—(R) and (S)—can exhibit vastly different pharmacological and toxicological effects.[1] Furthermore, the bromine atom is not merely a steric substituent; it is a highly functional handle. It activates the phenyl ring for various chemical modifications and serves as a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] This guide will explore the synthesis, properties, and utility of this versatile chemical entity.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 230.06 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [2][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-(4-Bromophenyl)glycine, H-DL-Phg(4-Br)-OH | [2][5] |
| Melting Point | 273-274 °C | [4] |
| Boiling Point | 363.2 °C at 760 mmHg | [4] |
| CAS Number (Racemic) | 71079-03-3 | [2][3][4] |
| CAS Number ((R)-enantiomer) | 1260220-71-0 | [5][6] |
| CAS Number ((S)-enantiomer HCl) | 1391529-06-8 | [7] |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)Br | [2] |
| InChI Key | APLQICUORRMFHY-UHFFFAOYSA-N | [1][2] |
Synthesis and Chiral Resolution
The production of this compound in its racemic form is most classically achieved via the Strecker synthesis. This reliable method constructs the α-amino acid backbone from an aldehyde precursor.
Experimental Protocol: Strecker Synthesis
This protocol outlines the synthesis of racemic this compound.
Causality: The Strecker synthesis is a three-component reaction that efficiently forms an α-amino nitrile, which is subsequently hydrolyzed to the desired α-amino acid. It is a foundational method for creating non-proteinogenic amino acids.[1]
Step-by-Step Methodology:
-
Iminium Ion Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add ammonium chloride (1.1 eq) followed by sodium cyanide (1.1 eq). The aldehyde reacts with ammonia (formed in situ) to generate an intermediate imine.
-
Nitrile Addition: The cyanide ion acts as a nucleophile, attacking the imine to form 2-amino-2-(4-bromophenyl)acetonitrile. The reaction is typically stirred at room temperature for 12-24 hours.
-
Hydrolysis: The resulting α-amino nitrile is isolated and then subjected to vigorous hydrolysis. This is achieved by refluxing the nitrile in a strong acidic solution (e.g., 6M HCl) or a basic solution (e.g., 2M NaOH) for several hours. This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH).
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled. The pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 6) to induce precipitation. The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow of the Strecker synthesis for this compound.
Importance of Chirality
The Strecker synthesis inherently produces a racemic mixture (an equal amount of (R) and (S) enantiomers). For pharmaceutical applications, it is almost always necessary to use a single enantiomer. This can be achieved through:
-
Chiral Resolution: Separating the racemic mixture using a chiral resolving agent or chiral chromatography.
-
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to selectively produce the desired enantiomer from the start.
The (R)- and (S)-enantiomers of this compound serve as invaluable precursors for the stereoselective synthesis of complex drug molecules, where only one enantiomer fits the biological target correctly.[1]
Key Applications in Drug Discovery and Development
The utility of this compound extends across various stages of the drug discovery pipeline.
Chiral Building Block for APIs
This compound is a quintessential chiral building block. Its rigid phenylglycine core is found in the structure of numerous biologically active molecules. The defined stereochemistry at the α-carbon is critical for specific interactions with enzyme active sites or cell surface receptors.[1]
Scaffold for Medicinal Chemistry
The true power of the 4-bromo substituent lies in its synthetic versatility, making it a cornerstone for SAR studies.
Reactive Sites and Derivatization Pathways:
Caption: Key reactive sites and potential derivatization pathways.
-
N-Acylation: The amino group can be readily acylated with various acyl chlorides or anhydrides to form amides. This is a common strategy for creating peptide bonds or for protecting the amine during subsequent reaction steps.[1]
-
Carboxylic Acid Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-amino-2-(4-bromophenyl)ethanol, another useful synthetic intermediate.[1]
-
Palladium Cross-Coupling: The C-Br bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. This allows medicinal chemists to append a wide array of functional groups to the phenyl ring, systematically probing the chemical space around the core scaffold to optimize for potency and selectivity.
Development of Novel Therapeutics
Derivatives of this compound have been explored for various therapeutic applications. For instance, its scaffold has been incorporated into heterocyclic systems, such as thiazoles, to investigate potential antimicrobial agents against pathogenic bacteria and fungi.[1] The broader class of halogenated phenylglycines is recognized for its potential in developing new therapeutic agents and other fine chemicals.[1]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its combination of a chiral amino acid core and a synthetically versatile bromophenyl group provides an exceptional platform for the design and synthesis of novel, high-value molecules. From fundamental SAR studies to the construction of complex API precursors, a thorough understanding of its properties, synthesis, and reactivity is essential for professionals in the chemical and pharmaceutical sciences. This guide provides the foundational knowledge required to leverage the full potential of this powerful building block.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. echemi.com [echemi.com]
- 5. (R)-2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 6934098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-2-Amino-2-(4-bromophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 7. (S)-2-AMINO-2-(4-BROMOPHENYL)ACETIC ACID HYDROCHLORIDE (1 x 100 mg) | Reagentia [reagentia.eu]
A Researcher's Guide to Sourcing and Qualifying 2-amino-2-(4-bromophenyl)acetic Acid
Abstract
2-amino-2-(4-bromophenyl)acetic acid is a non-natural, chiral amino acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical compounds and novel materials.[1] The quality of this starting material is paramount, as impurities can significantly compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API).[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying reliable commercial suppliers, establishing robust quality control specifications, and implementing in-house analytical verification protocols for this key synthetic intermediate.
Introduction: The Strategic Importance of Starting Material Quality
In pharmaceutical development, the axiom "quality by design" begins with the rigorous selection and qualification of starting materials. The chemical and stereochemical purity of a starting material like this compound directly influences every subsequent step of a synthetic route.[2][3] Impurities introduced at this early stage can lead to unforeseen side reactions, challenging purification steps, and potentially genotoxic byproducts in the final drug substance.[3] Therefore, a well-defined strategy for supplier evaluation and material verification is not merely a procedural step but a foundational pillar of successful and compliant drug development.[4][5]
This guide will navigate the landscape of commercial suppliers, provide a systematic approach to their qualification, and detail a practical, step-by-step protocol for the in-house validation of this compound, ensuring its suitability for demanding research and development applications.
Section 1: The Commercial Supplier Landscape
Commercial suppliers of this compound (CAS No. 71079-03-3) can be broadly categorized.[6][7][8] Understanding the distinctions between these categories is crucial for aligning procurement strategy with project requirements.
-
Large, Multinational Chemical Suppliers: These companies (e.g., Oakwood Chemical, BLDpharm) offer extensive catalogs, robust quality management systems, and readily available documentation.[7][9] They are often the preferred choice for initial research phases due to ease of access and reliable, albeit sometimes higher, pricing.
-
Specialty and Custom Synthesis Labs: These smaller to mid-sized suppliers often focus on niche chemistries, including non-natural amino acids. They may offer greater flexibility in terms of quantity and specifications and can be valuable partners for process development and scale-up.
-
Chemical Marketplaces and Aggregators: Platforms like GlobalChemMall and ECHEMI connect numerous suppliers with buyers.[10][11] While they offer a wide selection and competitive pricing, due diligence is critical to vet the actual manufacturer behind the listing.
The choice of supplier will depend on the development stage. For early-stage discovery, a catalog supplier may suffice. For preclinical and process development, establishing a relationship with a direct manufacturer who can provide batch consistency and regulatory support becomes essential.[3]
Section 2: A Systematic Approach to Supplier Qualification
Before placing a purchase order, a thorough qualification process is necessary to mitigate risks. This process should be documented and based on a scientific assessment of the supplier's capabilities and the material's specifications.
Caption: A systematic workflow for qualifying new chemical suppliers.
A critical component of this process is the detailed review of the Certificate of Analysis (CoA). The CoA provides the initial data points for the quality of a specific batch.
Table 1: Key Specifications for this compound
| Parameter | Typical Specification | Method | Rationale |
| Appearance | White to off-white powder | Visual | Provides a first-pass check for gross contamination or degradation. |
| Identity | Conforms to reference standard | ¹H NMR, IR, MS | Confirms the correct molecular structure.[12] |
| Assay (Purity) | ≥ 98.0% | HPLC | Quantifies the amount of the desired compound, critical for accurate stoichiometry in reactions.[12] |
| Optical Purity | Report value (e.g., ≥99% ee) | Chiral HPLC | Essential for stereospecific synthesis, as the wrong enantiomer can have different biological activity.[1][12] |
| Water Content | ≤ 0.5% | Karl Fischer | Water can interfere with moisture-sensitive reagents and affect accurate weighing. |
| Residual Solvents | Per ICH Q3C limits | GC-HS | Ensures that solvents used in manufacturing are removed to levels safe for pharmaceutical use. |
Section 3: In-House Analytical Verification Protocol
Trust but verify. Independent verification of a supplier's CoA is a cornerstone of a robust quality control program.[12] High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-natural amino acids.[13][14] Because most amino acids lack a strong UV chromophore, a pre-column derivatization step is typically required to make them detectable.[14][15][16]
Caption: Workflow for the in-house quality control of incoming starting materials.
Protocol: Purity Determination by RP-HPLC with Pre-Column Derivatization
This protocol describes a general method using OPA/FMOC derivatization for the analysis of primary amino acids.[15][17]
1. Materials and Reagents:
-
This compound sample
-
Reference standard of known purity
-
HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Boric Acid
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Solution Preparation:
-
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[17]
-
Sample Diluent: 0.1 M HCl.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust pH with concentrated NaOH.[15]
-
OPA Reagent: Dissolve 10 mg OPA in 1 mL MeOH, then add 10 µL of 3-MPA and 8.99 mL of borate buffer. Prepare fresh daily.[15]
-
Sample Preparation: Accurately weigh and dissolve the sample and reference standard in the sample diluent to a final concentration of ~1 mg/mL. Further dilute to create working solutions (e.g., 100 µM).
3. HPLC Method:
-
Column: C18 reversed-phase column
-
Column Temperature: 40 °C
-
Flow Rate: 2.0 mL/min
-
Detector: Fluorescence (FLD) or UV (if sensitivity allows)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 0% B
-
1.9 min: 0% B
-
18.1 min: 57% B
-
18.6 min: 100% B
-
22.3 min: 100% B
-
23.2 min: 0% B
-
(Followed by column re-equilibration)
-
4. Automated Derivatization & Injection Sequence (Typical Autosampler Program):
-
Aspirate 5 µL Borate Buffer (to prime).
-
Aspirate 1 µL Sample/Standard.
-
Aspirate 1 µL OPA Reagent.
-
Wait 1 minute (for primary amine reaction).
-
Inject the derivatized sample onto the column.[15]
5. Data Analysis:
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).
-
Confirm the identity of the main peak by comparing its retention time to that of the reference standard.
Conclusion
The procurement of this compound, while seemingly routine, is a critical control point in the drug development process. A proactive and scientifically grounded approach to supplier selection and material qualification is indispensable. By implementing a systematic supplier evaluation workflow and performing rigorous in-house analytical verification, research organizations can ensure the quality and consistency of their starting materials. This diligence builds a foundation of quality into the synthetic process, ultimately safeguarding the integrity of the research and accelerating the path to novel therapeutics.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. meaghanquinn.com [meaghanquinn.com]
- 3. dsinpharmatics.com [dsinpharmatics.com]
- 4. researchgate.net [researchgate.net]
- 5. gov.il [gov.il]
- 6. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [oakwoodchemical.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 66949-42-6|2-(4-Amino-2-bromophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 10. m.globalchemmall.com [m.globalchemmall.com]
- 11. echemi.com [echemi.com]
- 12. bachem.com [bachem.com]
- 13. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 17. agilent.com [agilent.com]
A Comprehensive Technical Guide to the Synthesis of 4-Bromophenylglycine from 4-Bromobenzaldehyde for Pharmaceutical Research
Executive Summary
Non-natural amino acids are critical structural motifs in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, 4-bromophenylglycine stands out as a valuable building block, primarily due to the synthetic versatility of its aryl bromide handle, which allows for subsequent molecular elaboration through cross-coupling reactions. This guide provides an in-depth technical overview of the principal synthetic routes for preparing 4-bromophenylglycine from the readily available precursor, 4-bromobenzaldehyde. We will dissect two cornerstone methodologies in amino acid synthesis: the Strecker synthesis and the Bucherer-Bergs reaction. This document is intended for researchers, chemists, and drug development professionals, offering a blend of mechanistic theory, field-proven experimental protocols, and critical process analysis to enable the reliable and efficient synthesis of this key pharmaceutical intermediate.
Introduction: The Strategic Importance of 4-Bromophenylglycine in Drug Development
The development of novel active pharmaceutical ingredients (APIs) frequently relies on the strategic incorporation of unique chemical building blocks. Non-natural amino acids, such as 4-bromophenylglycine, provide a scaffold that deviates from endogenous structures, often leading to improved metabolic stability and tailored biological activity. The 4-bromophenyl moiety is particularly significant; the bromine atom serves as a versatile functional handle for a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures fundamental to many APIs.[1][2] The parent compound, 4-bromobenzaldehyde, is a stable, crystalline solid that serves as an economical and efficient starting point for these syntheses.[3] This guide focuses on the transformation of this precursor into the more complex and valuable 4-bromophenylglycine scaffold.
Part 1: The Strecker Synthesis: A Direct Route to α-Amino Acids
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most fundamental and widely employed methods for preparing α-amino acids from aldehydes or ketones.[4] The overall transformation is a two-step process that begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[5][6]
1.1. Mechanistic Causality
The Strecker synthesis is a testament to elegant reaction design, where each step logically enables the next. The process begins with the in situ formation of an imine from 4-bromobenzaldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion.[4][7]
Step A: Imine/Iminium Ion Formation: The reaction is typically initiated using an ammonium salt like ammonium chloride (NH₄Cl), which serves a dual purpose. It acts as a weak acid to protonate the carbonyl oxygen of 4-bromobenzaldehyde, enhancing its electrophilicity.[7] It also provides a source of ammonia (NH₃) in equilibrium, which acts as the nitrogen nucleophile.[7] The ammonia attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule generate a reactive iminium ion.[4][7]
Step B: Nucleophilic Cyanide Attack: The cyanide ion (from KCN or NaCN) is an excellent carbon nucleophile. It attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile intermediate, 2-amino-2-(4-bromophenyl)acetonitrile.[5][8]
Step C: Nitrile Hydrolysis: The synthesis culminates in the hydrolysis of the nitrile functional group to a carboxylic acid.[6] Under strong aqueous acid conditions (e.g., HCl), the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. A series of proton transfers and further attack by water leads to the elimination of ammonia and the formation of the final α-amino acid product, 4-bromophenylglycine.[4][7]
1.2. Field-Proven Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Step 1: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add a solution of potassium cyanide (KCN, 6.5 g, 0.1 mol) in 40 mL of water. Caution: KCN is extremely toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
To this solution, add ammonium chloride (NH₄Cl, 5.9 g, 0.11 mol) and stir until dissolved. Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve 4-bromobenzaldehyde (18.5 g, 0.1 mol) in 60 mL of methanol.
-
Add the methanolic solution of 4-bromobenzaldehyde dropwise to the cold aqueous cyanide solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
A precipitate of the α-aminonitrile will form. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. The crude product can be used directly in the next step.
Step 2: Hydrolysis to 4-Bromophenylglycine
-
Place the crude α-aminonitrile in a 500 mL round-bottom flask.
-
Add 100 mL of concentrated hydrochloric acid (HCl, ~12 M). Caution: Work in a fume hood.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the solution to its isoelectric point (typically pH 5-6) by the slow addition of a concentrated ammonium hydroxide solution. The product will precipitate out of the solution.
-
Collect the solid 4-bromophenylglycine by vacuum filtration.
-
Wash the crude product with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Recrystallize the product from a water/ethanol mixture to afford pure, racemic 4-bromophenylglycine.
1.3. Process Parameters and Optimization
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| Reagent Stoichiometry | Aldehyde:KCN:NH₄Cl (1:1:1.1) | A slight excess of the ammonium salt helps drive the imine formation equilibrium.[7] |
| Temperature (Step 1) | 0-10 °C (addition), RT (reaction) | Initial cooling controls the exotherm and minimizes side reactions. |
| Solvent System (Step 1) | Water/Methanol | Ensures solubility of both the organic aldehyde and the inorganic salts. |
| Hydrolysis Acid | Concentrated HCl or H₂SO₄ | Strong acid is required to completely hydrolyze the stable nitrile group.[5] |
| Hydrolysis Temperature | Reflux (~110 °C) | Elevated temperature is necessary to drive the hydrolysis to completion in a reasonable timeframe. |
| Neutralization pH | ~5-6 (Isoelectric Point) | Maximizes the precipitation of the zwitterionic amino acid from the aqueous solution. |
Part 2: The Bucherer-Bergs Reaction: The Hydantoin Route
The Bucherer-Bergs reaction is a robust multicomponent reaction that synthesizes 5-substituted hydantoins from carbonyl compounds, which can then be hydrolyzed to the corresponding α-amino acids.[9][10] This method offers an alternative pathway that avoids the direct handling of an isolated aminonitrile intermediate.
2.1. Mechanistic Causality
The reaction proceeds through a fascinating series of equilibria and intramolecular cyclizations.[9][11]
Step A: Cyanohydrin and Aminonitrile Formation: The reaction begins with the formation of a cyanohydrin from 4-bromobenzaldehyde and cyanide. Concurrently, ammonium carbonate provides both ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin (or the aldehyde directly) to form the same α-aminonitrile intermediate seen in the Strecker synthesis.[9]
Step B: Carbamate Formation and Cyclization: The α-aminonitrile's amino group performs a nucleophilic attack on carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid.[10] This intermediate undergoes a rapid intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.[10][11]
Step C: Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one tautomerizes and rearranges to form the thermodynamically stable 5-(4-bromophenyl)hydantoin product.[9][10]
Step D: Hydantoin Hydrolysis: The final step involves the hydrolytic ring-opening of the hydantoin, typically under basic conditions (e.g., using Ba(OH)₂) followed by acidification, to yield the target amino acid.[12]
2.2. Field-Proven Experimental Protocol
Step 1: Synthesis of 5-(4-bromophenyl)hydantoin
-
In a pressure vessel or a sealed tube, combine 4-bromobenzaldehyde (18.5 g, 0.1 mol), potassium cyanide (KCN, 7.8 g, 0.12 mol), and ammonium carbonate ((NH₄)₂CO₃, 38.4 g, 0.4 mol).
-
Add 100 mL of 50% aqueous ethanol as the solvent.
-
Seal the vessel and heat it in an oil bath at 80-90 °C for 8-12 hours with stirring.
-
Cool the reaction mixture to room temperature. The hydantoin product will often crystallize out.
-
Dilute the mixture with 100 mL of water and stir for 30 minutes.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed if a higher purity intermediate is desired.
Step 2: Hydrolysis to 4-Bromophenylglycine
-
In a 500 mL round-bottom flask, suspend the crude 5-(4-bromophenyl)hydantoin (0.1 mol) in a solution of barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 63 g, 0.2 mol) in 200 mL of water.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the mixture and carefully add dilute sulfuric acid (H₂SO₄) until the precipitation of barium sulfate (BaSO₄) is complete and the pH of the solution is acidic.
-
Heat the mixture to boiling to coagulate the BaSO₄ precipitate, then allow it to cool.
-
Remove the BaSO₄ by filtration. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and then carefully neutralize with ammonium hydroxide to the isoelectric point (pH 5-6) to precipitate the 4-bromophenylglycine.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallize from a water/ethanol mixture for final purification.
Part 3: Purification and Analytical Characterization
Regardless of the synthetic route chosen, rigorous purification and characterization are essential to validate the identity and purity of the final product, a critical requirement for its use in drug development.
-
Purification: The primary method for purifying the final amino acid is recrystallization. The zwitterionic nature of amino acids generally makes them poorly soluble in most organic solvents but moderately soluble in hot water. A mixed solvent system, such as water/ethanol or water/isopropanol, is typically effective. The product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor.
-
Characterization: A full suite of analytical techniques should be employed to confirm the structure and assess the purity of the synthesized 4-bromophenylglycine.
| Technique | Expected Observations for 4-Bromophenylglycine |
| ¹H NMR | Aromatic protons on the bromophenyl ring (two doublets, ~7.5-7.6 ppm). A singlet for the α-proton (~4.5-5.0 ppm). Broad signals for the amine (NH₃⁺) protons. |
| ¹³C NMR | A signal for the carboxyl carbon (~170-175 ppm). Signals for the aromatic carbons, including the carbon attached to bromine (~122 ppm) and the ipso-carbon (~135 ppm). A signal for the α-carbon (~55-60 ppm). |
| FT-IR (KBr) | Broad absorption for O-H and N-H stretching of the zwitterion (~2500-3300 cm⁻¹). Strong absorption for the carboxylate (C=O) stretch (~1580-1650 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to C₈H₉BrNO₂. Isotopic pattern characteristic of a bromine-containing compound. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The synthesis of 4-bromophenylglycine from 4-bromobenzaldehyde is a well-established process achievable through robust and reliable chemical methodologies. The Strecker synthesis offers a more direct, two-step route, while the Bucherer-Bergs reaction proceeds via a stable, crystalline hydantoin intermediate, which can be advantageous for purification and handling at scale. The choice between these methods will depend on factors such as available equipment (e.g., pressure vessels for Bucherer-Bergs), scale, and comfort level with handling the intermediates. Both pathways provide reliable access to this valuable non-natural amino acid, empowering chemists and drug development scientists to forge new molecular entities in the quest for next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Bucherer-Bergs Reaction [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 2-Amino-2-(4-bromophenyl)acetic Acid in Advanced Peptide Synthesis
Abstract
The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. It offers a powerful strategy to modulate the physicochemical and pharmacological properties of peptide-based therapeutics, such as enhancing proteolytic stability, constraining conformation, and improving receptor affinity.[1] Among these valuable building blocks, 2-amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, has emerged as a particularly versatile component. The presence of the bromine atom on the phenyl ring serves not only to influence biological activity through halogen bonding but also acts as a versatile chemical handle for post-synthetic modifications via cross-coupling reactions.[2] This guide provides an in-depth analysis of the strategic use of this compound in peptide synthesis, detailing optimized protocols, addressing key challenges such as racemization, and exploring its downstream applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Bromophenylglycine in Peptide Design
Peptide synthesis has evolved from the replication of natural sequences to the creation of novel molecules with tailored properties.[3] The incorporation of unnatural amino acids is a key enabler of this evolution. 4-Bromophenylglycine is a chiral building block whose strategic placement within a peptide sequence can confer significant advantages.[4]
-
Enhanced Biological Potency: The bromophenyl moiety can increase lipophilicity and participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to biological targets.[1][2]
-
Improved Pharmacokinetics: The unnatural D-configuration or the inherent steric bulk of the side chain can render peptides more resistant to enzymatic degradation by proteases, thereby extending their in-vivo half-life.[1]
-
Platform for Diversification: The bromine atom is a powerful functional handle for post-synthesis modification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a diverse array of chemical groups can be introduced at this position, enabling the rapid generation of peptide libraries for structure-activity relationship (SAR) studies.[5]
This document will focus on the practical aspects of incorporating this valuable residue using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Physicochemical Properties
A clear understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Bromophenylglycine, DL-4-Br-Phg-OH | [7][8] |
| CAS Number | 71079-03-3 | [6] |
| Molecular Formula | C₈H₈BrNO₂ | [6] |
| Molecular Weight | 230.06 g/mol | [6] |
| Appearance | White to off-white solid | |
| Chirality | Exists as D, L, and DL (racemic) forms | [4] |
The Core Challenge: Minimizing Racemization
The primary difficulty in synthesizing peptides containing phenylglycine derivatives is the heightened risk of epimerization.[9][10] The α-proton of phenylglycine is more acidic compared to that of other amino acids, making it susceptible to abstraction under the basic conditions of the coupling step. This can lead to a loss of stereochemical integrity in the final peptide.
Causality: During the activation of the carboxylic acid, the formation of an oxazolone intermediate is common. For phenylglycine, the α-proton of this intermediate is easily removed by the bases (like DIPEA) used in the coupling reaction, leading to racemization.
Mitigation Strategy: The key to preserving stereochemical purity is the careful selection of coupling reagents and bases that minimize the lifetime of the oxazolone intermediate or avoid its formation altogether.[10] Studies on phenylglycine-containing peptides have shown that certain reagent combinations are highly effective at suppressing this side reaction.[9]
Table 1: Recommended Coupling Reagents for Minimizing Racemization
Data adapted from studies on phenylglycine derivatives, which serve as a reliable model for 4-bromophenylglycine.[9]
| Coupling Reagent | Base | Relative Racemization Level | Efficacy |
| COMU | TMP or DMP | Very Low | Excellent |
| DEPBT | TMP or DMP | Very Low | Excellent |
| HATU | DIPEA | Low to Moderate | Good |
| HBTU | DIPEA | Moderate | Acceptable |
| DIC / HOBt | DIPEA | Moderate to High | Use with Caution |
Abbreviations: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), TMP (2,4,6-Trimethylpyridine/Collidine), DMP (2,6-Dimethylpyridine/Lutidine), DIPEA (N,N-Diisopropylethylamine).
Experimental Protocols: Solid-Phase Synthesis
This section provides a detailed protocol for the manual incorporation of Fmoc-protected 4-bromophenylglycine into a peptide sequence on a 0.1 mmol scale using Fmoc/tBu chemistry.
Workflow Overview: The SPPS Cycle
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing until the desired peptide sequence is assembled.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. 4-Bromo-DL-phenylglycine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-2-(4-bromophenyl)acetic Acid
Introduction: The Imperative of Chirality in Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different effects within a biological system. Racemic 2-amino-2-(4-bromophenyl)acetic acid is a key chiral building block in the synthesis of various pharmaceutical agents. Consequently, the efficient separation of its racemic mixture into individual enantiomers is a crucial step in drug development and manufacturing to ensure safety and efficacy.
This comprehensive guide provides an in-depth exploration of the methodologies for the chiral resolution of racemic this compound. We will delve into the foundational principles of diastereomeric salt crystallization, a classical and industrially scalable technique, and provide detailed, field-proven protocols. Furthermore, we will discuss the principles of enzymatic resolution and the application of chiral High-Performance Liquid Chromatography (HPLC) for analytical verification of enantiomeric purity.
Principle of Diastereomeric Salt Resolution
The cornerstone of classical chiral resolution lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[2][3][4][5] The resulting diastereomeric salts, having different spatial arrangements, exhibit different solubilities in a given solvent system.[2][6] This disparity in solubility allows for the separation of the less soluble diastereomer through fractional crystallization.[2][6] Subsequent liberation of the resolved enantiomer from the purified diastereomeric salt is typically accomplished by treatment with an acid or a base.[2][7]
For the resolution of racemic this compound, which is an amino acid, a chiral acid such as tartaric acid is a commonly employed resolving agent.[3][8] The acidic resolving agent reacts with the basic amino group of the amino acid to form diastereomeric ammonium salts.[7][9]
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Detailed Protocol: Resolution with (+)-Tartaric Acid
This protocol outlines the resolution of racemic this compound using (+)-tartaric acid as the resolving agent.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Racemic this compound | ≥98% | Standard Supplier |
| (+)-Tartaric acid | Enantiomerically pure | Standard Supplier |
| Methanol | Anhydrous | Standard Supplier |
| 2 M Sodium Hydroxide (NaOH) solution | Analytical Grade | Standard Supplier |
| Diethyl Ether | Anhydrous | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Analytical Grade | Standard Supplier |
Equipment:
-
Erlenmeyer flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Separatory funnel
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g of racemic this compound in 100 mL of methanol. Heat the mixture gently to facilitate dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For enhanced crystallization, the flask can be placed in a refrigerator (4 °C) for several hours or overnight.[2]
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a temperature that will not cause decomposition.
Part B: Liberation of the Enantiomerically Enriched Amino Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
Basification: While stirring, add 2 M NaOH solution dropwise until the pH of the solution is greater than 10.[2] This will neutralize the tartaric acid and liberate the free amino acid.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the liberated amino acid with three 50 mL portions of diethyl ether.[2][7]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.[2]
Part C: Recovery of the Other Enantiomer (Optional)
The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt. The other enantiomer can be recovered by acidifying the mother liquor, extracting the tartaric acid, and then isolating the amino acid. This can be followed by racemization of the unwanted enantiomer to improve the overall process yield.[10]
Alternative Resolution Strategies
While diastereomeric salt crystallization is a robust method, other techniques can also be employed for the chiral resolution of amino acids.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers.[11][12] This method utilizes the stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer of the racemic mixture.[12] For amino acids, enzymes like aminoacylases can be used to selectively hydrolyze an N-acyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acyl derivative of the other enantiomer.[13]
Conceptual Workflow for Enzymatic Resolution:
Caption: Conceptual workflow of enzymatic resolution.
Dynamic Kinetic Resolution (DKR)
A significant drawback of traditional resolution methods is the maximum theoretical yield of 50% for the desired enantiomer.[10] Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the resolution process with in-situ racemization of the undesired enantiomer.[14] This allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomer.
Analytical Verification: Chiral HPLC
Confirmation of the enantiomeric purity of the resolved product is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[15][16]
Principle of Chiral HPLC
Chiral HPLC separates enantiomers by creating transient diastereomeric complexes between the analytes and the chiral stationary phase.[16] These complexes have different stabilities, leading to different retention times and thus, separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective.[17]
Protocol: Chiral HPLC Analysis
Instrumentation and Columns:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV detector |
| Chiral Column | e.g., (R,R) Whelk-O1, or a teicoplanin-based column |
| Mobile Phase | A mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid is a common starting point for normal-phase separations. For reversed-phase on a teicoplanin column, a mobile phase of ammonium acetate in methanol can be effective.[15] |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection Wavelength | UV detection at a wavelength where the compound absorbs, e.g., 254 nm. |
| Column Temperature | Controlled, e.g., 25 °C |
Sample Preparation:
-
Prepare a stock solution of the resolved this compound in a suitable solvent (e.g., the mobile phase) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis and Data Interpretation:
Inject the prepared sample onto the chiral HPLC system. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
A successful resolution will result in a chromatogram showing one major peak corresponding to the desired enantiomer and a very small or non-existent peak for the other enantiomer.
Conclusion
The chiral resolution of racemic this compound is a critical process in the synthesis of enantiomerically pure active pharmaceutical ingredients. Diastereomeric salt crystallization with a suitable resolving agent like tartaric acid provides a practical and scalable method for this separation. The choice of solvent and crystallization conditions are paramount for achieving high diastereomeric and enantiomeric purity. Alternative methods like enzymatic resolution offer high selectivity under mild conditions. Rigorous analytical verification of enantiomeric purity, typically by chiral HPLC, is a non-negotiable step to ensure the quality and safety of the final product. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully perform and optimize the chiral resolution of this important building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. youtube.com [youtube.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 10. Resolution processes [kesselssa.com]
- 11. Enzymatic Resolution of Racemic Amines (1990) | Hiroshi Kitaguchi | 10 Citations [scispace.com]
- 12. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Chiral Synthon: Applications and Protocols of 2-Amino-2-(4-bromophenyl)acetic Acid
Introduction: Unlocking Stereoselective Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] 2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, has emerged as a critical chiral building block for the construction of complex molecular architectures. Its utility is anchored in two key features: the chiral center at the α-carbon and the presence of a bromophenyl moiety. The bromine atom not only serves as a reactive handle for further functionalization, such as cross-coupling reactions, but also imparts unique electronic properties to the molecule.[1]
This comprehensive guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the synthesis, resolution, and derivatization of this compound, and showcases its application through detailed, field-proven protocols. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower users to adapt and troubleshoot effectively.
I. Accessing the Chiral Building Block: Synthesis and Resolution
The first critical step in utilizing this compound is obtaining it in an enantiomerically pure form. This can be achieved through two primary strategies: asymmetric synthesis to directly form a single enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis: The Strecker Reaction
The Strecker synthesis is a classic and robust method for preparing α-amino acids.[1] Modern adaptations of this reaction employ chiral auxiliaries to induce stereoselectivity, leading to the preferential formation of one enantiomer.[1]
Rationale: The use of a chiral auxiliary, such as (R)-phenylglycine amide, allows for the formation of diastereomeric intermediates. The facial bias imposed by the auxiliary directs the nucleophilic attack of cyanide, leading to a diastereomerically enriched α-aminonitrile. A key advantage of some modern protocols is the use of a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired product and resulting in high diastereomeric excess.[2][3][4]
Diagram: Asymmetric Strecker Synthesis Workflow
Caption: Workflow for Asymmetric Strecker Synthesis.
Protocol 1: Asymmetric Strecker Synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid
-
Materials: 4-Bromobenzaldehyde, (R)-Phenylglycine amide, Sodium Cyanide (NaCN), Glacial Acetic Acid, Methanol, Water, 6N Hydrochloric Acid (HCl), Diethyl Ether.
-
Procedure:
-
In a round-bottom flask, suspend (R)-phenylglycine amide (1.0 eq.) and 4-bromobenzaldehyde (1.05 eq.) in a mixture of methanol and water (e.g., 1:9 v/v).
-
In a separate vessel, dissolve sodium cyanide (1.1 eq.) in water and carefully add glacial acetic acid (1.1 eq.). Caution: HCN gas may be evolved. Perform this step in a well-ventilated fume hood.
-
Add the NaCN/AcOH solution to the aldehyde/amide suspension at room temperature.
-
Heat the reaction mixture to 60-70°C and stir vigorously. The desired (R,S)-α-aminonitrile diastereomer will begin to precipitate.
-
After 24-36 hours, cool the mixture to room temperature and then in an ice bath for 1 hour.
-
Filter the precipitate and wash with cold water, then diethyl ether to afford the diastereomerically pure α-aminonitrile.
-
Suspend the α-aminonitrile in 6N HCl and heat to reflux for 6-8 hours to effect hydrolysis of both the nitrile and the amide.
-
Cool the reaction mixture and extract with diethyl ether to remove the chiral auxiliary (as phenylacetic acid).
-
Adjust the pH of the aqueous layer to isoelectric point (approx. pH 6) to precipitate the crude amino acid.
-
Filter the solid, wash with cold water, and recrystallize from a water/ethanol mixture to yield pure (S)-2-amino-2-(4-bromophenyl)acetic acid.
-
-
Expected Outcome: High yield (70-85%) and high enantiomeric excess (>98% ee).
Enzymatic Kinetic Resolution (EKR)
An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture. This approach utilizes an enzyme that selectively acts on one enantiomer, allowing for the separation of the two. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the resolution of amino acids and their derivatives.[5][6]
Rationale: In this process, the racemic amino acid is first derivatized (e.g., N-acetylation or esterification). The enzyme then selectively catalyzes the hydrolysis or acylation of one enantiomer of the derivative, leaving the other enantiomer unreacted. The resulting mixture of the reacted and unreacted enantiomers, now being chemically distinct, can be easily separated. This method is valued for its high enantioselectivity and mild, environmentally friendly reaction conditions.[4]
Diagram: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
-
Part A: N-Acetylation (Substrate Preparation)
-
Suspend racemic this compound (1.0 eq.) in water.
-
Cool to 0°C and add acetic anhydride (1.2 eq.) and a base (e.g., 2N NaOH) simultaneously, maintaining the pH between 8-9.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the solution with HCl to precipitate the N-acetylated product.
-
Filter, wash with cold water, and dry to obtain racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.
-
-
Part B: Enzymatic Resolution
-
In a flask, dissolve the racemic N-acetyl amino acid (1.0 eq.) and an alcohol (e.g., 1-butanol, 1.5 eq.) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture (typically 10-20% by weight of the substrate).
-
Shake the mixture at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme (which can be washed and reused).
-
Separate the resulting ester (from the S-enantiomer) from the unreacted N-acetyl amino acid (the R-enantiomer) by extraction with an aqueous basic solution. The unreacted acid will be extracted into the aqueous layer, while the ester remains in the organic layer.
-
Acidify the aqueous layer to recover the (R)-N-acetyl amino acid. Hydrolyze the ester from the organic layer to obtain the (S)-amino acid.
-
II. Derivatization: Expanding Synthetic Utility
Once obtained in enantiopure form, this compound can be derivatized at its amino and carboxylic acid functionalities to generate a range of useful intermediates.
N-Protection
Protecting the amino group is a crucial step in many synthetic sequences, particularly in peptide synthesis, to prevent unwanted side reactions.[7] The Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are two of the most common N-protecting groups.
Protocol 3: N-Boc Protection
-
Materials: (S)-2-Amino-2-(4-bromophenyl)acetic acid, Di-tert-butyl dicarbonate (Boc)₂O, Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, 5% Citric acid solution.
-
Procedure:
-
Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq.) in THF dropwise at room temperature.
-
Stir the mixture for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 5% citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the N-Boc protected amino acid.
-
-
Expected Outcome: Yields are typically high (>90%).
Protocol 4: N-Cbz Protection
-
Materials: (S)-2-Amino-2-(4-bromophenyl)acetic acid, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water, Diethyl ether, 1N HCl.
-
Procedure:
-
Dissolve the amino acid (1.0 eq.) in 1N NaOH(aq) and cool the solution to 0°C.
-
Add benzyl chloroformate (1.1 eq.) and 2N NaOH solution dropwise and simultaneously, maintaining the temperature at 0°C and the pH between 9-10.
-
Stir the reaction mixture at 0°C for 2 hours, then at room temperature for 1 hour.
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1N HCl. The product will precipitate or oil out.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the N-Cbz protected amino acid.[8][9]
-
-
Expected Outcome: High yields (85-95%) are common for this procedure.
Reduction to Chiral Amino Alcohols
The reduction of the carboxylic acid moiety to a primary alcohol yields the corresponding chiral 2-amino-2-(4-bromophenyl)ethanol. These amino alcohols are valuable precursors for chiral ligands, catalysts, and various pharmaceuticals.[1][10]
Rationale: The reduction of an N-protected amino acid is typically a two-step process in one pot. First, the carboxylic acid is activated in situ, for example, by forming a mixed anhydride with isobutyl chloroformate. This activated intermediate is then reduced with a mild reducing agent like sodium borohydride (NaBH₄). This method is preferred over stronger reducing agents like LiAlH₄ as it offers better compatibility with other functional groups and generally proceeds with minimal racemization.
Diagram: Reduction to Amino Alcohol Workflow
Caption: Workflow for the reduction of an N-protected amino acid.
Protocol 5: Synthesis of (S)-N-Boc-2-amino-2-(4-bromophenyl)ethanol
-
Materials: (S)-N-Boc-2-amino-2-(4-bromophenyl)acetic acid, N-Methylmorpholine (NMM), Isobutyl chloroformate, Sodium borohydride (NaBH₄), Anhydrous Tetrahydrofuran (THF), Water, Ethyl acetate.
-
Procedure:
-
Dissolve the N-Boc protected amino acid (1.0 eq.) in anhydrous THF and cool the solution to -15°C under a nitrogen atmosphere.
-
Add N-methylmorpholine (1.0 eq.) followed by the dropwise addition of isobutyl chloroformate (1.0 eq.).
-
Stir the mixture at -15°C for 15-20 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (2.0 eq.) in water.
-
Add the NaBH₄ solution to the reaction mixture at -15°C, ensuring the temperature does not rise significantly.
-
After the addition, remove the cooling bath and stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude amino alcohol.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexane gradient).
-
-
Expected Outcome: Good to excellent yields (75-90%) with retention of stereochemical integrity.
III. Applications in Synthesis
The true value of this compound and its derivatives lies in their application as synthons for biologically active molecules.
Precursor for Heterocyclic Scaffolds
The bifunctional nature of the derived amino alcohol makes it an excellent precursor for heterocyclic systems. For instance, it can be used to synthesize substituted quinazolinones and oxazinones, which are privileged scaffolds in medicinal chemistry.
Application Example: Synthesis of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one can be synthesized from anthranilic acid and 4-bromobenzoyl chloride.[11] This benzoxazinone can then react with the amino group of this compound or its derivatives to form complex quinazolinone structures, which are known to possess a wide range of biological activities.[11]
Role in Peptide Synthesis
As an unnatural amino acid, 4-bromophenylglycine can be incorporated into peptide chains to modulate their structure and function. The bromo-substituent can introduce halogen bonding interactions, potentially enhancing binding affinity to target proteins. Furthermore, the bromine atom serves as a point for post-synthetic modification via cross-coupling reactions.[12] However, it is important to note that phenylglycine residues are prone to racemization during peptide coupling, so optimized conditions using specific coupling reagents and sterically hindered bases are often required to maintain stereochemical integrity.[13][14]
Analogue in Pharmaceutical Synthesis
While direct examples for this compound are proprietary, its close analogue, (S)-2-chlorophenylglycine, is a key intermediate in the synthesis of the blockbuster antiplatelet drug, Clopidogrel. The synthetic routes developed for Clopidogrel, particularly the chemo-enzymatic resolution of the N-protected amino ester and subsequent esterification, provide a strong and validated blueprint for the industrial-scale application of its bromo-counterpart.[8][15] The similar reactivity of the chloro and bromo substituents suggests that the protocols are highly transferable.
Synthesis of Vancomycin Analogues
The vancomycin family of glycopeptide antibiotics are crucial for treating resistant bacterial infections. Total synthesis of vancomycin and its analogues is a monumental challenge in organic chemistry.[16] The unnatural amino acid subunits are key components of this complex structure.[17] The synthesis of vancomycinic acid, a core part of the vancomycin aglycone, involves the elaboration of an aryl glycine unit. The use of this compound derivatives in this context allows for the introduction of a handle for further modifications, aiming to create next-generation antibiotics that can overcome vancomycin resistance.[9]
IV. Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| This compound | C₈H₈BrNO₂ | 230.06 | Chiral building block, precursor for heterocycles and peptide synthesis. |
| (S)-N-Boc-2-amino-2-(4-bromophenyl)acetic acid | C₁₃H₁₆BrNO₄ | 330.18 | Protected intermediate for peptide synthesis and further derivatization. |
| (S)-N-Cbz-2-amino-2-(4-bromophenyl)acetic acid | C₁₆H₁₄BrNO₄ | 364.19 | Protected intermediate, particularly for solution-phase peptide synthesis. |
| (S)-2-Amino-2-(4-bromophenyl)ethanol | C₈H₁₀BrNO | 216.08 | Precursor for chiral ligands, catalysts, and oxazine-based heterocycles. |
V. Conclusion and Future Outlook
This compound stands as a powerful and versatile chiral building block in the synthetic chemist's toolbox. Its strategic combination of a stereocenter and a functionalizable aromatic ring provides a gateway to a vast chemical space of enantiomerically pure molecules. The protocols detailed in this guide offer robust and reproducible methods for its synthesis, resolution, and derivatization. As the pursuit of more complex and potent pharmaceuticals continues, the application of such well-defined chiral synthons will undoubtedly play an increasingly critical role in accelerating drug discovery and development. Future research will likely focus on expanding the library of catalysts for its asymmetric synthesis and exploring novel applications of its derivatives in areas such as asymmetric catalysis and materials science.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Collection - Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary - Organic Letters - Figshare [figshare.com]
- 5. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative: Impact of Peripheral Modifications on Vancomycin Analogues Redesigned for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 2-amino-2-(4-bromophenyl)acetic Acid for Robust Analytical Quantification
Abstract
2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. Accurate quantification and enantiomeric purity assessment are critical for quality control, process optimization, and regulatory compliance. However, its inherent physicochemical properties—high polarity, zwitterionic nature, and low volatility—present significant challenges for direct analysis using standard chromatographic techniques. This application note provides a comprehensive guide to the strategic derivatization of this compound for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We detail field-proven protocols for silylation and acylation/esterification to enhance volatility for GC-MS, and for chiral derivatization to enable enantiomeric separation via HPLC. The causality behind experimental choices is explained, empowering researchers to adapt these methodologies to their specific analytical needs.
Introduction: The Analytical Challenge
This compound, also known as 4-bromophenylglycine, possesses both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). In solution, these groups exist in a charged, zwitterionic state. This structure renders the molecule non-volatile and thermally labile, making direct analysis by Gas Chromatography (GC) impossible as it would decompose in the high-temperature injector port[1].
While High-Performance Liquid Chromatography (HPLC) is better suited for polar molecules, challenges remain. The molecule lacks a strong chromophore, limiting detection sensitivity with standard UV detectors. Furthermore, as a chiral molecule, separating its enantiomers (D and L forms) is often a primary analytical goal, which requires specialized chiral methods.
Chemical derivatization addresses these issues by chemically modifying the analyte to impart properties favorable for a specific analytical technique[2][3]. The goal is to convert the analyte into a derivative that is more volatile, less reactive, or more easily detectable, thereby improving its chromatographic behavior and analytical performance[4][5]. This guide explores the most effective derivatization pathways for this compound.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary objective of derivatization is to increase the analyte's volatility and thermal stability. This is achieved by masking the polar -NH₂ and -COOH functional groups, which are responsible for strong intermolecular hydrogen bonding and low volatility.
Strategy 1: Silylation
Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens, such as amino acids[1][4]. The process involves replacing the active hydrogens on the amino, carboxyl, and hydroxyl groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.
-
Mechanism & Rationale: Silylating reagents react with the acidic protons of the carboxyl group and the protons of the amino group. This conversion into silyl esters and silyl amines dramatically reduces the molecule's polarity and boiling point, making it amenable to GC analysis. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective reagent that produces volatile by-products that typically elute with the solvent front, minimizing chromatographic interference[1]. For enhanced stability, particularly against moisture, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent alternative, forming more stable TBDMS derivatives[4].
Caption: General workflow for silylation-based GC-MS analysis.
Protocol 2.1: Silylation using MSTFA
This protocol describes the derivatization of this compound to form its di-TMS derivative for GC-MS analysis.
Materials:
-
This compound sample or standard
-
Anhydrous Pyridine or Acetonitrile
-
Reacti-Vials™ or other suitable reaction vials (2 mL)
-
Heating block or oven
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation: Place an accurately weighed amount of the sample (e.g., 1-2 mg) or a solution aliquot into a reaction vial.
-
Drying (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Silylating reagents are extremely sensitive to moisture, and the presence of water will consume the reagent and lead to poor derivatization yield and unstable derivatives[4].
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to dissolve the dried residue. Then, add 100 µL of MSTFA to the vial.
-
Causality: Acetonitrile or pyridine act as solvents. Pyridine can also act as an acid scavenger, driving the reaction to completion.
-
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.
-
Causality: Heating provides the necessary activation energy to ensure complete derivatization of both the carboxyl and the less reactive amino group.
-
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection is used.
Expected Derivative: The reaction will replace the hydrogens on both the carboxylic acid and the primary amine, resulting in N,O-bis(trimethylsilyl)-2-amino-2-(4-bromophenyl)acetate.
Strategy 2: Two-Step Esterification and Acylation
An alternative to silylation is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. This method produces stable, volatile derivatives suitable for GC analysis[7].
-
Mechanism & Rationale: The carboxyl group is first converted to an ester (e.g., an isopropyl ester) by heating with an alcohol (isopropanol) under acidic conditions. Subsequently, the amino group is acylated using an agent like trifluoroacetic anhydride (TFAA), which converts the basic amine into a non-polar, stable trifluoroacetamide.
Caption: Workflow for two-step esterification and acylation.
Protocol 2.2: Isopropyl Esterification followed by Trifluoroacetylation
Materials:
-
This compound sample
-
3 M HCl in Isopropanol
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate
-
Heating block
Procedure:
-
Esterification: Place the dried sample in a reaction vial. Add 200 µL of 3 M HCl in isopropanol. Cap the vial and heat at 110°C for 60 minutes.
-
Drying: Cool the vial and evaporate the acidic isopropanol to dryness under a nitrogen stream.
-
Acylation: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried residue. Cap the vial and heat at 60°C for 15 minutes.
-
Causality: This second heating step ensures the complete acylation of the amino group to form the stable N-trifluoroacetyl derivative.
-
-
Final Preparation: Cool the vial. Evaporate the excess reagent and solvent under nitrogen. Reconstitute the final derivative in a suitable volume of ethyl acetate for GC-MS injection.
| Parameter | Silylation (MSTFA) | Esterification/Acylation (TFAA) |
| Principle | One-step reaction replacing active H | Two-step (esterify -COOH, then acylate -NH₂) |
| Reagents | MSTFA, Anhydrous Solvent | 3M HCl in Isopropanol, TFAA |
| Conditions | 80°C for 60 min | 110°C for 60 min, then 60°C for 15 min |
| Derivative Stability | Moderate (moisture sensitive) | High (very stable) |
| Pros | Single step, common reagent | Highly stable derivatives, less moisture sensitive |
| Cons | Derivatives can be moisture sensitive | Two-step process, more time-consuming |
Derivatization for HPLC Analysis
For HPLC, derivatization is typically employed for two main reasons: to enhance detector response or to enable the separation of enantiomers using an achiral stationary phase (indirect chiral separation).
Strategy: Indirect Chiral Separation via Diastereomer Formation
The most common challenge in analyzing chiral molecules like 4-bromophenylglycine is quantifying the enantiomeric excess (%ee). The indirect method involves reacting the racemic analyte with a pure enantiomer of a Chiral Derivatizing Agent (CDA).
-
Mechanism & Rationale: Reacting a racemic mixture (containing both D- and L-analyte) with a single enantiomer of a CDA (e.g., the L-enantiomer) produces a pair of diastereomers (D-analyte-L-CDA and L-analyte-L-CDA). Diastereomers have different physical and chemical properties, including different affinities for the stationary phase. Therefore, they can be separated on a standard, non-chiral (achiral) reversed-phase column, such as a C18 column[8][9]. Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a classic and highly effective CDA for primary amines[8][10]. The dinitrophenyl group also acts as a strong chromophore, allowing for sensitive UV detection around 340 nm.
Caption: Decision logic for chiral HPLC analysis.
Protocol 3.1: Chiral Derivatization using Marfey's Reagent (FDAA)
This protocol describes the formation of diastereomers for the enantioselective analysis of this compound.
Materials:
-
This compound sample
-
Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M Hydrochloric Acid (HCl)
-
Acetone
-
Water bath
Procedure:
-
Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube.
-
Causality: The reaction requires a basic pH to deprotonate the amino group of the analyte, making it nucleophilic enough to attack the FDAA.
-
-
Reagent Addition: Add 200 µL of the 1% FDAA solution in acetone to the sample tube.
-
Reaction: Mix thoroughly and incubate the mixture at 40°C for 1 hour in the dark.
-
Causality: The dinitrophenyl group can be light-sensitive, so protecting the reaction from light prevents potential degradation. Heating accelerates the nucleophilic aromatic substitution reaction.
-
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Stop the reaction and neutralize the excess bicarbonate by adding 100 µL of 2 M HCl.
-
Final Preparation: The sample is now ready for dilution with the mobile phase and injection into the HPLC system equipped with a standard C18 column and a UV detector set to 340 nm[8].
Alternative: Direct Chiral Separation using a Chiral Stationary Phase (CSP)
It is important to note that derivatization is not the only option for chiral HPLC. Direct separation can be achieved by using an HPLC column packed with a Chiral Stationary Phase (CSP)[11][12][13]. These phases create a chiral environment where the enantiomers of the underivatized amino acid interact differently, leading to different retention times.
-
Rationale & Comparison: This approach eliminates the need for a derivatization step, saving time and avoiding potential side reactions or impurities from the derivatizing agent[12]. However, CSP columns are typically more expensive and may require more specialized mobile phases.
| Feature | Indirect Method (with CDA) | Direct Method (with CSP) |
| Principle | Forms diastereomers, separates on achiral column | Enantiomers interact differently with chiral phase |
| Column | Standard, inexpensive (e.g., C18) | Specialized, more expensive (e.g., Teicoplanin) |
| Workflow | Requires extra derivatization step | Direct injection of sample (after filtration) |
| Pros | Uses standard columns; CDA adds a strong chromophore | Faster workflow; no risk of derivatization errors |
| Cons | Time-consuming; potential for side reactions | Expensive columns; may require method development |
Conclusion
The successful analysis of this compound is highly dependent on selecting an appropriate derivatization strategy tailored to the analytical objective and available instrumentation. For GC-MS, where volatility is paramount, silylation with reagents like MSTFA offers a rapid, single-step approach, while a two-step esterification/acylation provides exceptionally stable derivatives. For enantiomeric purity assessment by HPLC, indirect derivatization with a chiral agent like Marfey's Reagent is a robust method that allows for separation on ubiquitous achiral columns and enhances UV detection. The alternative of direct analysis on a chiral stationary phase should also be considered as a means to simplify sample preparation. By understanding the chemical principles behind these derivatization protocols, researchers can confidently develop and validate robust analytical methods for this important pharmaceutical intermediate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. weber.hu [weber.hu]
- 3. actascientific.com [actascientific.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.cn]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Bromophenylglycine Derivatives
2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, and its derivatives are of significant interest in medicinal chemistry and pharmaceutical development. The presence of the bromine atom at the para position of the phenyl ring provides a valuable synthetic handle for further functionalization, such as cross-coupling reactions, while also modulating the compound's lipophilicity and metabolic stability. This application note provides detailed protocols for the synthesis of the parent amino acid and its N-acetyl and N-tosyl derivatives, offering both classical and modern perspectives on their preparation. The protocols are designed to be self-validating, with comprehensive characterization data to ensure the identity and purity of the synthesized compounds.
I. Synthesis of Racemic this compound
Two classical and robust methods for the synthesis of racemic α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are multicomponent reactions that offer a straightforward route to the target molecule from simple starting materials.
A. Strecker Synthesis: A Three-Component Condensation
The Strecker synthesis is a versatile method for preparing α-amino acids from an aldehyde, ammonia, and a cyanide source.[1][2] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[3]
Caption: Workflow for the Strecker synthesis of this compound.
Materials:
-
4-Bromobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Deionized water
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step 1: Synthesis of α-Amino-2-(4-bromophenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add ammonium chloride (3.18 g, 59.4 mmol) and potassium cyanide (3.88 g, 59.6 mmol). Caution: Potassium cyanide is highly toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including double gloves and safety goggles.[4][5][6][7] Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.[8]
-
Seal the flask and stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino-2-(4-bromophenyl)acetonitrile.
Step 2: Hydrolysis to this compound
-
Transfer the crude α-aminonitrile to a round-bottom flask and add concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 6-8 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.[9]
-
After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Dissolve the crude product in a minimum amount of hot water and adjust the pH to the isoelectric point (around pH 6) with a solution of sodium hydroxide.
-
The amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford racemic this compound.
B. Bucherer-Bergs Reaction: A Route to Hydantoin Intermediates
The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[2][10] The hydantoin is then hydrolyzed to the desired amino acid.
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
Materials:
-
4-Bromobenzaldehyde
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Instrumentation:
-
Autoclave or a sealed reaction vessel
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Standard laboratory glassware
Step 1: Synthesis of 5-(4-Bromophenyl)hydantoin
-
In a sealed reaction vessel, combine 4-bromobenzaldehyde (10.0 g, 54.0 mmol), potassium cyanide (4.22 g, 64.8 mmol), and ammonium carbonate (15.6 g, 162 mmol) in a mixture of ethanol (50 mL) and water (50 mL). Caution: Adhere to strict safety protocols for handling potassium cyanide.[4][5][6][7][8]
-
Heat the sealed vessel to 60-70 °C with stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature. The hydantoin product should precipitate.
-
Collect the crude 5-(4-bromophenyl)hydantoin by vacuum filtration and wash with cold water. The product can be recrystallized from ethanol/water if necessary.
Step 2: Hydrolysis to this compound
-
Place the 5-(4-bromophenyl)hydantoin (10.0 g, 39.2 mmol) in a round-bottom flask with a 20% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 12-24 hours until the hydantoin has completely dissolved and the evolution of ammonia has ceased.[11]
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to pH 6.
-
The amino acid will precipitate. Cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield racemic this compound.
II. Derivatization of this compound
The amino group of this compound can be readily derivatized to form amides and sulfonamides, which are common functional groups in many pharmaceutical compounds.
A. N-Acetylation
N-acetylation is a common method for protecting the amino group or for modulating the biological activity of the parent compound.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve this compound (2.30 g, 10.0 mmol) and sodium acetate (1.64 g, 20.0 mmol) in 50 mL of water in a 100 mL Erlenmeyer flask.
-
Cool the solution in an ice bath and add acetic anhydride (1.1 mL, 11.0 mmol) dropwise with vigorous stirring.
-
Continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.
-
The N-acetyl derivative will precipitate. Cool the mixture in an ice bath.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.
B. N-Tosylation
N-tosylation provides a stable sulfonamide derivative, which can be useful in peptide synthesis or as a pharmacophore.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve this compound (2.30 g, 10.0 mmol) in a 1 M solution of sodium hydroxide (20 mL, 20.0 mmol) in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath and add a solution of p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in dichloromethane (20 mL) dropwise with vigorous stirring.
-
Stir the biphasic mixture at room temperature for 4-6 hours, maintaining a basic pH by adding 1 M NaOH as needed.[4]
-
Separate the layers and wash the aqueous layer with dichloromethane (2 x 20 mL).
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.
-
The N-tosyl derivative will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-tosyl-2-amino-2-(4-bromophenyl)acetic acid.
III. Asymmetric Synthesis Approaches
For pharmaceutical applications, enantiomerically pure forms of this compound are often required. This can be achieved through asymmetric synthesis or by resolution of the racemate.
A. Asymmetric Strecker Synthesis using a Chiral Auxiliary
The use of a chiral auxiliary, such as (R)-phenylglycine amide, can direct the stereochemical outcome of the Strecker reaction, leading to the formation of a single diastereomer of the α-aminonitrile intermediate.[1][10] Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.
B. Enzymatic Hydrolysis of Hydantoins
A green and highly efficient method for obtaining enantiomerically pure amino acids is the enzymatic hydrolysis of the hydantoin intermediate from the Bucherer-Bergs reaction.[5] Specific hydantoinase and carbamoylase enzymes can selectively hydrolyze one enantiomer of the hydantoin, allowing for the isolation of the desired enantiopure amino acid.
IV. Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₈BrNO₂ | 230.06 |
| N-Acetyl-2-amino-2-(4-bromophenyl)acetic acid | C₁₀H₁₀BrNO₃ | 272.09 |
| N-Tosyl-2-amino-2-(4-bromophenyl)acetic acid | C₁₅H₁₄BrNO₄S | 384.24 |
Expected Spectroscopic Data:
-
This compound:
-
¹H NMR (D₂O): δ 7.6-7.7 (d, 2H, Ar-H), 7.4-7.5 (d, 2H, Ar-H), 5.1 (s, 1H, α-CH).
-
¹³C NMR (D₂O): δ 175 (C=O), 135 (Ar-C), 132 (Ar-CH), 130 (Ar-CH), 123 (Ar-C-Br), 58 (α-C).
-
IR (KBr, cm⁻¹): 3400-2800 (broad, O-H, N-H), 1680-1650 (C=O), 1600, 1580 (aromatic C=C).
-
MS (ESI+): m/z 230/232 [M+H]⁺ (characteristic bromine isotope pattern).
-
-
N-Acetyl-2-amino-2-(4-bromophenyl)acetic acid:
-
¹H NMR (CDCl₃/MeOD): δ 7.5-7.6 (d, 2H, Ar-H), 7.3-7.4 (d, 2H, Ar-H), 5.4 (d, 1H, α-CH), 2.0 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃/MeOD): δ 173 (COOH), 171 (N-C=O), 136 (Ar-C), 132 (Ar-CH), 129 (Ar-CH), 122 (Ar-C-Br), 56 (α-C), 23 (CH₃).
-
IR (KBr, cm⁻¹): 3300 (N-H), 3200-2500 (broad, O-H), 1720 (C=O, acid), 1650 (C=O, amide I), 1540 (amide II).
-
MS (ESI+): m/z 272/274 [M+H]⁺.
-
-
N-Tosyl-2-amino-2-(4-bromophenyl)acetic acid:
-
¹H NMR (CDCl₃): δ 7.7-7.8 (d, 2H, Ar-H, tosyl), 7.2-7.4 (m, 4H, Ar-H), 5.2 (d, 1H, α-CH), 2.4 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃): δ 172 (C=O), 144 (Ar-C, tosyl), 137 (Ar-C, tosyl), 135 (Ar-C), 132 (Ar-CH), 130 (Ar-CH, tosyl), 129 (Ar-CH), 127 (Ar-CH, tosyl), 123 (Ar-C-Br), 57 (α-C), 21.5 (CH₃).
-
IR (KBr, cm⁻¹): 3300 (N-H), 3200-2500 (broad, O-H), 1725 (C=O), 1330, 1160 (S=O).
-
MS (ESI+): m/z 384/386 [M+H]⁺.
-
V. Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
-
Cyanide Handling: Potassium cyanide and hydrogen cyanide (which can be generated in situ) are extremely toxic. A specific standard operating procedure (SOP) for handling cyanides must be in place. An emergency cyanide poisoning antidote kit should be readily available. Cyanide waste must be segregated and disposed of according to institutional guidelines.[4][5][6][7][8]
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care to avoid skin and eye contact.
VI. References
-
Purdue University. (n.d.). Potassium Cyanide Safety Guideline. Retrieved from --INVALID-LINK--
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from --INVALID-LINK--
-
IPCS INCHEM. (2018). ICSC 0671 - POTASSIUM CYANIDE. Retrieved from --INVALID-LINK--
-
Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from --INVALID-LINK--
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from --INVALID-LINK--
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from --INVALID-LINK--
-
Taillades, J., et al. (n.d.). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Retrieved from --INVALID-LINK--
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of 2-Amino-2-(4-bromophenyl)acetic Acid into Bioactive Molecules
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptides and other molecular scaffolds is a cornerstone of modern drug discovery, offering pathways to enhance potency, stability, and functionality.[1] Among these, 2-amino-2-(4-bromophenyl)acetic acid, a substituted phenylglycine derivative (hereafter referred to as 4-Br-Phg), stands out as a uniquely versatile building block.[2][3] The presence of a bromine atom on the phenyl ring is not merely a steric modification; it serves as a powerful and strategically placed chemical handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.[4][5] This guide provides the strategic rationale, detailed synthetic protocols, and robust analytical validation methods for incorporating 4-Br-Phg into bioactive molecules, empowering researchers to unlock novel chemical space and accelerate the development of next-generation therapeutics.
Section 1: Strategic & Mechanistic Rationale
The Strategic Advantage of the 4-Bromo-Phenyl Moiety
The choice to incorporate 4-Br-Phg is typically driven by two primary strategic objectives:
-
Modulation of Biological Activity: The introduction of a halogen atom can profoundly influence a molecule's interaction with its biological target.[6] The bromine atom can participate in halogen bonding, a stabilizing non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's binding pocket.[5] This can lead to enhanced binding affinity and selectivity.[6][7] Furthermore, the bulky bromo-phenyl group can enforce specific conformational constraints on a peptide backbone, potentially increasing proteolytic stability or favoring a bioactive conformation.[2]
-
A Hub for Chemical Diversification: The carbon-bromine bond is a linchpin for a suite of powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[4][8] By incorporating 4-Br-Phg, a synthetic chemist installs a "modifiable" site. A single peptide precursor containing 4-Br-Phg can be diversified into a library of analogues by reacting it with various boronic acids, effectively exploring a wide range of structure-activity relationships (SAR) from a common intermediate.[4][9][10]
Conceptual Workflow: 4-Br-Phg as a Versatile Scaffold
The strategic utility of 4-Br-Phg can be visualized as a two-stage process: initial incorporation followed by diversification. This approach allows for the rapid generation of molecular diversity from a single, carefully synthesized precursor.
Caption: Conceptual workflow illustrating the dual role of 4-Br-Phg.
Section 2: Core Synthetic Protocols
This section provides detailed, self-validating protocols for the incorporation of 4-Br-Phg and its subsequent modification.
Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) with 4-Br-Phg
The incorporation of 4-Br-Phg, an α,α-disubstituted and sterically hindered amino acid, requires optimized coupling conditions to ensure high efficiency and prevent racemization.
Rationale and Scientist's Notes: Standard coupling reagents like HBTU can struggle with hindered amino acids. We specify the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU forms a highly reactive OAt-active ester, which is more efficient at acylating sterically hindered amines than HOBt-based esters.[11][12] This leads to faster reaction times, higher yields, and significantly reduced epimerization, which is critical for maintaining the chiral integrity of the final peptide.[13] The use of 4 equivalents of the amino acid and coupling reagents ensures the reaction is driven to completion.
Materials:
-
Fmoc-L-4-bromophenylglycine (Fmoc-4-Br-Phg-OH)
-
Rink Amide MBHA resin (or other suitable solid support)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Step-by-Step Protocol (0.1 mmol scale):
-
Resin Preparation: Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel. Swell the resin in DMF for 1 hour with gentle agitation.[5] Drain the DMF.
-
Fmoc Deprotection (Prior to Coupling 4-Br-Phg): Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh 20% piperidine/DMF solution for 7 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Activation of Fmoc-4-Br-Phg-OH: In a separate vial, dissolve Fmoc-4-Br-Phg-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol) and vortex for 1-2 minutes. The solution should turn yellow, indicating activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Capping (Self-Validation Step): Perform a Kaiser test to check for completion. If the test is positive (blue beads), indicating free amines, repeat the coupling step. If the test is negative (yellow/clear beads), the reaction is complete. Wash the resin with DMF (5x). To cap any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 10 minutes.
-
Chain Elongation: Proceed to the deprotection of the 4-Br-Phg Fmoc group and coupling of the next amino acid using standard SPPS protocols.[14][15]
Caption: SPPS workflow for incorporating a hindered amino acid like 4-Br-Phg.
Protocol 2.2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the power of the bromine handle for late-stage diversification of a resin-bound peptide.
Rationale and Scientist's Notes: Performing the reaction on the solid support simplifies purification, as excess reagents and catalysts can be washed away.[16] We specify Pd(PPh₃)₄ as a robust, commercially available catalyst that has shown efficacy in peptide modifications.[4][16] The choice of a mixed aqueous solvent system (DMF/H₂O) and a mild base (Na₂CO₃) is crucial to ensure solubility of all components and to prevent side reactions like peptide degradation or epimerization that can occur under harsher conditions.[4] It is critical to thoroughly degas the reaction mixture to prevent oxidation of the Pd(0) catalyst.
Materials:
-
Peptide-Resin-[4-Br-Phg] (from Protocol 2.1)
-
Aryl or vinyl boronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Degassed DMF and Degassed H₂O
Step-by-Step Protocol (0.1 mmol scale):
-
Resin Preparation: Take the fully synthesized, side-chain protected Peptide-Resin-[4-Br-Phg]. Ensure the N-terminal Fmoc group is either still on or has been replaced by a Boc group to prevent side reactions at the N-terminus.[4] Swell the resin in degassed DMF for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve the boronic acid (5 eq., 0.5 mmol) and Na₂CO₃ (10 eq., 1.0 mmol) in a 3:1 mixture of degassed DMF:H₂O. Sonicate briefly to aid dissolution.
-
Catalyst Addition: To the reagent mixture, add the Pd(PPh₃)₄ catalyst (0.2 eq., 0.02 mmol). The mixture will likely turn dark yellow or brown.
-
Coupling Reaction: Drain the DMF from the resin and immediately add the complete reagent/catalyst mixture. Seal the reaction vessel and agitate at 60-80°C for 12-20 hours under an inert atmosphere (Argon or Nitrogen).[16]
-
Washing: After the reaction, cool the vessel to room temperature. Drain the reaction mixture and wash the resin extensively with DMF (5x), H₂O (3x), DMF (3x), and finally DCM (5x) to remove all traces of catalyst and byproducts.
-
Cleavage and Deprotection: Dry the resin under vacuum. Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the crude peptide under vacuum.[5]
Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling reaction.
Section 3: Analytical Characterization & Quality Control
Rigorous analytical chemistry is essential to validate the successful synthesis and purity of the final product. The primary tools are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[17]
Mass Spectrometry (MS)
MS confirms that the desired modification has occurred by identifying the correct molecular weight. The incorporation of 4-Br-Phg has a distinct isotopic signature.
-
Mass Shift: Replacing a standard Phenylalanine (Phe) residue (C₉H₉NO, Monoisotopic Mass ≈ 147.07 Da) with a 4-Br-Phg residue (C₈H₇BrNO, Monoisotopic Mass ≈ 227.97 Da) results in a mass increase of +80.9 Da .
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[18] This creates a characteristic doublet peak (M and M+2) of roughly equal intensity for any peptide containing the 4-Br-Phg residue. This signature is a definitive confirmation of successful incorporation.[18]
-
Post-Coupling Shift: A successful Suzuki coupling of phenylboronic acid replaces the Br atom (79/81 Da) with a phenyl group (C₆H₅, ≈ 77.04 Da), resulting in a net mass decrease of approximately -2.87 Da (using ⁷⁹Br).
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is used to assess the purity of the crude peptide and to purify it to >95% for biological assays. The incorporation of 4-Br-Phg and subsequent modifications will alter the peptide's retention time. Generally, increasing the hydrophobicity of a peptide increases its retention time.
Illustrative Data Summary
The following table summarizes the expected analytical results for a model peptide (e.g., Ac-Gly-X-NH₂) where X is modified.
| Peptide Sequence (X=) | Modification Stage | Expected Monoisotopic Mass (Da) | Expected MS Isotopic Pattern | Expected HPLC Retention Time |
| Phe | Native Peptide | 220.12 | Single major peak | Baseline (T₀) |
| 4-Br-Phg | After SPPS (Protocol 2.1) | 301.02 | 1:1 doublet at M and M+2 | Increased vs T₀ (more hydrophobic) |
| Biphenylalanine | After Suzuki (Protocol 2.2) | 298.15 | Single major peak | Increased vs 4-Br-Phg peptide |
Section 4: Applications & Case Studies
The strategic incorporation of halogenated amino acids like 4-Br-Phg has been successfully applied to modulate the activity of various bioactive peptides. Studies on prolactin-releasing peptide (PrRP) analogs have shown that modifying the C-terminal phenylalanine with halogenated aromatic rings can result in high binding potency and significant, long-lasting anorexigenic effects.[19][20] This highlights how subtle modifications enabled by building blocks like 4-Br-Phg can translate into profound changes in in-vivo activity, providing a powerful tool for developing peptides with improved therapeutic profiles.[19][20] Similarly, the enzymatic bromination of tryptophan residues in native peptides, followed by Suzuki-Miyaura coupling, has been used to diversify antimicrobial peptides and G protein-coupled receptor agonists, demonstrating the broad utility of this chemoenzymatic approach.[9][21]
References
- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - preLights [prelights.biologists.com]
- 10. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. nbinno.com [nbinno.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. benchchem.com [benchchem.com]
- 19. Biological properties of prolactin-releasing peptide analogs with a modified aromatic ring of a C-terminal phenylalanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Application Note: Enzymatic Resolution of 2-amino-2-(4-bromophenyl)acetic Acid for Pharmaceutical Intermediate Synthesis
Introduction
Enantiomerically pure α-amino acids are critical chiral building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules is often paramount to their pharmacological activity and safety profile. 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, is a valuable precursor for various therapeutic agents. The bromine substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a desirable starting material in drug discovery and development.
This application note provides a detailed guide for the enzymatic kinetic resolution of racemic this compound. We will explore two robust and highly selective enzymatic strategies: the hydrolysis of the N-acetylated derivative using Penicillin G Acylase (PGA) and the esterification of the carboxylic acid using a lipase. Furthermore, we will discuss the principles of Dynamic Kinetic Resolution (DKR) as a means to enhance theoretical yields beyond the 50% limit of conventional kinetic resolution.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. The enzyme preferentially catalyzes the transformation of one enantiomer, leaving the other unreacted. This results in a mixture of a product and the unreacted, enantiomerically enriched substrate, which can then be separated.
For the resolution of this compound, two primary approaches are presented:
-
Penicillin G Acylase (PGA) Catalyzed Hydrolysis: In this method, the racemic amino acid is first derivatized to its N-acetylated form. PGA, an enzyme widely used in the production of semi-synthetic penicillins, selectively hydrolyzes the amide bond of the (S)-N-acetyl-2-amino-2-(4-bromophenyl)acetic acid to yield the (S)-amino acid and acetic acid.[1][2][3] The unreacted (R)-N-acetyl-2-amino-2-(4-bromophenyl)acetic acid can then be separated from the product.
-
Lipase-Catalyzed Esterification: Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous environments.[4] In this approach, a lipase, such as that from Candida antarctica (CALB), is used to selectively esterify one enantiomer of the racemic amino acid with an alcohol, leaving the other enantiomer as the free acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic this compound | ≥98% | Major Supplier |
| Acetic anhydride | Reagent Grade | Major Supplier |
| Sodium bicarbonate | ACS Grade | Major Supplier |
| Hydrochloric acid | ACS Grade | Major Supplier |
| Ethyl acetate | HPLC Grade | Major Supplier |
| Penicillin G Acylase (immobilized) | Biocatalysis Grade | Major Supplier |
| Candida antarctica Lipase B (immobilized) | Biocatalysis Grade | Major Supplier |
| 2-Propanol | Anhydrous | Major Supplier |
| Toluene | Anhydrous | Major Supplier |
| Sodium hydroxide | ACS Grade | Major Supplier |
| Chiral HPLC Column (e.g., (R,R) Whelk-O1) | Analytical | Major Supplier |
| n-Hexane | HPLC Grade | Major Supplier |
| Ethanol | HPLC Grade | Major Supplier |
| Trifluoroacetic acid (TFA) | HPLC Grade | Major Supplier |
| Isopropylamine | HPLC Grade | Major Supplier |
Experimental Protocols
Part 1: Synthesis of N-acetyl-2-amino-2-(4-bromophenyl)acetic acid
This initial step is required for the Penicillin G Acylase-mediated resolution.
Procedure:
-
Suspend racemic this compound (1.0 eq) in water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) portion-wise while maintaining the temperature below 10 °C.
-
Simultaneously, add a solution of sodium bicarbonate (2.5 eq) in water dropwise to maintain the pH between 8.0 and 9.0.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to 0-5 °C and acidify to pH 2 with concentrated HCl.
-
The N-acetylated product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.
Part 2: Enzymatic Resolution Protocols
This protocol describes the selective hydrolysis of the (S)-enantiomer.
Workflow Diagram:
Caption: Workflow for the PGA-catalyzed resolution of N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.
Procedure:
-
Prepare a 100 mM solution of racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid in deionized water.
-
Adjust the pH of the solution to 7.5 with 1 M NaOH.
-
Place the reaction vessel in a temperature-controlled water bath at 37 °C.
-
Add immobilized Penicillin G Acylase (e.g., 10% w/w of the substrate).
-
Maintain the pH at 7.5 throughout the reaction by the controlled addition of 0.5 M NaOH using a pH-stat. The consumption of NaOH is indicative of the reaction progress.
-
Monitor the reaction until approximately 50% conversion is reached (i.e., 0.5 equivalents of NaOH have been consumed).
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Work-up and Separation: a. Acidify the filtrate to pH 2 with 2 M HCl. This will precipitate the unreacted (R)-N-acetyl-2-amino-2-(4-bromophenyl)acetic acid. b. Filter the precipitate and wash with cold water. The filtrate contains the desired (S)-amino acid. c. Adjust the pH of the filtrate to the isoelectric point of the amino acid (approximately pH 6) to precipitate the (S)-2-amino-2-(4-bromophenyl)acetic acid. d. Filter the product, wash with a small amount of cold water, and dry under vacuum. e. The collected (R)-N-acetyl-2-amino-2-(4-bromophenyl)acetic acid can be racemized and recycled.
This protocol describes the selective esterification of one enantiomer.
Workflow Diagram:
Caption: Workflow for the lipase-catalyzed resolution of this compound.
Procedure:
-
Suspend racemic this compound (1.0 eq) in an anhydrous organic solvent such as toluene or tert-butyl methyl ether.
-
Add an alcohol, for example, 2-propanol (1.5-2.0 eq), as the acyl acceptor.
-
Add immobilized lipase, such as Candida antarctica Lipase B (Novozym 435), at a loading of 10-20% (w/w) relative to the amino acid.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Filter off the immobilized enzyme for reuse.
-
Work-up and Separation: a. Evaporate the solvent from the filtrate. b. The resulting residue contains the esterified product and the unreacted free amino acid. c. Separate the two components by liquid-liquid extraction. For instance, dissolve the residue in ethyl acetate and extract with a dilute aqueous basic solution (e.g., 5% sodium bicarbonate). The unreacted amino acid will move to the aqueous phase, while the ester remains in the organic phase. d. Acidify the aqueous phase to precipitate the unreacted amino acid enantiomer. e. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the amino acid ester enantiomer. This can be subsequently hydrolyzed back to the free amino acid if required.
Analytical Method: Chiral HPLC
Determination of the enantiomeric excess (e.e.) of the products and unreacted starting materials is crucial. A validated chiral HPLC method is recommended. Based on literature for a similar compound, β-amino-β-(4-bromophenyl) propionic acid, the following conditions can be used as a starting point for method development.[5]
| Parameter | Condition |
| Column | (R,R) Whelk-O1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid : Isopropylamine (95:5:0.1:0.025, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
Note: Method optimization may be required for the specific analyte.
Expected Results
The following table summarizes the expected outcomes for the kinetic resolution. The enantiomeric excess of the product (e.e.p) and the remaining substrate (e.e.s) are highly dependent on the conversion (c) and the enantioselectivity (E) of the enzyme.
| Method | Enzyme | Typical Conversion (c) | Expected e.e.p (%) | Expected e.e.s (%) |
| Hydrolysis | Penicillin G Acylase | ~50% | >98 | >98 |
| Esterification | C. antarctica Lipase B | ~50% | >99 | >99 |
Discussion: Towards Higher Yields with Dynamic Kinetic Resolution (DKR)
A key limitation of conventional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[6] To overcome this, Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the unreactive enantiomer.[7][8] This continuous racemization of the slower-reacting enantiomer allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.
For the enzymatic resolution of this compound, a DKR system could be established by introducing a racemization catalyst into the reaction mixture. For the PGA-catalyzed hydrolysis of the N-acetyl derivative, a racemization agent for N-acyl amino acids could be used. In the case of the lipase-catalyzed esterification, a suitable racemization catalyst for the free amino acid would be required. The choice of racemization catalyst and conditions must be compatible with the enzymatic reaction to avoid enzyme deactivation.
Conceptual DKR Workflow:
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Conclusion
This application note provides detailed protocols for the enzymatic resolution of racemic this compound using Penicillin G Acylase and lipases. These methods offer highly efficient and environmentally benign routes to enantiomerically pure forms of this valuable pharmaceutical intermediate. The protocols are robust and can be adapted for scale-up. Furthermore, the introduction of a Dynamic Kinetic Resolution strategy presents an opportunity to significantly improve the overall yield of the desired enantiomer, making the process more economically viable for industrial applications.
References
- 1. collab.its.virginia.edu [collab.its.virginia.edu]
- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 3. Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 4. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. iris.unife.it [iris.unife.it]
- 7. princeton.edu [princeton.edu]
- 8. Dynamic kinetic resolution of biaryl atropisomers via peptide-catalyzed asymmetric bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Amino-2-(4-bromophenyl)acetic Acid in Modern Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, has emerged as a cornerstone chiral building block in asymmetric synthesis. Its strategic importance lies in the stereogenic center at the α-carbon and the versatile functionality offered by the brominated phenyl ring. This guide provides an in-depth exploration of its application, focusing on the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs), the development of novel chiral ligands, and its use as a chiral auxiliary. We present detailed, field-proven protocols for its resolution and transformation, underpinned by mechanistic insights to guide experimental design and optimization.
Introduction: The Significance of a Chiral Synthon
In pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] this compound, often referred to as 4-bromophenylglycine, provides a robust starting point for constructing these stereochemically complex molecules. Its value is twofold:
-
The Chiral Core: The α-amino acid moiety presents a chiral center that, once resolved into its (R)- and (S)-enantiomers, serves as a foundational scaffold for stereoselective synthesis.[1]
-
The Functional Handle: The bromine atom at the para-position of the phenyl ring is not merely a substituent; it is a highly versatile functional handle. It enhances the molecule's utility by enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of diverse and complex molecular architectures.[2]
This guide moves beyond simple synthesis, delving into the strategic application of this compound to achieve high levels of stereocontrol in the synthesis of high-value molecules.
Core Applications in Asymmetric Synthesis
The utility of enantiopure 4-bromophenylglycine can be categorized into three primary strategic roles in asymmetric synthesis.
Direct Chiral Building Block for APIs
The most direct application is the incorporation of the enantiomerically pure 4-bromophenylglycine skeleton into the final API. The defined stereocenter is critical for ensuring the correct three-dimensional orientation required for specific binding to biological targets like enzymes or receptors. The bromine atom can be retained in the final structure or used as a reactive site for late-stage functionalization to modulate the compound's properties.[1][3]
Precursor for Chiral Ligands
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a substrate. Chiral ligands, which coordinate to a metal center, are the source of this chirality.[4][][6] The carboxylic acid group of this compound can be readily reduced to a primary alcohol, yielding the corresponding chiral amino alcohol, 2-amino-2-(4-bromophenyl)ethanol.[1] This amino alcohol is a valuable precursor for synthesizing various classes of chiral ligands, such as those used in enantioselective hydrogenations, alkylations, and hydroformylations.
Logical Workflow: From Amino Acid to Chiral Ligand
Caption: Synthesis of a chiral ligand from the amino acid precursor.
Chiral Auxiliaries
A chiral auxiliary is a molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[7][8] After the desired transformation, the auxiliary is cleaved and can often be recovered. Derivatives of 4-bromophenylglycine can be converted into auxiliaries, such as chiral oxazolidinones.[8][9] These auxiliaries create a sterically defined environment that forces incoming reagents to attack the substrate from a specific face, leading to the formation of one diastereomer in preference to the other.
Methodologies: Synthesis and Enantiomeric Resolution
The production of racemic this compound is commonly achieved via the Strecker synthesis, which involves the reaction of 4-bromobenzaldehyde, ammonia, and hydrogen cyanide.[1][10] However, this method produces a 1:1 mixture of enantiomers. The critical step for its use in asymmetric synthesis is the separation of these enantiomers, a process known as resolution.
Resolution Strategies Comparison
| Method | Principle | Key Advantages | Key Considerations | Typical ee% |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent forms diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[1] | Well-established, scalable technology. | Requires stoichiometric amounts of often expensive resolving agents; process can be iterative and labor-intensive. | >98% |
| Enzymatic (Acylase) Resolution | Enantioselective hydrolysis of an N-acyl derivative. The enzyme specifically cleaves the acyl group from one enantiomer, allowing for separation based on different chemical properties.[1][11] | High enantioselectivity, mild reaction conditions (aqueous, ambient temp/pH), enzyme can be immobilized and reused.[11] | Requires an additional acylation step; the unwanted enantiomer must be racemized and recycled for high process efficiency. | >99% |
| Enzymatic (Hydantoinase) Process | Enantioselective hydrolysis of the corresponding racemic 5-(4-bromophenyl)hydantoin precursor.[1] | Can achieve high yields and enantiomeric purity in a dynamic kinetic resolution process. | Requires synthesis of the hydantoin substrate. | >99% |
| Asymmetric Transamination | Direct conversion of a prochiral ketone (4-bromophenylglyoxylic acid) to a single enantiomer of the amino acid using a stereoselective ω-transaminase.[1] | Highly atom-economical, direct route to the enantiopure product. | Requires specific transaminase enzymes which may not be readily available for all substrates. | >99% |
Mechanism: Enzymatic Resolution via Acylase
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Fmoc Protection of 2-amino-2-(4-bromophenyl)acetic acid: An In-Depth Guide
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protection of the non-proteinogenic amino acid, 2-amino-2-(4-bromophenyl)acetic acid. The resulting compound, Fmoc-2-amino-2-(4-bromophenyl)acetic acid, is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a brominated phenylglycine moiety into peptide chains. The bromine atom serves as a versatile chemical handle for post-synthetic modifications and can modulate the pharmacological properties of peptides.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a robust methodology, mechanistic insights, purification strategies, and analytical characterization techniques.
Introduction: The Strategic Importance of Fmoc-Protected Bromophenylalanine Derivatives
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] Its key advantage lies in its base lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed.[4][5] This strategy preserves the integrity of sensitive peptide sequences.
The incorporation of non-canonical amino acids like this compound into peptides is a powerful tool for modulating their structure, function, and therapeutic potential.[6] The bromine atom on the phenyl ring introduces unique steric and electronic properties, which can enhance binding affinity to biological targets through halogen bonding and serve as a reactive site for further functionalization via cross-coupling reactions.[1][6] Consequently, Fmoc-2-amino-2-(4-bromophenyl)acetic acid is a highly valuable reagent for designing novel peptide-based therapeutics, diagnostic probes, and biomaterials.[1][2][6]
Reaction Mechanism and Key Principles
The Fmoc protection of the primary amine of this compound is typically achieved through a nucleophilic substitution reaction with an Fmoc-donating reagent, most commonly 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[3][7] The reaction is generally performed under Schotten-Baumann conditions, which involve an aqueous-organic biphasic system with a mild base.[7]
The mechanism involves the deprotonation of the amino group by the base, increasing its nucleophilicity. The resulting free amine then attacks the electrophilic carbonyl carbon of the Fmoc-Cl, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the stable Fmoc-protected amino acid. The base neutralizes the hydrochloric acid byproduct generated during the reaction.[7]
Caption: Fmoc Protection Reaction Mechanism.
Experimental Protocol
This protocol details the synthesis of Fmoc-2-amino-2-(4-bromophenyl)acetic acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | ≥98% | e.g., Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent Grade | e.g., Fisher Scientific |
| Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Deionized Water | Type I | --- |
| Ethyl acetate | ACS Reagent Grade | e.g., Fisher Scientific |
| Hexane | ACS Reagent Grade | e.g., Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous solution | --- |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | e.g., Fisher Scientific |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of dioxane and a 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Addition of Fmoc-Cl: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of 1.05 equivalents of Fmoc-Cl dissolved in a minimal amount of dioxane to the vigorously stirred amino acid solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (typically 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash twice with diethyl ether or ethyl acetate to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.[8][9]
-
Carefully acidify the aqueous layer to a pH of 2-3 by the slow addition of 1 M HCl while cooling in an ice bath.[8] A white precipitate of the Fmoc-protected amino acid should form.
-
-
Extraction: Extract the precipitated product with ethyl acetate (three times).[7]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]
Purification and Characterization
Purification
The crude Fmoc-2-amino-2-(4-bromophenyl)acetic acid can be purified by recrystallization or column chromatography.
-
Recrystallization: A common solvent system for recrystallization is ethyl acetate/hexane.[8] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystal formation.
-
Column Chromatography: If recrystallization is not sufficient, purification can be achieved using silica gel column chromatography with a suitable solvent gradient (e.g., a mixture of ethyl acetate and hexane with a small percentage of acetic acid).
Analytical Characterization
The purity and identity of the final product should be confirmed using various analytical techniques.
| Technique | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | A single major peak indicating high purity. A typical gradient is 5% to 95% acetonitrile in water (with 0.1% TFA) over 20-30 minutes.[8] UV detection at 265 nm is suitable for the Fmoc group.[10] |
| ¹H NMR | Characteristic peaks corresponding to the protons of the Fmoc group and the 4-bromophenyl moiety. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of Fmoc-2-amino-2-(4-bromophenyl)acetic acid (C₂₃H₁₈BrNO₄), which is 464.30 g/mol . |
| Chiral HPLC | To assess enantiomeric purity, especially if the starting amino acid is enantiopure.[11] |
Workflow and Logic
The overall process from starting materials to the final, characterized product follows a logical sequence designed to maximize yield and purity.
Caption: Synthesis and Purification Workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Hydrolysis of Fmoc-Cl.- Product loss during work-up. | - Extend reaction time and monitor by TLC.- Use anhydrous dioxane and add Fmoc-Cl solution slowly at low temperature.- Ensure proper pH for precipitation and be careful during extractions. |
| Presence of Impurities | - Unreacted starting materials.- Formation of dipeptides.- Hydrolysis of Fmoc-Cl. | - Optimize stoichiometry of reagents.- Ensure efficient stirring and appropriate reaction temperature.- Perform thorough washes during work-up.- Employ appropriate purification method. |
| Oily Product Instead of Solid | - Residual solvent.- Presence of impurities. | - Ensure complete removal of solvent under high vacuum.- Purify the product using column chromatography. |
Conclusion
The Fmoc protection of this compound is a straightforward yet critical step for its application in SPPS. The protocol described herein provides a reliable method for synthesizing the desired product in high yield and purity. Careful control of reaction conditions, particularly temperature and pH, along with rigorous purification and characterization, are essential for obtaining a high-quality building block. The successful synthesis of Fmoc-2-amino-2-(4-bromophenyl)acetic acid opens avenues for the development of novel peptides with enhanced biological activities and unique structural features.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-amino-2-(4-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the nuances of the most common synthetic routes, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction .[1] Both methods are capable of producing the target molecule, but they differ in their intermediates and reaction conditions. The Strecker synthesis proceeds via an α-aminonitrile intermediate, while the Bucherer-Bergs reaction forms a hydantoin derivative that is subsequently hydrolyzed.[2][3]
Q2: My yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors throughout the synthetic process. The most common culprits include:
-
Poor quality of the starting material, 4-bromobenzaldehyde: Impurities in the aldehyde can lead to side reactions and inhibit the main reaction pathway.
-
Suboptimal reaction conditions: Incorrect temperature, pH, or reaction time can significantly impact the yield.
-
Inefficient hydrolysis of the intermediate: Incomplete conversion of the α-aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) to the final amino acid is a frequent cause of low yield.
-
Product loss during work-up and purification: The solubility of the amino acid can make its isolation challenging.
Q3: I am observing significant amounts of byproducts. What are they and how can I minimize them?
A3: The formation of byproducts is a common issue. In the Strecker synthesis, a potential side reaction is the formation of a cyanohydrin if the addition of the cyanide ion precedes the formation of the imine.[4] In the Bucherer-Bergs reaction, excess cyanide can lead to over-alkylation.[2] To minimize byproducts, it is crucial to maintain careful control over the reaction conditions, particularly the order of reagent addition and the stoichiometry.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical and often requires some experimentation. Common solvent systems include water-ethanol or water-isopropanol mixtures. The pH of the solution is also a key factor, as the amino acid is least soluble at its isoelectric point. Adjusting the pH to this point can induce precipitation of the pure product.
Q5: The synthesis is known to produce a racemic mixture. How can I obtain a single enantiomer?
A5: The classical Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid.[1] To obtain a single enantiomer, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Alternatively, chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, can be employed for analytical or preparative separation of the enantiomers.[5][6]
Troubleshooting Guides
Guide 1: Strecker Synthesis Troubleshooting
The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile followed by its hydrolysis.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of 2-amino-2-(4-bromophenyl)acetic acid
Welcome to the dedicated technical support guide for the HPLC analysis of 2-amino-2-(4-bromophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development for this and similar polar, ionizable compounds. Here, we will delve into the causal relationships behind chromatographic phenomena and provide actionable, field-tested solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing in reversed-phase HPLC. What is the likely cause and how can I fix it?
A1: Peak tailing for this analyte is commonly due to secondary interactions between the basic amino group and acidic residual silanols on the silica-based stationary phase. At a typical mid-range pH, the amino group is protonated (positively charged) and can interact ionically with deprotonated (negatively charged) silanols.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to between 2 and 4.[1] At this pH, the residual silanols are protonated and less likely to interact with the positively charged analyte.[1] Commonly used acidic modifiers include trifluoroacetic acid (TFA) or formic acid at concentrations of 0.05% to 0.1% (v/v).[2]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer accessible residual silanols, minimizing these secondary interactions.
-
Consider a Different Stationary Phase: If tailing persists, a column with a polar-embedded phase can provide alternative selectivity and improved peak shape for polar analytes.[3]
Q2: I am struggling to get sufficient retention of this compound on my C18 column. The peak elutes near the void volume. What are my options?
A2: This is a common issue for polar compounds like amino acids, which have limited hydrophobic interaction with the C18 stationary phase.[4][5]
Potential Solutions:
-
Highly Aqueous Mobile Phase with an Appropriate Column: You can increase retention by using a mobile phase with a high percentage of aqueous solvent. However, be aware of "hydrophobic collapse" or "phase dewetting" with traditional C18 columns, which can occur in highly aqueous conditions and lead to a sudden loss of retention.[5] To counter this, use an aqueous-compatible C18 column (often designated as "AQ") or a polar-embedded phase column, which are designed to remain wetted in 100% aqueous mobile phases.[3]
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.[6][7] By adjusting the pH, you can alter the ionization state of the carboxylic acid and amino groups, which in turn affects the molecule's overall polarity and interaction with the stationary phase. Experimenting with a pH range from 2.5 to 7.0 is a good starting point. For reproducible results, it is crucial to use a buffer and operate at a pH at least one unit away from the analyte's pKa.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous solvent. This technique can provide excellent retention for polar analytes.[8]
Q3: My retention times are drifting from one injection to the next. What should I investigate?
A3: Drifting retention times are often a sign of an unequilibrated column or changes in the mobile phase composition.[5][9]
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, especially when changing mobile phases.[10]
-
Mobile Phase Preparation: If you are mixing solvents online, check that the proportioning valve is functioning correctly.[11] For premixed mobile phases, ensure they are thoroughly mixed and that there is no evaporation of the more volatile organic component over time. It is good practice to prepare fresh mobile phase daily.[9]
-
pH Stability: If you are using a buffered mobile phase, ensure the buffer has sufficient capacity and is stable over the course of your analysis. Bacterial growth in unpreserved aqueous mobile phases can also alter the pH.[12]
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9]
Q4: How do I approach the chiral separation of the (R)- and (S)-enantiomers of this compound?
A4: Chiral separation requires a chiral environment, which can be achieved in several ways. The most common approach is to use a chiral stationary phase (CSP).[13][14]
Methodology:
-
Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amino acid derivatives. For bromophenyl-containing compounds, columns like the (R,R) Whelk-O1 have also been shown to be effective.[15]
-
Mobile Phase Selection for Chiral Separation:
-
Normal Phase: A common mobile phase for many polysaccharide-based CSPs is a mixture of an alkane (like n-heptane or n-hexane) and an alcohol (like 2-propanol or ethanol).[16]
-
Additives: Small amounts of an acidic or basic additive are often necessary to improve peak shape and resolution. For amino acids, a basic additive like diethylamine (DEA) or a volatile acid like trifluoroacetic acid (TFA) can be beneficial.[15][16] The choice of additive will depend on the specific CSP and the nature of the analyte.
-
-
Optimization: The ratio of the alkane to the alcohol in the mobile phase is a critical parameter for adjusting retention and resolution. A systematic approach, varying the alcohol percentage, is recommended.
Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization for Reversed-Phase Analysis
This guide provides a structured workflow for developing a robust reversed-phase HPLC method for this compound.
Objective: Achieve good peak shape, adequate retention, and resolution from any impurities.
Experimental Protocol:
-
Initial Column and Solvent Selection:
-
Column: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B (Organic): Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity.[2]
-
-
Scouting Gradient:
-
Run a broad gradient from 5% to 95% Acetonitrile over 15-20 minutes.
-
This initial run will indicate the approximate organic solvent concentration required to elute the analyte.
-
-
pH Optimization:
-
Prepare a series of aqueous mobile phases with different pH values. A good starting range is pH 2.5, 4.5, and 6.5. Use appropriate buffers for pH stability (e.g., phosphate or acetate buffers, keeping in mind their compatibility with your detector).[17][18]
-
For each pH, repeat the scouting gradient.
-
Analyze the chromatograms for changes in retention time, peak shape, and selectivity between the analyte and any impurities. The goal is to find a pH that provides the best overall separation and peak symmetry.[1]
-
-
Organic Solvent Optimization:
-
Once an optimal pH is selected, you can fine-tune the separation by testing a different organic solvent (e.g., methanol instead of acetonitrile) or a ternary mixture (e.g., water/acetonitrile/methanol). This can alter the selectivity of the separation.
-
-
Isocratic vs. Gradient Elution:
-
Based on the scouting runs, if the analyte and all impurities elute over a narrow range of organic solvent concentration, an isocratic method can be developed.
-
If the sample is complex with components of widely varying polarity, a focused gradient is more appropriate.
-
Data Summary Table for pH Screening:
| Mobile Phase A (Buffer) | Analyte Retention Time (min) | Peak Tailing Factor | Resolution (from nearest impurity) |
| 0.1% Formic Acid (pH ~2.8) | 8.5 | 1.1 | 2.5 |
| 10mM Acetate Buffer (pH 4.5) | 7.2 | 1.5 | 1.8 |
| 10mM Phosphate Buffer (pH 6.5) | 6.1 | 1.9 | 1.2 |
Note: The values in this table are illustrative examples.
Logical Workflow for Mobile Phase Optimization:
Caption: A systematic workflow for reversed-phase mobile phase optimization.
Guide 2: Troubleshooting Poor Chiral Resolution
Objective: Achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Initial Conditions (Example):
-
Column: Chiralpak® IA (amylose-based CSP)
-
Mobile Phase: 90:10 n-Heptane / 2-Propanol
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
Problem: Poor resolution (Rs < 1.5) or co-elution of enantiomers.
Troubleshooting Protocol:
-
Verify System Suitability: Before troubleshooting the method, ensure the HPLC system is performing correctly. Inject a well-characterized chiral standard to confirm the column and system are capable of providing chiral separations.
-
Adjust Mobile Phase Polarity: The ratio of the alkane to the alcohol is the primary driver of retention and selectivity on many polysaccharide CSPs in normal phase.
-
If peaks are broad and poorly retained: Decrease the polarity by increasing the percentage of n-heptane (e.g., move to 95:5 n-Heptane / 2-Propanol). This will increase retention and may improve resolution.
-
If peaks are strongly retained and analysis time is long: Increase the polarity by increasing the percentage of 2-propanol (e.g., move to 85:15 n-Heptane / 2-Propanol).
-
-
Introduce an Additive: The ionic state of the analyte is critical for chiral recognition.
-
Add a small amount of an acidic modifier (e.g., 0.1% TFA) or a basic modifier (e.g., 0.1% DEA) to the mobile phase. The choice depends on the specific CSP and analyte. For an amino acid, both can be effective. A basic additive will suppress the ionization of the amino group, while an acidic additive will suppress the ionization of the carboxylic acid group. Test both to see which provides better selectivity.
-
-
Change the Alcohol Modifier: The type of alcohol can have a significant impact on chiral selectivity.
-
Substitute 2-propanol with ethanol at the same percentage. Ethanol has a different polarity and hydrogen bonding capability, which can alter the transient diastereomeric complexes formed on the CSP.
-
-
Lower the Temperature: Reducing the column temperature (e.g., to 15 °C) can sometimes enhance chiral resolution by increasing the stability of the transient diastereomeric interactions.
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., to 0.5 mL/min) allows more time for the enantiomers to interact with the CSP, which can lead to better resolution, albeit with a longer run time.[19]
Logical Decision Tree for Chiral Troubleshooting:
Caption: A decision tree for troubleshooting poor chiral separation.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. help.waters.com [help.waters.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. tsijournals.com [tsijournals.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Preserving the Enantiomeric Integrity of 2-amino-2-(4-bromophenyl)acetic Acid
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the racemization of 2-amino-2-(4-bromophenyl)acetic acid. This non-natural amino acid is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), and maintaining its enantiomeric purity is paramount for ensuring the desired therapeutic effect and avoiding potential off-target activities.[1] This guide is structured to offer both foundational knowledge and practical troubleshooting advice to address challenges encountered during your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding Racemization
This section addresses fundamental questions regarding the racemization of this compound, providing the essential knowledge to proactively mitigate this common issue.
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as (R)- or (S)-2-amino-2-(4-bromophenyl)acetic acid, converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). This is a significant concern because in many pharmaceutical applications, only one enantiomer is biologically active, while the other may be inactive or even cause adverse effects.[2] Therefore, maintaining the enantiomeric integrity of your chiral building blocks is crucial for the efficacy and safety of the final drug product.
Q2: What is the primary chemical mechanism behind the racemization of this amino acid?
A2: The primary mechanism of racemization for α-amino acids like this compound involves the deprotonation of the α-carbon (the chiral center).[3] This can occur via two main pathways:
-
Direct Enolization: Under basic conditions, a base can directly abstract the proton from the α-carbon, forming a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers.[2]
-
Oxazolone (Azlactone) Formation: During the activation of the carboxyl group, a common step in peptide synthesis, an oxazolone intermediate can form. The α-proton of this oxazolone is highly acidic and easily removed by a base, leading to a loss of stereochemical integrity.[2][3]
The presence of the electron-withdrawing phenyl group in this compound can increase the acidity of the α-proton, potentially making it more susceptible to racemization compared to aliphatic amino acids.[4][5]
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides practical, step-by-step guidance to troubleshoot and prevent racemization in common experimental scenarios.
Guide 1: Racemization During Synthesis and Coupling Reactions
Issue: You have synthesized or are using this compound in a coupling reaction (e.g., peptide synthesis), and subsequent chiral analysis reveals a loss of enantiomeric purity.
Root Causes & Corrective Actions:
-
Inappropriate Base Selection: The choice of base is critical. Stronger, less sterically hindered bases can readily abstract the α-proton, leading to increased racemization.[3]
-
Solution: Opt for weaker or more sterically hindered bases. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[6] Use the minimum necessary equivalents of the base.
-
-
Suboptimal Coupling Reagents and Additives: The method of carboxyl group activation significantly impacts racemization.
-
Solution: When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the use of additives is essential to suppress racemization.[3] Additives such as 1-hydroxybenzotriazole (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated intermediate to form a more stable active ester that is less prone to racemization.[3][7] For particularly sensitive couplings, consider using phosphonium or uronium-based reagents like HBTU or HATU, which are often used with HOAt.[6]
-
-
Elevated Reaction Temperature: Higher temperatures accelerate most chemical reactions, including racemization.
-
Solution: Perform coupling reactions at lower temperatures, such as 0°C, to minimize the rate of racemization. While microwave-assisted synthesis can be effective for difficult couplings, consider reducing the temperature for reactions involving sensitive residues.[6]
-
-
Choice of Protecting Groups: The nature of the N-protecting group can influence the rate of racemization.
-
Solvent Effects: The polarity of the solvent can play a role in racemization.
-
Solution: While solvent choice is often dictated by solubility, less polar solvents may help to minimize racemization. Consider solvent mixtures if solubility becomes an issue.[7]
-
Troubleshooting Workflow for Coupling Reactions
Caption: Troubleshooting logic for addressing high racemization in coupling reactions.
Guide 2: Maintaining Enantiomeric Purity During Work-up, Purification, and Storage
Issue: Your synthesized this compound is enantiomerically pure, but you observe racemization after purification or during storage.
Root Causes & Corrective Actions:
-
Exposure to Basic or Acidic Conditions: Both strong bases and acids can catalyze racemization.[10]
-
Solution: During work-up and purification (e.g., chromatography), maintain a neutral or mildly acidic pH. Avoid prolonged exposure to strongly basic or acidic conditions.
-
-
Elevated Temperatures: As with synthesis, high temperatures during purification (e.g., solvent evaporation) or storage can lead to racemization.
-
Solution: Evaporate solvents under reduced pressure at low temperatures. Store the final compound in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing.
-
-
Solvent for Storage: The choice of solvent for storing solutions of the amino acid can be critical.
-
Solution: If storing in solution, use a neutral, aprotic solvent. Avoid protic solvents, especially in the presence of any residual acid or base, which could facilitate proton exchange.
-
Part 3: Analytical Methods for Assessing Racemization
Accurate determination of enantiomeric purity is essential. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).
Protocol 1: General Approach for Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of this compound.
-
Column Selection:
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.[13]
-
For acidic compounds like this amino acid, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to improve peak shape.[12]
-
For basic compounds, a basic modifier (e.g., diethylamine) is used.[12]
-
-
Mobile Phase Screening (Reversed Phase):
-
Macrocyclic glycopeptide columns are compatible with reversed-phase conditions.[11]
-
A typical mobile phase would be a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like methanol or acetonitrile.
-
-
Optimization:
-
Adjust the ratio of the mobile phase components to optimize the resolution between the enantiomers.
-
Varying the flow rate and column temperature can also impact the separation.
-
Data Summary: Factors Influencing Racemization
| Factor | Condition Promoting Racemization | Recommended Condition to Minimize Racemization |
| Base | Strong, non-hindered (e.g., DIEA, TEA) | Weaker, hindered (e.g., NMM, 2,4,6-Collidine) |
| Temperature | High (> room temperature) | Low (0°C to room temperature) |
| Coupling Reagents | Carbodiimides (DCC, DIC) alone | Carbodiimides with additives (HOAt, OxymaPure); Phosphonium/Uronium reagents (HATU, HBTU) |
| pH | Strongly basic or acidic | Neutral or mildly acidic |
| Protecting Group | Acyl-type | Urethane-type (Fmoc, Boc) |
Mechanism of Racemization via Oxazolone Intermediate
Caption: The oxazolone formation pathway is a major cause of racemization during coupling reactions.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Unusually high α-proton acidity of prolyl residues in cyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Unusually high α-proton acidity of prolyl residues in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Purification of Crude 2-Amino-2-(4-bromophenyl)acetic Acid
Welcome to the technical support center for the purification of crude 2-amino-2-(4-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic building block.
Introduction: The Challenge of Purity
This compound is a valuable precursor in the synthesis of various pharmaceuticals.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. The classical Strecker synthesis, a common route to this compound, often produces a racemic mixture along with several byproducts, making robust purification a critical step.[1][2][3][4][5] This guide provides practical, field-tested solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Strecker method?
A1: The Strecker synthesis of this compound begins with 4-bromobenzaldehyde, ammonia, and a cyanide source, followed by hydrolysis.[1][2][3] Potential impurities include:
-
Unreacted starting materials: 4-bromobenzaldehyde.
-
Intermediates: The corresponding α-aminonitrile (2-amino-2-(4-bromophenyl)acetonitrile).
-
Byproducts of hydrolysis: 4-bromomandelic acid, formed if the aminonitrile is hydrolyzed under conditions that also hydrolyze the amino group.
-
Side-reaction products: Polymers and other complex structures can form under non-optimized reaction conditions.
Q2: What is the best general approach for purifying crude this compound?
A2: A multi-step approach is often necessary. The most common and effective sequence involves:
-
Acid-Base Extraction: To separate the amphoteric amino acid from neutral and acidic/basic impurities.
-
Recrystallization: To remove closely related impurities and achieve high purity.
-
Decolorization: Using activated carbon to remove colored impurities.
Q3: My final product is a racemic mixture. How can I resolve the enantiomers?
A3: Chiral resolution is a critical step for many pharmaceutical applications.[1] The most common method is diastereomeric salt formation .[1] This involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1] Common resolving agents include tartaric acid and its derivatives, or chiral amines.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected mass of purified product is recovered.
-
The mother liquor still contains a large amount of the desired product.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The solubility of this compound in the chosen solvent is too high at low temperatures, preventing efficient precipitation. | Action: Screen for alternative solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider mixtures of solvents, such as ethanol/water or methanol/water. |
| Too Much Solvent Used | Using an excessive volume of solvent will keep more of the product dissolved in the mother liquor, even after cooling. | Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much was added, carefully evaporate some of the solvent to reach the saturation point. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. | Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize precipitation. Slow cooling promotes the growth of larger, purer crystals.[6] |
| Premature Crystallization | The product crystallizes out of solution before all impurities have been removed, for example, during a hot filtration step. | Action: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and the product from crashing out prematurely. |
Problem 2: Persistent Colored Impurities
Symptoms:
-
The purified product has a yellow, brown, or other off-white color.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Polymeric Byproducts | Side reactions during the synthesis can generate colored polymeric impurities. | Action: Perform a decolorization step. After dissolving the crude product in the recrystallization solvent, add a small amount of activated carbon (typically 1-5% by weight) and heat the mixture for a short period. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing the product to crystallize. |
| Oxidation | The amino acid may be susceptible to air oxidation, especially at elevated temperatures in the presence of certain contaminants. | Action: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. The use of antioxidants is generally avoided to prevent introducing new impurities. |
Problem 3: Incomplete Removal of Starting Materials or Intermediates
Symptoms:
-
Analytical data (e.g., NMR, HPLC) of the purified product shows the presence of 4-bromobenzaldehyde or the α-aminonitrile intermediate.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inefficient Extraction | The acid-base extraction did not effectively separate the amino acid from non-amphoteric impurities. | Action: Optimize the pH during the extraction steps. Ensure the pH is sufficiently low (around 1-2) to protonate the amino group and dissolve the amino acid in the aqueous layer, leaving neutral impurities in the organic layer. Conversely, ensure the pH is at the isoelectric point (pI) to precipitate the amino acid, leaving other acidic or basic impurities in solution. |
| Co-crystallization | The impurity has a similar structure and solubility profile to the desired product, causing it to crystallize along with it. | Action: A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography can be employed for more challenging separations. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol outlines a general procedure for the purification of crude this compound.
Workflow Diagram:
Caption: Workflow for Purification of this compound.
Steps:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The amino acid will move to the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Layer Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M sodium hydroxide) with stirring to adjust the pH to the isoelectric point (pI). The pI for similar amino acids is typically in the range of 5-6. The pure amino acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water, followed by a small amount of a cold organic solvent like ethanol to aid in drying.
-
Recrystallization: Dissolve the isolated solid in a minimum amount of a hot recrystallization solvent (e.g., a mixture of ethanol and water).
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Final Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Troubleshooting Logic Diagram
This diagram provides a logical flow for addressing common purification issues.
Caption: A logical approach to troubleshooting common purification problems.
References
Technical Support Center: Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-amino-2-(4-bromophenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical non-natural amino acid in their work. As a key building block in pharmaceutical synthesis, the purity and yield of this compound are paramount.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the common synthetic routes. Our approach is to explain the underlying chemical principles behind common issues, empowering you to not only solve current problems but also prevent future setbacks. We will focus on the two most prevalent methods: the Strecker Synthesis and the Bucherer-Bergs Synthesis .
Section 1: Troubleshooting the Strecker Synthesis
The Strecker synthesis is a robust, two-step method for producing α-amino acids from an aldehyde.[2] It involves the formation of an α-aminonitrile from 4-bromobenzaldehyde, followed by hydrolysis to the desired amino acid.[3][4] However, several side reactions can compromise yield and purity.
Workflow: Strecker Synthesis of this compound
Caption: Strecker synthesis workflow with key side-reaction pathways.
Frequently Asked Questions (Strecker Synthesis)
Q1: My initial reaction to form the α-aminonitrile is sluggish, and I'm isolating significant amounts of unreacted 4-bromobenzaldehyde. What is happening?
A1: This issue typically points to inefficient imine or iminium ion formation, which is the key electrophile that cyanide attacks.[2][5]
-
Causality: The reaction between the aldehyde and ammonia to form an imine is an equilibrium process that produces water. If water is not effectively removed or if the equilibrium is not driven towards the imine, the reaction will stall. The mildly acidic conditions provided by ammonium salts (e.g., NH₄Cl) are crucial for protonating the aldehyde's carbonyl oxygen, making it more electrophilic for ammonia's attack.[5]
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium chloride) and cyanide source (e.g., potassium cyanide).
-
pH Control: The use of NH₄Cl helps buffer the reaction. The pKa of NH₄⁺ is around 9.2, creating a mildly acidic environment that facilitates iminium ion formation without being so acidic that it protonates all the cyanide ions (HCN pKa ~9.2).[2]
-
Water Removal: While difficult in a one-pot aqueous system, using a co-solvent like ethanol can sometimes improve solubility and reaction rates. For non-aqueous variants, the addition of a dehydrating agent like MgSO₄ can be effective.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-bromobenzaldehyde spot before proceeding to workup or hydrolysis.
-
Q2: After acid hydrolysis of the aminonitrile, my final product is contaminated with a significant amount of 2-amino-2-(4-bromophenyl)acetamide. How can I prevent this?
A2: The presence of the amide byproduct is a classic sign of incomplete nitrile hydrolysis.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-stage process: the nitrile is first hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt under acidic conditions).[6] The second step often requires more forcing conditions (higher temperature, longer reaction time, or stronger acid concentration) than the first.
-
Troubleshooting Protocol: Driving Hydrolysis to Completion
-
Increase Reaction Time & Temperature: The most straightforward approach is to extend the reflux time. Monitor the reaction by TLC or a test workup followed by ¹H NMR to check for the disappearance of the amide intermediate.
-
Increase Acid Concentration: If extending the time is ineffective, cautiously increase the concentration of the acid (e.g., from 6M HCl to 9M HCl). Be mindful that excessively harsh conditions can sometimes lead to other degradation pathways, although the 4-bromophenyl group is generally robust.
-
Use Alkaline Hydrolysis: As an alternative, alkaline hydrolysis using NaOH or KOH solution can be very effective.[6] The reaction produces the sodium salt of the amino acid and ammonia gas. The free amino acid is then obtained by acidifying the reaction mixture to its isoelectric point during workup. This approach often provides cleaner conversions.
-
Section 2: Troubleshooting the Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a multi-component reaction that synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[7][8] The resulting 5-(4-bromophenyl)hydantoin is then hydrolyzed under harsh conditions to yield the target amino acid.[9]
Workflow: Bucherer-Bergs Synthesis
Caption: Bucherer-Bergs synthesis workflow showing the two-stage hydrolysis.
Frequently Asked Questions (Bucherer-Bergs Synthesis)
Q3: The yield of my 5-(4-bromophenyl)hydantoin is low. What are the critical parameters for this reaction?
A3: The Bucherer-Bergs reaction is sensitive to reagent ratios, temperature, and pH.
-
Causality: The reaction proceeds through several equilibria, including cyanohydrin and aminonitrile formation, followed by reaction with CO₂ (from ammonium carbonate decomposition) and cyclization.[7] Deviations in optimal conditions can favor side reactions or stall the reaction.
-
Troubleshooting Steps:
-
Reagent Ratios: A common molar ratio for ketone:KCN:(NH₄)₂CO₃ is approximately 1:2:2 to ensure a sufficient concentration of the nucleophilic cyanide and the ammonia/CO₂ source.[10]
-
Temperature Control: The reaction is typically heated (e.g., reflux in ethanol/water at 80-100°C) to drive the reaction forward.[10] However, for aromatic aldehydes, slightly milder conditions (e.g., 60-70°C) may be sufficient and can prevent byproduct formation.
-
pH Environment: Ammonium carbonate itself acts as a buffer, maintaining a pH of around 8-9, which is optimal. Strongly alkaline conditions can promote cyanide degradation, while acidic conditions prevent the necessary intermediates from forming.[10]
-
Q4: My hydantoin hydrolysis is stalling. I isolate the N-carbamoyl amino acid intermediate or a mixture of starting material and product.
A4: This is the most common failure point in the Bucherer-Bergs route. The hydantoin ring is very stable, and its hydrolysis is a two-step process requiring harsh conditions.[11][12]
-
Causality: The hydrolysis first involves a base-catalyzed ring-opening to form an N-carbamoyl amino acid salt.[13] This intermediate must then be hydrolyzed further to release the free amino acid. Both steps require high temperatures and a strong base. Insufficiently harsh conditions will result in incomplete conversion.
-
Troubleshooting Protocol: Optimizing Hydantoin Hydrolysis
-
Reagents: Use a significant excess of a strong base. A common choice is 2-4 equivalents of NaOH or Ba(OH)₂ in water. Barium hydroxide is often preferred as the excess can be precipitated out as barium sulfate or carbonate, simplifying the workup.
-
Temperature & Pressure: This step almost always requires high temperatures (120-170°C). For this reason, the reaction is best performed in a sealed pressure vessel or a high-pressure autoclave to reach the necessary temperatures without boiling off the solvent.
-
Reaction Time: The hydrolysis can take several hours (6-24 h). Monitor the reaction by taking aliquots (if possible), acidifying them, and analyzing by HPLC or NMR to confirm the disappearance of the hydantoin and the N-carbamoyl intermediate.
-
Avoid Side Reactions: While high temperatures are necessary, excessively prolonged heating can lead to degradation or racemization if a chiral product is desired.[11] Finding the optimal balance of time and temperature is key.
-
Section 3: General Purification Challenges
Q5: How can I effectively remove unreacted 4-bromobenzaldehyde from my final amino acid product?
A5: The difference in the chemical properties of the aldehyde (neutral, organic-soluble) and the amino acid (zwitterionic, water-soluble at its isoelectric point) is the key to their separation.
-
Causality: 4-bromobenzaldehyde is non-polar, while this compound is an amphoteric, zwitterionic compound. Its solubility is highly dependent on pH.
-
Troubleshooting Protocol: Purification by pH Adjustment
-
Initial Extraction: After the hydrolysis step, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~1. This protonates the amino group, making the product highly water-soluble as the hydrochloride salt.
-
Organic Wash: Perform an extraction with an organic solvent like dichloromethane or ethyl acetate. The unreacted, neutral 4-bromobenzaldehyde will partition into the organic layer, while your protonated amino acid remains in the aqueous phase. Repeat this wash 2-3 times.
-
Isoelectric Precipitation: Carefully adjust the pH of the clean aqueous layer to the isoelectric point (pI) of the amino acid (typically around pH 5-6 for aryl glycines) using a base like NaOH or NH₄OH. At its pI, the amino acid's net charge is zero, and its water solubility is at a minimum, causing it to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with cold deionized water and then a small amount of a non-polar solvent like ether to remove any residual organic impurities, and dry under a vacuum.
-
Quantitative Data Summary: Reaction Condition Troubleshooting
| Problem | Synthetic Route | Primary Cause | Key Parameter to Adjust | Recommended Action & Target Value |
| Low aminonitrile yield | Strecker | Inefficient imine formation | Reagent stoichiometry/pH | Use 1.2-1.5 eq. NH₄Cl; ensure pH ~9.[2] |
| Amide byproduct present | Strecker | Incomplete nitrile hydrolysis | Time / Temperature / [H⁺] | Increase reflux time by 2-4 hrs; or use 9M HCl instead of 6M HCl.[6] |
| Low hydantoin yield | Bucherer-Bergs | Suboptimal reaction conditions | Reagent Ratio / Temperature | Use 1:2:2 ratio of aldehyde:KCN:(NH₄)₂CO₃; heat to 60-80°C.[10][14] |
| Incomplete hydrolysis | Bucherer-Bergs | Insufficiently harsh conditions | Temperature / Pressure | Use a sealed vessel to heat to 140-160°C with 3 eq. NaOH.[11][15] |
| Aldehyde impurity in product | Both | Inefficient purification | pH during workup | Perform organic wash at pH 1-2, then precipitate product at pI (~pH 6). |
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
- 9. Hydantoin - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. researchgate.net [researchgate.net]
stability of 2-amino-2-(4-bromophenyl)acetic acid under acidic/basic conditions.
Welcome to the technical support center for 2-amino-2-(4-bromophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Stability-Related Issues
This section addresses specific problems that may arise during the handling and use of this compound, with a focus on its stability in acidic and basic environments.
Issue 1: Unexpected Degradation of the Compound in Solution
Scenario: You have prepared a stock solution of this compound in an aqueous buffer for a multi-day experiment. However, you observe a loss of potency or the appearance of unknown peaks in your analytical chromatogram over time.
Root Cause Analysis: this compound, like many amino acids, is susceptible to degradation, particularly under non-optimal pH conditions and prolonged storage in solution. The primary degradation pathways often involve hydrolysis and other pH-dependent reactions.[1][2]
Step-by-Step Troubleshooting Protocol:
-
pH Verification: Immediately measure the pH of your stock solution and any working solutions. The stability of amino acids is highly pH-dependent.[3]
-
Buffer Selection:
-
Acidic Conditions: For experiments requiring acidic pH, consider using a non-reactive buffer system such as citrate or acetate. While 0.1 N HCl is sometimes used for solubilization, prolonged exposure can lead to degradation for some amino acids.[3]
-
Basic Conditions: In alkaline environments, the amino group can be more reactive. Use buffers like phosphate or borate and be aware that elevated pH can accelerate certain degradation reactions.[2]
-
-
Forced Degradation Study: To understand the stability limits of your compound under your specific conditions, a forced degradation study is recommended.[1][4][5] This involves intentionally exposing the compound to stress conditions such as high and low pH, high temperature, and oxidation to identify potential degradation products and pathways.[1][6]
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS) is stability-indicating. This means the method can separate the intact compound from its degradation products.[4]
-
Storage Conditions:
-
Temperature: Store stock solutions at 2-8°C or frozen (-20°C or -80°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect solutions from light, as photolysis can be a degradation pathway for many organic molecules.[1]
-
Issue 2: Poor Solubility or Precipitation at a Specific pH
Scenario: When adjusting the pH of your solution containing this compound, you notice the formation of a precipitate, leading to inaccurate concentrations.
Root Cause Analysis: The solubility of amino acids is significantly influenced by pH due to their amphoteric nature. At the isoelectric point (pI), the net charge of the molecule is zero, and its solubility is at a minimum.
Step-by-Step Troubleshooting Protocol:
-
Determine the Isoelectric Point (pI): While the exact pI of this compound may not be readily published, it can be estimated based on the pKa values of its amino and carboxylic acid groups. The solubility will be lowest at this pH.
-
pH Adjustment Strategy:
-
To dissolve the compound, adjust the pH away from its pI.
-
For acidic solutions, the amino group will be protonated (NH3+), increasing solubility.
-
For basic solutions, the carboxylic acid group will be deprotonated (COO-), also increasing solubility.
-
-
Solvent Selection: If aqueous solubility remains an issue, consider the use of co-solvents such as DMSO or ethanol. However, be mindful of the compatibility of these solvents with your experimental system.
-
Consult Solubility-pH Profiles: Review literature on the solubility-pH profiles of similar amino acids to anticipate solubility behavior.[7]
II. Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The main factors are pH, temperature, light exposure, and the presence of oxidizing agents.[1][5] Like other amino acids, its stability is intrinsically linked to the chemical environment.
Q2: How stable is this compound in its solid form?
A2: In its solid, crystalline form, this compound is generally stable when stored in a cool, dry, and dark place. However, it is advisable to consult the supplier's safety data sheet (SDS) for specific storage recommendations.[8]
Acidic Conditions
Q3: What are the potential degradation pathways for this compound under strongly acidic conditions?
A3: Under harsh acidic conditions (e.g., strong acids, high temperatures), potential degradation pathways could include hydrolysis of the amide bond if it were part of a peptide, or other acid-catalyzed reactions. For some amino acids, strong acid can lead to racemization or other structural changes.[3]
Q4: What is the recommended pH range for working with this compound under acidic conditions to maintain stability?
A4: For short-term experiments, a pH range of 3-5 is generally a reasonable starting point. However, for long-term storage or experiments, it is crucial to perform a stability study to determine the optimal pH for your specific application.
Basic Conditions
Q5: What degradation products should I be aware of under basic conditions?
A5: Under basic conditions, amino acids can be susceptible to deamidation (if in a peptide chain) and other base-catalyzed reactions.[2] For this compound, there is a potential for reactions involving the amino group. The bromine atom on the phenyl ring is generally stable but could be subject to nucleophilic substitution under very harsh conditions.
Q6: Are there any specific buffers to avoid when working with this compound in a basic medium?
A6: While common buffers like phosphate and borate are generally acceptable, it is important to ensure that the buffer components themselves do not react with the compound. Always run a control with the buffer alone to check for any interfering peaks in your analysis.
III. Quantitative Data Summary
| Parameter | Acidic Conditions (pH 3-5) | Neutral Conditions (pH 6-8) | Basic Conditions (pH 9-11) |
| Relative Stability | Generally stable for short durations. | Moderate stability; solubility may be lowest near the isoelectric point. | Susceptible to base-catalyzed degradation over time. |
| Recommended Buffers | Citrate, Acetate | Phosphate (PBS) | Borate, Carbonate |
| Potential Degradation | Minimal for short-term use. | Dependent on specific pH and temperature. | Increased potential for degradation. |
Note: This table provides general guidance. Specific stability will depend on the exact conditions (temperature, concentration, light exposure) of your experiment.
IV. Experimental Workflow & Diagrams
Workflow for Assessing Compound Stability
The following workflow outlines a systematic approach to evaluating the stability of this compound in a new experimental setup.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
This diagram illustrates hypothetical degradation points on the molecule under stress conditions.
Caption: Potential degradation sites under acidic and basic stress.
V. References
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: --INVALID-LINK--
-
Benchchem. This compound | 129592-99-0. Available from: --INVALID-LINK--
-
BioPharmaSpec. Forced Degradation Studies: Why, What & How. Available from: --INVALID-LINK--
-
BioPharmaSpec. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: --INVALID-LINK--
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: --INVALID-LINK--
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: --INVALID-LINK--
-
ResearchGate. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures | Request PDF. Available from: --INVALID-LINK--
-
PubMed. Probing protein stability with unnatural amino acids. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
ResearchGate. The solubility-pH profiles of amino acids showing departures from the... Available from: --INVALID-LINK--
-
MDPI. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: --INVALID-LINK--
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing the Crystallization of 2-Amino-2-(4-bromophenyl)acetic Acid
Welcome to the technical support center for 2-amino-2-(4-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this critical pharmaceutical building block. As a chiral halogenated phenylglycine derivative, its solid-state properties, such as purity, crystal form, and particle size, are paramount for the success of downstream synthetic steps and the quality of the final Active Pharmaceutical Ingredient (API).[1][2] This resource provides field-proven insights and validated protocols to help you navigate and optimize your crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its crystallization so important?
A1: this compound is a non-proteinogenic amino acid featuring a brominated phenyl ring. Its chirality makes it a valuable precursor for the stereoselective synthesis of numerous APIs.[2] Crystallization is the primary method for its purification and isolation, directly impacting three critical outcomes in drug development:
-
Batch-to-Batch Consistency: Ensures a reliable and reproducible starting material.[1]
-
Downstream Reaction Performance: High purity and consistent physical form prevent side reactions and improve yields in subsequent steps.
-
Regulatory Confidence: A well-understood and controlled crystallization process is a cornerstone of robust process validation, as expected by regulatory bodies like the FDA.[1]
Q2: What makes solvent selection challenging for this specific molecule?
A2: The molecule possesses both a non-polar bromophenyl group and polar amino and carboxylic acid functional groups. This amphiphilic nature means it can be difficult to find a single solvent that provides the ideal solubility curve—highly soluble when hot and sparingly soluble when cold. Therefore, mixed-solvent systems are often required to achieve optimal supersaturation and crystal growth.[3]
Q3: What are the most common issues encountered when crystallizing this compound?
A3: The most frequently reported challenges include:
-
"Oiling out," where the compound separates as a liquid instead of a solid.[4]
-
Poor crystal habit, often forming fine needles that are difficult to filter and dry.[1]
-
Low yield, with significant product loss to the mother liquor.[4]
-
Polymorphism, where different crystal forms with varying properties can emerge unexpectedly.[1][5]
-
Impurity co-precipitation, especially colored by-products from the synthesis.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Issue 1: "Oiling Out" - No Crystals, Only Liquid Droplets
Q: My compound is separating from the solution as a viscous oil upon cooling. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the level of supersaturation is too high for nucleation to occur properly. High impurity levels can depress the melting point of the solid, exacerbating this issue.[4]
Solutions:
-
Reduce the Rate of Supersaturation: The most common cause is cooling the solution too quickly.
-
Action: Re-heat the solution until the oil redissolves completely. Add an additional 5-10% of the primary (good) solvent to reduce the concentration slightly.[4] Allow the solution to cool much more slowly. Place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow heat loss.
-
-
Change the Solvent System: The chosen solvent may not be optimal.
-
Action: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (e.g., water, heptane) dropwise at that temperature until persistent cloudiness is observed. Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly.
-
-
Induce Nucleation: Sometimes, the solution needs a "template" to begin crystallization.
-
Action: Scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a few seed crystals of the pure compound to the cooled solution.
-
Issue 2: Low Yield of Purified Product
Q: After filtration and drying, my final yield is consistently below 60%. Where is my product going?
A: A significant loss of yield typically points to excess solvent usage, meaning a large amount of your compound remains dissolved in the mother liquor (the filtrate).[4]
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Working in smaller, precise additions of solvent is key.
-
Action: Before discarding the mother liquor, test it. Dip a glass stirring rod into the filtrate, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates substantial product loss.[4] If so, you can recover some product by boiling off a portion of the solvent to re-concentrate the solution and cooling it again to obtain a second crop of crystals.
-
-
Ensure Complete Precipitation: Cooling to room temperature may not be sufficient to maximize yield.
-
Action: Once the flask has cooled to room temperature, place it in an ice bath for at least 30-60 minutes before filtration. This will further decrease the solubility of the compound and promote more complete precipitation.
-
Issue 3: Poor Crystal Quality (Fine Powders or Needles)
Q: The crystallization produces very fine needles that clog the filter paper and take a long time to dry. How can I obtain larger, more well-defined crystals?
A: Fine needles or powders are characteristic of rapid crystallization, where countless nuclei form simultaneously, leaving little time for individual crystals to grow larger.[6] This morphology significantly hinders downstream processing.[1]
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor for growing larger crystals.
-
Action: Avoid placing the hot flask directly on the benchtop or in an ice bath. Allow it to cool slowly to room temperature on an insulating surface (like a cork ring) or in a covered, insulated container. An ideal crystallization should show the first crystals appearing after 5-15 minutes and continue to grow over 30-60 minutes.[4]
-
-
Reduce the Degree of Supersaturation: A highly concentrated solution will crash out quickly.
-
Action: After dissolving the solid in the minimum amount of hot solvent, add a small excess (5-10%) of the solvent. While this may slightly reduce the overall yield, it will dramatically improve crystal quality by keeping the compound in solution longer during the cooling phase.[4]
-
Issue 4: Colored Impurities in the Final Product
Q: My crystals have a persistent yellow or brown tint, even after crystallization. How can I decolorize my product?
A: Colored impurities are often large, polar, and conjugated molecules that can be adsorbed onto activated carbon (charcoal).
Solutions:
-
Perform a Charcoal Treatment:
-
Action: After dissolving the crude compound in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute weight; a small spatula tip is often sufficient). Swirl the hot solution for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Next Step: Perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal before allowing the clear solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[3]
-
Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of ethanol and heat the mixture to a gentle boil with stirring.
-
Solvent Addition: Continue adding small portions of hot ethanol until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a minimal amount of activated charcoal. Swirl for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, filter the hot solution through fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Workflow Visualizations
A well-structured workflow is essential for systematic troubleshooting. The following diagrams illustrate the decision-making process.
Caption: General troubleshooting workflow for crystallization.
Caption: Step-by-step mixed-solvent crystallization workflow.
Data Summary: Solvent Selection
Choosing the right solvent is a critical first step. The following table provides a starting point for screening. The goal is to find a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at room temperature or below.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for this compound |
| Water | 10.2 | 100 | Low solubility. Excellent as an anti-solvent with alcohols.[7] |
| Methanol | 6.6 | 65 | Good "good" solvent. Often used in combination with water. |
| Ethanol | 5.2 | 78 | Excellent "good" solvent. A common starting point.[3] |
| Acetone | 5.1 | 56 | May be too strong a solvent, potentially leading to low yields.[7] |
| Ethyl Acetate | 4.4 | 77 | Moderate solubility; can be effective. |
| Heptane/Hexane | 0.1 | 98/69 | Insoluble. Can be used as an anti-solvent with more polar solvents.[3] |
References
troubleshooting peak tailing in HPLC of 2-amino-2-(4-bromophenyl)acetic acid
Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-amino-2-(4-bromophenyl)acetic acid and structurally similar amphoteric compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the phenomena at play, enabling you to develop robust and reliable analytical methods.
Understanding the Challenge: The Nature of this compound
This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual nature makes its chromatographic behavior highly dependent on the mobile phase pH. Furthermore, the primary amine is susceptible to strong secondary interactions with the stationary phase, which is a primary cause of peak tailing.[1][2]
Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the front, can significantly compromise analytical accuracy by reducing resolution and making precise integration difficult.[1] This guide will walk you through a systematic approach to diagnose and resolve this common issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the most likely cause?
A1: The most probable cause is secondary ionic interactions between the basic amino group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase. [1][2][3]
Expertise & Experience: Standard silica-based columns, even those that are end-capped, have residual silanol groups (Si-OH) on their surface.[4][5] At mid-range pH values (typically pH 3-7), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[2][6] The primary amine on your analyte, being a basic group, will be protonated and positively charged (NH₃⁺) at acidic to neutral pH. This leads to a strong ion-exchange interaction, a secondary retention mechanism, which is much stronger than the desired reversed-phase hydrophobic interactions.[1][7] Molecules that undergo this interaction are retained longer, leading to a "tail" on the peak.[4]
Below is a diagram illustrating this troubleshooting thought process.
Caption: A workflow for troubleshooting peak tailing of basic/amphoteric compounds.
Q2: How can I adjust my mobile phase to reduce peak tailing for this compound?
A2: Mobile phase optimization, particularly pH control, is the most powerful tool at your disposal. [8][9]
Expertise & Experience: The key is to ensure your analyte exists in a single, consistent ionic state and to suppress the ionization of the problematic silanol groups.
-
Lowering the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5 - 3.0) is a highly effective strategy.[1][2][10] At this pH, the acidic silanol groups are fully protonated (Si-OH) and therefore neutral, which minimizes the secondary ion-exchange interactions with the protonated amine of your analyte.[2]
-
Buffering: It is crucial to use a buffer to maintain a stable pH throughout the analysis.[1][11] A mobile phase pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, resulting in peak distortion.[6][8][9] For this compound, you want to operate at a pH at least 2 units away from the pKa of the amine group to ensure it is fully protonated.
-
Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol interactions and improve peak shape.[1]
| Mobile Phase Parameter | Recommended Action | Rationale |
| pH | Adjust to pH 2.5-3.0 | Protonates silanol groups, minimizing secondary interactions.[2][10] |
| Buffer | Use a suitable buffer (e.g., phosphate, formate) | Maintains a constant pH, preventing peak splitting and distortion.[1][11] |
| Buffer Concentration | Increase concentration (e.g., 25-50 mM) | Masks residual silanol activity.[1] |
| Mobile Phase Additives | Consider adding a competing base (e.g., 0.1% Triethylamine - TEA) | TEA competes with the analyte for active silanol sites, improving peak shape. Caution: TEA can shorten column lifetime and is not MS-friendly.[12][13] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffer: Prepare a 50 mM potassium phosphate monobasic solution.
-
Adjust pH: Titrate the buffer solution with phosphoric acid to a final pH of 2.7.
-
Prepare Mobile Phase A: Mix the pH 2.7 buffer with HPLC-grade water (e.g., 90:10 water:buffer).
-
Prepare Mobile Phase B: Use Acetonitrile or Methanol.
-
Equilibrate: Equilibrate your C18 column with the new mobile phase for at least 20 column volumes.
-
Analyze: Inject your sample and compare the peak shape to your previous results.
Q3: I've adjusted the pH, but I still see some tailing. What's my next step?
A3: If mobile phase adjustments are insufficient, your column is the next variable to address. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.
Expertise & Experience: The evolution of column technology has led to stationary phases designed specifically to overcome the issue of silanol interactions.
-
Use a Highly Deactivated, End-capped Column: Modern columns are often made with high-purity silica with minimal metal content and are "end-capped."[1][2] End-capping is a process where residual silanol groups are chemically reacted with a small, non-polar group (like trimethylsilane) to make them less active.[3][5][14] This reduces the sites available for secondary interactions.
-
Consider a Polar-Embedded Phase: These columns have a polar group (e.g., an amide) embedded in the C18 chain.[6][14] This polar group can interact with nearby silanol groups through hydrogen bonding, effectively shielding them from your basic analyte.[14]
-
Base-Deactivated Columns: This is a broader term for columns specifically designed for the analysis of basic compounds, often incorporating technologies like high-purity silica, advanced end-capping, or polar-embedded groups to minimize peak tailing.[14][15][16]
Caption: Interaction of a basic analyte with standard vs. base-deactivated silica surfaces.
Q4: Could my sample preparation be causing peak tailing?
A4: Yes, absolutely. The composition of your sample solvent can have a dramatic effect on peak shape. [17][18]
Expertise & Experience: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion.[17][19][20] For reversed-phase HPLC, a solvent with a high percentage of organic modifier (like 100% acetonitrile) is a strong solvent.
When a plug of this strong solvent travels through the column, it can cause the leading edge of the analyte band to move faster than the trailing edge, resulting in a distorted, often tailing or fronting, peak.[19]
Trustworthiness - A Self-Validating Protocol:
-
Ideal Scenario: Always try to dissolve your sample in the initial mobile phase composition. This is the gold standard for avoiding solvent effects.
-
If Solubility is an Issue: If your analyte is not soluble in the mobile phase, dissolve it in a small amount of a stronger solvent (e.g., 100% Acetonitrile or Methanol) and then dilute it with water or your mobile phase to a composition that is weaker than or equal to the initial mobile phase conditions.
-
Injection Volume: If you must use a strong sample solvent, keep the injection volume as small as possible (e.g., < 5 µL) to minimize the detrimental effects.[21]
Q5: Are there any alternative chromatography modes I should consider if I cannot resolve the tailing in reversed-phase?
A5: Yes. For a polar, amphoteric compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. [22][23][24]
Expertise & Experience: HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[22][25][26] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[24]
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[23] This mode of separation can often provide excellent peak shapes for compounds that are problematic in reversed-phase, as the strong silanol interactions are not the primary cause of retention.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions | Lower mobile phase pH to < 3.[1][2][10] Increase buffer concentration.[1] Use a modern, high-purity, base-deactivated/end-capped column.[3][14][27] |
| Sample Solvent Mismatch | Dissolve sample in the initial mobile phase.[21] If using a stronger solvent, keep injection volume low.[19][21] | |
| Column Overload | Reduce the concentration of the injected sample.[1] | |
| Column Contamination/Void | Use a guard column. If a void is suspected, replace the column.[1] | |
| Extra-column Volume | Use tubing with a smaller internal diameter and minimize tubing length.[6] |
By systematically addressing these potential issues, starting with the most common culprits of mobile phase pH and silanol interactions, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable analytical results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.com [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 15. How do intrinsically base-deactivated phases work? [discover.restek.com]
- 16. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 17. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. youtube.com [youtube.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 25. biocompare.com [biocompare.com]
- 26. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 27. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-amino-2-(4-bromophenyl)acetic Acid Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective separation and quantification of enantiomers are critical. The biological activities of enantiomers can differ significantly, with one being therapeutically active while the other may be inactive or even toxic. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2-amino-2-(4-bromophenyl)acetic acid enantiomers, a crucial chiral intermediate in pharmaceutical synthesis. We will explore the rationale behind experimental choices, present supporting data, and compare the primary HPLC approach with a viable alternative, Capillary Electrophoresis (CE).
The Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[1] The development of a robust and validated analytical method is paramount to ensure the quality, safety, and efficacy of chiral drug substances. This guide will focus on direct chiral separation using Chiral Stationary Phases (CSPs) in HPLC, which is the most prevalent and powerful technique for resolving enantiomers.[1][2]
I. The Primary Approach: Chiral HPLC Method
A. The Chiral Stationary Phase: (R, R) Whelk-O1
The choice of the chiral stationary phase is the most critical factor in a chiral separation. Pirkle-type CSPs, like the (R, R) Whelk-O1, are based on the principle of forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] These CSPs create a chiral environment where the enantiomers exhibit different affinities, leading to their separation. The (R, R) Whelk-O1 is a versatile π-electron acceptor/donor phase, making it suitable for a wide range of compounds, including those with aromatic rings and amino groups like our target analyte.[4]
B. Experimental Protocol: A Validated Method for a Close Analog
The following protocol is adapted from a validated method for β-amino-β-(4-bromophenyl) propionic acid and serves as a robust starting point for the validation of a method for this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | (R, R) Whelk-O1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Causality Behind Experimental Choices:
-
Mobile Phase: The use of a normal-phase mobile phase (n-hexane and ethanol) is common for Pirkle-type columns. The small amounts of trifluoroacetic acid (TFA) and isopropyl amine act as mobile phase modifiers. TFA helps to protonate the amino group of the analyte, enhancing its interaction with the CSP. Isopropyl amine is added to improve peak shape and reduce tailing by competing with the analyte for active sites on the silica surface.
-
Detection: The bromophenyl group in the analyte provides a strong chromophore, allowing for sensitive UV detection at 225 nm.
C. Method Validation: A Self-Validating System
A comprehensive validation of the analytical method is required to ensure its reliability and accuracy, following the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5]
1. System Suitability: Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between enantiomers |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
Workflow for Method Validation:
Caption: Workflow for HPLC Method Validation.
2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from the diluent, potential impurities, or the other enantiomer at the retention time of the analyte peak.
3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for both the desired and the undesired enantiomer over a specified range.
Table 3: Linearity Parameters
| Parameter | Desired Enantiomer | Undesired Enantiomer |
| Range | 80% - 120% of the nominal concentration | LOQ - 150% of the specification limit |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking the drug substance with known amounts of the enantiomeric impurity at different concentration levels.
5. Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
A reasonable precision target for the major component is a relative standard deviation (RSD) of <2%, while for the minor component (the enantiomeric impurity), an RSD of <10% is generally acceptable.[1]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% in the minor component)
II. Alternative Method: Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that offers several advantages over HPLC, including higher separation efficiency, lower consumption of solvents and samples, and rapid method development.[6][7] For chiral separations of amino acids, CE with chiral selectors in the background electrolyte (BGE) is a well-established approach.[8][9]
A. Principle of Chiral CE
In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[7][8] The enantiomers of the analyte form transient diastereomeric inclusion complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.
B. Comparison of HPLC and CE for Enantiomeric Separation
Table 4: Comparison of HPLC and CE for the Enantioseparation of this compound
| Feature | HPLC with Chiral Stationary Phase | Capillary Electrophoresis with Chiral Selector |
| Principle | Differential partitioning between a chiral stationary phase and a mobile phase. | Differential migration in an electric field due to transient diastereomeric complex formation with a chiral selector in the BGE. |
| Advantages | - Well-established and widely available. - Good scalability for preparative separations. - Robust and reproducible. | - High separation efficiency and resolution. - Low consumption of sample and reagents ("green" technique).[10] - Fast method development and analysis times. |
| Disadvantages | - Higher solvent consumption. - CSPs can be expensive and have limited lifetimes. - Slower analysis times compared to CE. | - Lower concentration sensitivity with UV detection. - Less amenable to preparative scale separations. - Reproducibility can be more challenging to achieve. |
| Typical Chiral Selector | Immobilized on a solid support (e.g., Pirkle-type, polysaccharide, macrocyclic glycopeptide).[4][11][12] | Added to the background electrolyte (e.g., cyclodextrins, crown ethers, chiral surfactants).[7][8][9] |
Logical Relationship of Method Selection:
Caption: Decision tree for selecting an analytical method.
III. Conclusion and Recommendations
For the routine quality control and validation of the enantiomeric purity of this compound, a chiral HPLC method utilizing a Pirkle-type stationary phase like the (R, R) Whelk-O1 is a highly recommended and robust starting point. The method, adapted from a validated procedure for a close structural analog, offers a clear pathway for development and validation in accordance with ICH guidelines.
Capillary electrophoresis presents a compelling alternative, particularly for analytical-scale separations where high efficiency, speed, and reduced solvent consumption are priorities. However, for applications requiring higher sample throughput with conventional UV detection or for preparative-scale separations, HPLC remains the more established and practical choice.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the required sample throughput, and the availability of instrumentation. A thorough method validation, as outlined in this guide, is essential to ensure the generation of reliable and accurate data for this critical chiral compound.
IV. References
-
Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. Available at: --INVALID-LINK--
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples | Analytical Chemistry. ACS Publications. Available at: --INVALID-LINK--
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: --INVALID-LINK--
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available at: --INVALID-LINK--
-
Amino Acid Analysis Through Capillary Electrophoresis Technology. Creative Proteomics. Available at: --INVALID-LINK--
-
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid. ResearchGate. Available at: --INVALID-LINK--
-
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Comparison of three chiral stationary phases with respect their enantio- and diastereoselectivity for cyclic β-substituted α-amino acids. ResearchGate. Available at: --INVALID-LINK--
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available at: --INVALID-LINK--
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: --INVALID-LINK--
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: --INVALID-LINK--
-
Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available at: --INVALID-LINK--
-
Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. PubMed. Available at: --INVALID-LINK--
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: --INVALID-LINK--
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: --INVALID-LINK--
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. Available at: --INVALID-LINK--
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: --INVALID-LINK--
-
Overview & Determination of Enantiomeric Impurities. Veeprho. Available at: --INVALID-LINK--
-
A comprehensive chemoselective and enantioselective 2D-HPLC set-up for fast enantiomer analysis of a multicomponent mixture of derivatized amino acids. PubMed. Available at: --INVALID-LINK--
-
Strategies in method development to quantify enantiomeric impurities using CE. ResearchGate. Available at: --INVALID-LINK--
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: --INVALID-LINK--
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc. Available at: --INVALID-LINK--
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Institutes of Health. Available at: --INVALID-LINK--
-
Chiral HPLC Separations. Phenomenex. Available at: --INVALID-LINK--
-
Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. Available at: --INVALID-LINK--
References
- 1. Chiral Separation of Enantiomers of Four Amino Acids and Two Chial Drugs Through Capillary Electrophoresis [yyhx.ciac.jl.cn]
- 2. 2-Amino-2-(3-amino-4-bromophenyl)acetic acid | C8H9BrN2O2 | CID 117115070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scas.co.jp [scas.co.jp]
- 4. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. web.stanford.edu [web.stanford.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Resolving Agents for 2-Amino-2-(4-bromophenyl)acetic Acid
Introduction: The Criticality of Chirality in Drug Development
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers, a process known as chiral resolution, is therefore a critical step in the synthesis of optically pure active pharmaceutical ingredients (APIs). 2-Amino-2-(4-bromophenyl)acetic acid, a substituted phenylglycine, is a valuable chiral building block in the synthesis of numerous pharmaceuticals. Its resolution into individual enantiomers is a key challenge that necessitates the careful selection of an appropriate resolving agent and methodology.
This guide provides a comparative analysis of common resolving agents and techniques for the chiral resolution of this compound. We will delve into the mechanistic underpinnings of diastereomeric salt formation and enzymatic kinetic resolution, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of enantiomerically pure compounds.
Pillar 1: Diastereomeric Salt Formation - A Classical Approach to Resolution
The most established and widely employed method for resolving racemic acids and bases is through the formation of diastereomeric salts.[1] This technique leverages the principle that while enantiomers share identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed, which can then be separated by fractional crystallization.
The Mechanism of Diastereomeric Salt Resolution
The fundamental principle lies in the differential solubility of the formed diastereomeric salts. The choice of resolving agent and solvent system is crucial and often determined empirically to maximize this solubility difference, thereby enabling the selective crystallization of one diastereomer.
Racemic_Mixture [label="Racemic this compound\n((R)-Acid + (S)-Acid)"]; Resolving_Agent [label="Chiral Resolving Agent\n(e.g., (R,R)-Tartaric Acid)"]; Diastereomeric_Salts [label="Mixture of Diastereomeric Salts\n((R)-Acid-(R,R)-Base + (S)-Acid-(R,R)-Base)"]; Crystallization [label="Fractional Crystallization"]; Less_Soluble [label="Less Soluble Diastereomer\n(Crystallizes Out)"]; More_Soluble [label="More Soluble Diastereomer\n(Remains in Solution)"]; Liberation_Solid [label="Liberation of Enantiomer\n(e.g., with HCl)"]; Liberation_Solution [label="Liberation of Enantiomer\n(e.g., with HCl)"]; Enantiomer_1 [label="Pure Enantiomer 1", shape=ellipse, fillcolor="#34A853"]; Enantiomer_2 [label="Pure Enantiomer 2", shape=ellipse, fillcolor="#34A853"];
Racemic_Mixture -> Diastereomeric_Salts [label="+"]; Resolving_Agent -> Diastereomeric_Salts [label="+"]; Diastereomeric_Salts -> Crystallization; Crystallization -> Less_Soluble; Crystallization -> More_Soluble; Less_Soluble -> Liberation_Solid; More_Soluble -> Liberation_Solution; Liberation_Solid -> Enantiomer_1; Liberation_Solution -> Enantiomer_2; }
Figure 1: Workflow for Chiral Resolution by Diastereomeric Salt Formation.Common Resolving Agents for Amino Acids
A variety of chiral acids and bases are commercially available for the resolution of racemic compounds. For the resolution of amino acids like this compound, chiral bases are typically employed. However, as an amphoteric molecule, it can also be resolved using chiral acids.
1. Tartaric Acid and Its Derivatives:
Natural (+)-(2R,3R)-tartaric acid and its synthetic counterpart (-)-(2S,3S)-tartaric acid are among the most widely used and cost-effective resolving agents.[1] Their di-O-benzoylated derivatives, such as (+)-O,O'-dibenzoyl-D-tartaric acid (DBTA) and (-)-O,O'-dibenzoyl-L-tartaric acid, often provide better chiral recognition and lead to more crystalline diastereomeric salts.
2. (1S)-(+)-10-Camphorsulfonic Acid:
This strong chiral acid has proven to be highly effective in the resolution of various amines and amino acids. A notable technique, termed "Dutch resolution," has been successfully applied to the resolution of structurally similar 4-hydroxy- and 4-fluorophenylglycines. This method involves the use of (+)-10-camphorsulfonic acid in the presence of an additive, such as phenylglycine itself, which can co-crystallize and enhance the resolution efficiency.[2]
3. Chiral Amines (e.g., Brucine, Strychnine, Quinine):
These naturally occurring alkaloids are effective resolving agents for acidic compounds. However, their toxicity and potential for contamination of the final product necessitate careful purification steps.
Comparative Performance of Diastereomeric Resolving Agents
| Resolving Agent | Substrate | Solvent | Reported Yield | Reported Enantiomeric Excess (e.e.) | Reference |
| (+)-10-Camphorsulfonic Acid | 4-Fluorophenylglycine | Water/Isopropanol | 65% (overall) | 99.0% | [2] |
| (R,R)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropanol | 87.5% (diastereomer) | 83.5% (diastereomer) | [1] |
| O,O'-Dibenzoyltartaric Acid | Racemic Ephedrine | Acetone/Water | 92.5% (enantiomer) | >95% | [3] |
Table 1: Performance of Common Resolving Agents on Structurally Related Compounds. Note: This data is for illustrative purposes as direct comparative data for this compound is limited.
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general framework for the resolution of this compound using a chiral resolving agent. Optimization of solvent, temperature, and stoichiometry will be necessary.
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water) with gentle heating.
-
Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-10-camphorsulfonic acid or (R,R)-tartaric acid derivative) to the solution.
-
Stir the mixture and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Suspend the crystalline diastereomeric salt in water.
-
Add a base (e.g., aqueous NaOH or NH4OH) to neutralize the resolving agent and liberate the free amino acid.
-
If a chiral basic resolving agent was used, add an acid (e.g., HCl) to liberate the amino acid.
-
Extract the liberated enantiomer with a suitable organic solvent.
-
Dry the organic extracts over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the enantiomerically enriched amino acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amino acid using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
-
Pillar 2: Enzymatic Kinetic Resolution - A Biocatalytic Alternative
Enzymatic kinetic resolution (EKR) offers a powerful and often highly selective alternative to classical chemical resolution methods.[4][5] This technique utilizes enzymes, typically lipases or proteases, which stereoselectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
The Principle of Enzymatic Kinetic Resolution
The success of EKR hinges on the enantioselectivity of the chosen enzyme. For a racemic mixture of this compound, a lipase could be used to selectively acylate the amino group of one enantiomer, or a protease could selectively hydrolyze an N-acylated derivative of one enantiomer.
Racemic_Substrate [label="Racemic this compound\n((R)-Substrate + (S)-Substrate)"]; Enzyme [label="Enzyme\n(e.g., Lipase)"]; Acyl_Donor [label="Acyl Donor\n(e.g., Ethyl Acetate)"]; Reaction_Mixture [label="Reaction Mixture"]; Separation [label="Separation"]; Unreacted_Enantiomer [label="Unreacted Enantiomer", shape=ellipse, fillcolor="#34A853"]; Product_Enantiomer [label="Acylated Product", shape=ellipse, fillcolor="#EA4335"];
Racemic_Substrate -> Reaction_Mixture; Enzyme -> Reaction_Mixture; Acyl_Donor -> Reaction_Mixture; Reaction_Mixture -> Separation [label="Enantioselective Reaction"]; Separation -> Unreacted_Enantiomer; Separation -> Product_Enantiomer; }
Figure 2: General Workflow for Enzymatic Kinetic Resolution.Common Enzymes for Amino Acid Resolution
Lipases: These enzymes are widely used in organic synthesis due to their broad substrate specificity, high stability in organic solvents, and commercial availability. Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and porcine pancreas are frequently employed for the kinetic resolution of amines and amino acids via acylation, esterification, or hydrolysis.[4][5]
Nitrilases: For substrates containing a nitrile group, nitrilases can offer a direct route to enantiomerically pure carboxylic acids. A chemoenzymatic approach coupling the Strecker synthesis of the corresponding aminonitrile with a subsequent nitrilase-catalyzed hydrolysis can lead to a dynamic kinetic resolution, potentially achieving yields greater than 50%.[6][7]
Comparative Performance of Enzymatic Resolution
While specific data for the enzymatic resolution of this compound is scarce, the performance of lipases on other aromatic amino compounds provides a strong indication of their potential.
| Enzyme | Substrate | Reaction Type | Reported Enantiomeric Excess (e.e.) | Reference |
| Candida antarctica Lipase B (CAL-B) | Aromatic Morita-Baylis-Hillman Adducts | Hydrolysis | >99% | [5] |
| Lipase from Pseudomonas fluorescens | Aromatic Morita-Baylis-Hillman Adducts | Hydrolysis | >90% | [5] |
| Nitrilase | Phenylglycinonitrile | Hydrolysis (DKR) | ≥ 95% | [6][7] |
Table 2: Performance of Enzymes in the Resolution of Related Aromatic Compounds. Note: This data is illustrative and serves as a guide for enzyme selection.
Experimental Protocol: Enzymatic Kinetic Resolution with Lipase
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of this compound via N-acylation.
-
Reaction Setup:
-
To a solution of racemic this compound in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether), add an acyl donor (e.g., ethyl acetate, vinyl acetate).
-
Add the selected lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining starting material and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the unreacted amino acid from the acylated product by extraction or chromatography. For example, the acidic starting material can be extracted into an aqueous base, leaving the neutral acylated product in the organic phase.
-
-
Isolation of Enantiomers:
-
Isolate the unreacted enantiomer from the aqueous phase by acidification and extraction.
-
Isolate the acylated enantiomer from the organic phase by solvent evaporation. The acyl group can be subsequently removed by hydrolysis to yield the other enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of both the resolved starting material and the product using chiral HPLC.
-
Conclusion: A Strategic Approach to Chiral Purity
The successful resolution of this compound is a critical step in the synthesis of enantiomerically pure pharmaceuticals. Both diastereomeric salt formation and enzymatic kinetic resolution offer viable pathways to achieve this goal.
-
Diastereomeric salt formation is a robust and scalable classical method. The use of resolving agents like (1S)-(+)-10-camphorsulfonic acid , potentially in a "Dutch resolution" setup, and derivatives of tartaric acid are promising avenues for exploration. The primary challenge lies in the empirical screening process to identify the optimal resolving agent and solvent combination.
-
Enzymatic kinetic resolution provides a highly selective and environmentally benign alternative. Lipases , particularly immobilized preparations like Novozym 435, are excellent candidates for the selective acylation of one enantiomer. This method can yield both enantiomers with high purity, although it is limited to a theoretical maximum yield of 50% for each.
Ultimately, the choice of resolving agent and methodology will depend on factors such as the desired scale of the resolution, cost considerations, and the available analytical instrumentation. The experimental protocols and comparative insights provided in this guide are intended to equip researchers with the foundational knowledge to strategically approach the chiral resolution of this compound and accelerate their drug development programs.
References
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
A Comparative Guide to the Biological Activity of (R)- and (S)-2-amino-2-(4-bromophenyl)acetic Acid: A Stereochemical Perspective
In the landscape of drug discovery and development, the three-dimensional architecture of a molecule is a critical determinant of its biological function. The seemingly subtle difference in the spatial arrangement of atoms, known as stereoisomerism, can lead to profound variations in pharmacological activity, potency, and even toxicity. This guide provides an in-depth comparison of the potential biological activities of the enantiomers of 2-amino-2-(4-bromophenyl)acetic acid, (R)- and (S)-isomers, serving as a case study in the pivotal role of chirality in molecular recognition and biological response. While direct comparative experimental data for these specific enantiomers is not extensively available in public literature, this guide will synthesize established principles of stereopharmacology and data from structurally related compounds to provide a robust framework for their evaluation.
The Principle of Chirality: More Than Just a Mirror Image
Chirality is a fundamental property of molecules that possess a non-superimposable mirror image, much like our left and right hands. These mirror-image isomers are called enantiomers.[1][2] In an achiral environment, enantiomers exhibit identical physical and chemical properties. However, the biological milieu is inherently chiral, composed of asymmetric biomolecules such as proteins (enzymes, receptors) and nucleic acids. This chirality of biological targets leads to stereoselective interactions with drug molecules, meaning that one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.[1][2][3]
The differential interaction of enantiomers with a chiral receptor can be conceptualized using the "three-point attachment" model. For a successful binding event that triggers a biological response, a molecule may need to interact with at least three specific sites on its target. One enantiomer may perfectly align with these sites, leading to a stable and active complex, whereas its mirror image may only be able to interact with two of the three sites, resulting in a weaker or non-existent interaction.
(R)- vs (S)-2-amino-2-(4-bromophenyl)acetic Acid: A Structural Overview and Hypothesized Activity
(R)- and (S)-2-amino-2-(4-bromophenyl)acetic acid are non-proteinogenic amino acids, meaning they are not among the 20 common amino acids found in proteins. The presence of a bromine atom on the phenyl ring is a key structural feature. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.[4]
While specific biological targets for these enantiomers are not well-documented, we can hypothesize potential activities based on their structural similarity to other phenylglycine derivatives. Phenylglycines are known to interact with a variety of biological targets, including enzymes and receptors in the central nervous system. For instance, certain phenylglycine derivatives act as antagonists of metabotropic glutamate receptors.
The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the phenyl ring and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. Studies on halogenated ligands have shown that bromine has a propensity to interact with amino acid residues like arginine within a protein's binding pocket.[2][5] This suggests that the 4-bromo substitution could play a significant role in the binding affinity and selectivity of these enantiomers for their biological targets.
Given the principles of stereoselectivity, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. One enantiomer may show higher potency as an enzyme inhibitor or receptor modulator, while the other may be less active or interact with different off-target proteins. For example, in a study of phenylglycine derivatives as dengue protease inhibitors, the stereochemistry of the amino acid was critical for its inhibitory activity.
Experimental Framework for Comparing Enantiomeric Activity
To empirically determine and compare the biological activities of (R)- and (S)-2-amino-2-(4-bromophenyl)acetic acid, a series of in vitro assays are necessary. The following provides a logical workflow and detailed protocols for two fundamental assays: a cytotoxicity screen and a competitive receptor binding assay.
Table 1: Hypothetical Comparative Data for (R)- and (S)-2-amino-2-(4-bromophenyl)acetic Acid
| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer | Stereoselectivity Ratio (R/S) |
| Cytotoxicity (MTT Assay) | IC50 (µM) on HEK293 cells | >100 | 85 | >1.18 |
| Receptor Binding Assay | Ki (nM) for Target X | 50 | 1500 | 30 |
| Functional Assay | IC50 (nM) for inhibition of Target X | 75 | 2500 | 33.3 |
This table presents hypothetical data to illustrate how the results of the proposed experiments would be summarized for a clear comparison.
Detailed Experimental Protocol 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer on a relevant cell line (e.g., a neuronal cell line if investigating neuroactivity, or a standard line like HEK293 for general toxicity).
Materials:
-
(R)- and (S)-2-amino-2-(4-bromophenyl)acetic acid
-
Selected cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Detailed Experimental Protocol 2: Competitive Receptor Binding Assay
This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of each enantiomer for a specific receptor target (e.g., a subtype of the metabotropic glutamate receptor).
Materials:
-
(R)- and (S)-2-amino-2-(4-bromophenyl)acetic acid
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-labeled antagonist)
-
Assay buffer
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the (R)- or (S)-enantiomer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The principles of stereochemistry are not merely an academic curiosity but a cornerstone of modern pharmacology. While direct experimental comparisons of (R)- and (S)-2-amino-2-(4-bromophenyl)acetic acid are yet to be widely published, the foundational knowledge of stereoselective drug-receptor interactions strongly suggests that these enantiomers will exhibit distinct biological profiles. The halogenated phenylglycine scaffold provides a rich area for investigation, and the experimental framework outlined in this guide offers a clear and robust pathway for elucidating the specific activities of each stereoisomer. Such studies are essential for advancing our understanding of structure-activity relationships and for the rational design of safer and more effective therapeutic agents.
References
- 1. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 2-amino-2-(4-bromophenyl)acetic Acid
Abstract: This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of 2-amino-2-(4-bromophenyl)acetic acid, a critical chiral building block in pharmaceutical synthesis.[1] We delve into the methodologies of High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and method validation to ensure the quality, purity, and stereochemical integrity of this important compound.
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
This compound is a halogenated phenylglycine derivative that serves as a valuable precursor in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring a chiral center at the alpha-carbon and a bromine atom on the phenyl ring, presents unique analytical challenges.[1] The stereochemistry of this compound is paramount, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, robust and reliable analytical methods are essential to control its identity, purity, and enantiomeric excess throughout the drug development and manufacturing process.
The validation of these analytical methods is not merely a procedural step but a regulatory necessity, ensuring that the data generated is accurate, reliable, and reproducible.[2][3][4] This guide will explore the most common and effective techniques for analyzing this compound, providing a framework for selecting the most appropriate method based on the specific analytical objective.
Core Analytical Techniques: A Head-to-Head Comparison
The choice of an analytical technique for this compound is dictated by the information required. Is the goal to determine the enantiomeric purity, confirm the chemical structure, or quantify the amount of the compound in a mixture? Each of the following techniques offers a unique set of capabilities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Separation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like amino acids. For this compound, both reversed-phase HPLC for purity assessment and chiral HPLC for enantiomeric separation are indispensable.
2.1.1. Reversed-Phase HPLC for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the go-to method for determining the purity of this compound and for assaying its concentration. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Causality Behind Experimental Choices:
-
The C18 column provides excellent retention and separation for aromatic compounds.
-
The acetonitrile/water gradient allows for the elution of compounds with a range of polarities.
-
TFA is an ion-pairing agent that improves the peak shape of the amino acid by minimizing tailing.
-
UV detection at 220 nm is suitable for aromatic compounds.
2.1.2. Chiral HPLC for Enantiomeric Separation
The critical requirement for analyzing this compound is the determination of its enantiomeric purity. This is most effectively achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers.
A validated chiral HPLC method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, provides a strong starting point for method development.[1] That method utilizes a (R,R) Whelk-O1 column, which is a Pirkle-type CSP.
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
Column: (R,R) Whelk-O1 chiral column, 4.6 x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). The exact ratio should be optimized for resolution.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
System Suitability: A resolution of greater than 2.5 between the enantiomer peaks is considered suitable.
Causality Behind Experimental Choices:
-
The (R,R) Whelk-O1 column is a π-electron acceptor/π-electron donor CSP that has proven effective for the separation of underivatized amino acids.
-
The normal-phase mobile phase (hexane/ethanol) provides the necessary selectivity for chiral recognition on this type of column.
-
TFA is used as an acidic modifier to improve peak shape and resolution.
Alternative Chiral Separation Strategy: Pre-column Derivatization
An alternative to using a chiral column is to derivatize the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[5] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a common choice for this purpose, creating stable, UV-active derivatives.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
Direct analysis of amino acids by GC is challenging due to their low volatility and thermal instability.[1] Therefore, a derivatization step is mandatory to convert this compound into a more volatile and thermally stable compound.[1]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: React the sample with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) derivative.[1]
-
GC Column: A nonpolar column, such as a DB-5ms.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).
-
MS Detection: Electron ionization (EI) with a mass range of 50-500 m/z.
Causality Behind Experimental Choices:
-
MTBSTFA is a robust derivatizing agent that effectively silylates both the amino and carboxylic acid groups, significantly increasing volatility.[1]
-
The DB-5ms column is a general-purpose column suitable for a wide range of derivatized compounds.
-
The temperature gradient is necessary to ensure the elution of the derivatized analyte with good peak shape.
-
Mass spectrometry provides not only quantification but also structural confirmation through the fragmentation pattern of the derivatized molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural characterization of this compound. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[1]
Expected NMR Spectral Features:
-
¹H NMR:
-
Aromatic protons on the bromophenyl group will appear in the downfield region (typically δ 7.2-7.8 ppm).[1]
-
The proton on the alpha-carbon (the chiral center) will produce a signal whose chemical shift is influenced by the adjacent amino and carboxylic acid groups.[1]
-
The amino group (NH₂) protons may appear as a broad signal.[1]
-
-
¹³C NMR:
While NMR is not typically used for routine quantification due to lower sensitivity compared to chromatographic methods, it is essential for initial characterization and for identifying unknown impurities.
Data Presentation and Comparison
The following table summarizes the key performance attributes of the discussed analytical techniques for the analysis of this compound.
| Parameter | RP-HPLC | Chiral HPLC | GC-MS (with Derivatization) | NMR Spectroscopy |
| Primary Application | Purity, Assay | Enantiomeric Purity | Identification, Quantification | Structural Elucidation |
| Sample Preparation | Simple dissolution | Simple dissolution | Derivatization required | Simple dissolution |
| Sensitivity | High | High | Very High | Low |
| Selectivity | Moderate | Very High (for enantiomers) | Very High | High (for structure) |
| Speed | Fast | Moderate | Moderate | Slow |
| Cost (Instrument) | Moderate | Moderate | High | Very High |
| Cost (Operational) | Low | Moderate | Moderate | High |
| Key Advantage | Robust and reliable for purity | Direct separation of enantiomers | High sensitivity and specificity | Unambiguous structural information |
| Key Disadvantage | Does not separate enantiomers | CSPs can be expensive and less robust | Requires derivatization | Low sensitivity |
Visualizing the Analytical Workflow
The selection and implementation of an analytical method follow a logical progression, from initial sample receipt to final data reporting.
Caption: General analytical workflow for this compound.
Decision-Making Framework for Method Selection
Choosing the right analytical technique depends on the specific question being asked. The following decision tree can guide researchers to the most appropriate method.
Caption: Decision tree for selecting an analytical technique.
Conclusion and Recommendations
The comprehensive analysis of this compound requires a multi-faceted approach, leveraging the strengths of different analytical techniques.
-
For routine quality control focusing on purity and assay , Reversed-Phase HPLC is the method of choice due to its robustness, speed, and cost-effectiveness.
-
To ensure the critical enantiomeric purity of this chiral building block, Chiral HPLC is the indispensable, gold-standard technique.
-
For unambiguous structural confirmation and the identification of unknown impurities, NMR spectroscopy is essential, particularly during process development and for reference standard characterization.
-
GC-MS , following a derivatization step, serves as a powerful orthogonal technique for identity confirmation and can offer superior sensitivity for trace-level impurity analysis.
A thorough understanding of these techniques and their appropriate application is fundamental to ensuring the quality and safety of the pharmaceutical products derived from this important intermediate. All methods used in a regulated environment must be properly validated to demonstrate they are fit for their intended purpose.[2][3][6][7]
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. benchchem.com [benchchem.com]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to the Validation of Chiral Capillary Electrophoresis for 2-amino-2-(4-bromophenyl)acetic Acid
For researchers, scientists, and professionals vested in drug development, the stereochemical integrity of a molecule is not a trivial detail—it is often the very determinant of therapeutic efficacy and safety. The enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for enantiomeric separation are a cornerstone of pharmaceutical quality control. This guide provides an in-depth, experience-driven perspective on the validation of a chiral capillary electrophoresis (CE) method for the enantioseparation of 2-amino-2-(4-bromophenyl)acetic acid, a chiral building block of significant interest. We will explore the causality behind experimental choices, present a comprehensive validation protocol, and objectively compare the performance of chiral CE with its primary alternative, High-Performance Liquid Chromatography (HPLC).
The Imperative of Chiral Purity for this compound
This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Due to the presence of a stereocenter at the alpha-carbon, it exists as a pair of enantiomers, (R)- and (S)-2-amino-2-(4-bromophenyl)acetic acid. The distinct spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors. Therefore, the ability to accurately quantify the enantiomeric excess (%ee) is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
While several techniques can achieve chiral separations, capillary electrophoresis has emerged as a powerful alternative to traditional HPLC methods, offering advantages in terms of efficiency, speed, and reduced consumption of solvents and chiral selectors.[1]
A Proposed Chiral Capillary Electrophoresis Method
Given the structure of this compound, a highly sulfated β-cyclodextrin (HS-β-CD) is a promising chiral selector. The negative charges of the sulfate groups on the cyclodextrin will enhance its interaction with the positively charged amino group of the analyte under acidic conditions, while the hydrophobic cavity can interact with the bromophenyl moiety.[5]
Proposed CE Method Parameters:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5
-
Chiral Selector: 15 mM Highly Sulfated β-Cyclodextrin (HS-β-CD) in BGE
-
Voltage: 25 kV (positive polarity)
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 214 nm
The low pH of the BGE ensures that the primary amine of the analyte is protonated, facilitating its electrophoretic migration and interaction with the anionic chiral selector.
The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The validation of this chiral CE method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the chiral CE method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure: Inject solutions of the diluent, a placebo (if applicable), the pure (S)-enantiomer, the pure (R)-enantiomer, and the racemic mixture.
-
Acceptance Criteria: The diluent and placebo should show no interfering peaks at the retention times of the enantiomers. The method must demonstrate baseline resolution (Rs ≥ 1.5) between the two enantiomers in the racemic mixture.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the undesired enantiomer, ranging from the limit of quantitation (LOQ) to 120% of the specification limit (e.g., if the limit for the undesired enantiomer is 1%, the range could be 0.1% to 1.2%).
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line for the plot of peak area versus concentration should be ≥ 0.995.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: The data from the linearity, accuracy, and precision studies will be used to establish the range.
-
Acceptance Criteria: The method is demonstrated to be linear, accurate, and precise within the specified range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples of a placebo spiked with known concentrations of the undesired enantiomer at three levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Procedure: Perform six replicate injections of a sample solution containing the undesired enantiomer at 100% of the specification limit.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 5.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in the method parameters, such as BGE pH (± 0.2 units), chiral selector concentration (± 10%), voltage (± 10%), and temperature (± 2 °C).
-
Acceptance Criteria: The resolution (Rs) between the enantiomers should remain ≥ 1.5, and the system suitability criteria should be met.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Injection of individual enantiomers, racemate, and placebo. | Baseline resolution (Rs ≥ 1.5), no interference. |
| Linearity | Analysis of at least 5 concentrations of the undesired enantiomer. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | Method is linear, accurate, and precise within the range. |
| Accuracy | Analysis of spiked placebo at 3 concentration levels. | Mean recovery between 90.0% and 110.0%. |
| Precision | Repeatability (n=6) and intermediate precision. | RSD ≤ 5.0% for repeatability; RSD ≤ 10.0% for intermediate precision. |
| LOD & LOQ | Based on the standard deviation of the response and the slope. | LOQ ≤ reporting threshold. |
| Robustness | Deliberate small variations in method parameters. | Resolution (Rs) ≥ 1.5, system suitability met. |
Comparative Analysis: Chiral CE vs. Chiral HPLC
While the validated CE method offers a robust solution, it is essential to compare it with the more traditional chiral HPLC approach to make an informed decision for a specific application.
Chiral HPLC
Chiral HPLC is a well-established technique that primarily relies on chiral stationary phases (CSPs) to achieve enantioseparation.[7][8] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the immobilized chiral selector.[7] For amino acids, macrocyclic glycopeptide-based CSPs are particularly effective for direct analysis without derivatization.[9]
Decision Logic for Technique Selection
Caption: Decision logic for selecting between chiral CE and HPLC.
Head-to-Head Comparison
| Feature | Chiral Capillary Electrophoresis (CE) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Efficiency | Very high (typically >100,000 theoretical plates) | High (typically 10,000-50,000 theoretical plates) |
| Resolution | Excellent, often baseline separation. | Very good, dependent on the CSP. |
| Analysis Time | Generally faster (5-20 minutes). | Can be longer (15-45 minutes). |
| Solvent Consumption | Minimal (nL to µL per run). | Significant (mL per run). |
| Chiral Selector Cost | Lower, as it's an additive in the BGE. | Higher, as it's immobilized on the column. |
| Method Development | Faster, as different selectors can be screened easily. | More time-consuming, requires screening of different columns. |
| Sample Volume | Very small (nL injection volumes). | Larger (µL injection volumes). |
| Robustness | Can be more sensitive to matrix effects and capillary surface. | Generally considered more robust. |
| Preparative Scale-up | Not feasible. | Readily scalable. |
Conclusion
The proposed chiral capillary electrophoresis method, when fully validated according to ICH guidelines, offers a highly efficient, rapid, and cost-effective solution for determining the enantiomeric purity of this compound. Its primary advantages over chiral HPLC lie in its speed, minimal consumption of resources, and flexibility in method development. Capillary electrophoresis is an exceptionally powerful tool for analytical-scale enantioseparations in a quality control environment.[1]
However, the choice between CE and HPLC is not absolute and should be guided by the specific needs of the laboratory and the project. For applications requiring preparative-scale purification or in environments where instrument robustness is the paramount concern, chiral HPLC remains the industry standard. By understanding the principles, validation requirements, and comparative strengths of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral molecules.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis - Google Patents [patents.google.com]
- 6. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 2-amino-2-(4-bromophenyl)acetic Acid
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. For a molecule like 2-amino-2-(4-bromophenyl)acetic acid, a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring enantiopurity is critical as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Purity
The spatial arrangement of substituents around the chiral carbon atom in this compound dictates its interaction with other chiral molecules in a biological system, such as enzymes and receptors. Consequently, one enantiomer may elicit a desired therapeutic effect while the other could be inactive or, in a worst-case scenario, induce adverse effects. Therefore, robust and reliable analytical methods for quantifying the enantiomeric composition are paramount throughout the drug development pipeline, from asymmetric synthesis and process optimization to final product release.
This guide will explore and compare three principal analytical methodologies:
-
Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for enantioselective analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and chiral discrimination.
-
Capillary Electrophoresis (CE): A high-efficiency separation technique with low sample consumption.
-
Circular Dichroism (CD) Spectroscopy: A chiroptical method offering a rapid assessment of enantiomeric composition.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[2] The primary approach involves direct separation on a Chiral Stationary Phase (CSP). CSPs are composed of a single enantiomer of a chiral selector immobilized on a solid support, typically silica gel.[2] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. Differences in the stability of these complexes lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.[2]
Causality Behind Experimental Choices
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most successful. Macrocyclic glycopeptides, such as teicoplanin, are particularly effective for resolving underivatized amino acids, which is advantageous as it eliminates the need for derivatization steps that can introduce impurities or cause racemization.[2][3] The mobile phase composition is then optimized to achieve baseline resolution and suitable retention times.
Experimental Protocol: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size. A similar Pirkle-type column is a good starting point.
-
Mobile Phase: n-hexane:ethanol:trifluoroacetic acid (TFA):isopropylamine (IPA) (95:5:0.1:0.025 v/v/v/v). The addition of a small amount of an acidic and a basic modifier like TFA and IPA can significantly improve peak shape and resolution for amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Dissolve the this compound sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a racemic standard.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage for determining enantiomeric excess as it does not require physical separation of the enantiomers. The principle lies in converting the enantiomeric pair into a mixture of diastereomers, either through derivatization with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA).[4] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of each species.
Causality Behind Experimental Choices
The choice between a CDA and a CSA depends on the analyte and the desired outcome. CDAs form stable covalent bonds, which can lead to larger and more easily quantifiable differences in chemical shifts. However, this requires a separate reaction step and purification. CSAs form transient, non-covalent complexes in situ, simplifying the workflow.[4] For primary amines like this compound, a three-component system involving 2-formylphenylboronic acid (2-FPBA) and a chiral diol like (R)-BINOL is a highly effective and versatile approach.[5][6] This assembly forms diastereomeric iminoboronates, often resulting in well-resolved signals in the 1H NMR spectrum.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy with a Chiral Solvating Agent Assembly
Caption: Workflow for ee determination by ¹H NMR.
Materials and Equipment:
-
NMR Spectrometer: 400 MHz or higher.
-
Reagents: (R)-1,1′-bi-2-naphthol ((R)-BINOL), 2-formylphenylboronic acid (2-FPBA), deuterated chloroform (CDCl₃).
-
Sample: this compound.
Procedure:
-
Prepare the Host Solution: In a vial, dissolve 1.2 equivalents of 2-FPBA and 1.2 equivalents of (R)-BINOL in 0.6 mL of CDCl₃.[2]
-
Prepare the Analyte Solution: In a separate vial, dissolve 1.0 equivalent of this compound in a minimal amount of CDCl₃.
-
Combine and Analyze: Transfer the host solution to an NMR tube. Add the analyte solution. Mix thoroughly.
-
Acquire the ¹H NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons on the chiral center or nearby aromatic protons are often good candidates.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integration values: ee% = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample and solvent consumption. For chiral separations, the direct approach is most common, where a chiral selector is added to the background electrolyte (BGE).[7] The enantiomers form transient diastereomeric complexes with the selector, and differences in the stability of these complexes and/or their electrophoretic mobilities lead to their separation.[7]
Causality Behind Experimental Choices
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for a broad range of compounds, including amino acids.[8][9] Their toroidal structure provides a chiral microenvironment where inclusion complexation can occur. The choice of CD derivative (e.g., sulfated, hydroxypropylated) and its concentration in the BGE are key parameters for optimizing the separation. The pH of the BGE is also critical as it affects the charge of the analyte and the electroosmotic flow.
Experimental Protocol: Chiral Capillary Electrophoresis
Caption: Workflow for ee determination by Chiral CE.
Instrumentation and Conditions:
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
Procedure:
-
Prepare the BGE and filter it.
-
Dissolve the sample in water or the BGE at a concentration of approximately 0.5 mg/mL.
-
Condition the capillary by flushing with 0.1 M NaOH, water, and finally the BGE.
-
Inject the sample.
-
Apply the separation voltage and record the electropherogram.
-
Identify the enantiomer peaks based on a racemic standard.
-
Calculate the enantiomeric excess from the corrected peak areas (Area/Migration time).
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[10] The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra of equal magnitude and opposite sign. This property allows for the quantitative determination of the enantiomeric excess in a mixture.[11][12]
Causality Behind Experimental Choices
The principle of ee determination by CD spectroscopy relies on the fact that the observed CD signal is directly proportional to the difference in concentration between the two enantiomers.[10] By constructing a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined. This method is often very rapid but may be less accurate than chromatographic or NMR methods, especially at very high or very low ee values. The pH of the solution can affect the CD signal intensity, so it should be controlled.[11]
Experimental Protocol: Circular Dichroism Spectroscopy
Caption: Workflow for ee determination by CD Spectroscopy.
Instrumentation and Conditions:
-
CD Spectrometer.
-
Solvent: A suitable solvent in which the sample is soluble and that is transparent in the wavelength range of interest (e.g., water, methanol).
-
Cuvette: Quartz cuvette with a suitable path length (e.g., 1 cm).
Procedure:
-
Prepare a series of calibration standards: From stock solutions of the pure enantiomers, prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 80:20, 60:40, 50:50, etc.) at a constant total concentration.
-
Record CD spectra: Record the CD spectrum for each standard and the solvent blank.
-
Construct a calibration curve: Identify a wavelength with a strong Cotton effect. Plot the CD signal intensity (in millidegrees) at this wavelength against the known enantiomeric excess. The plot should be linear.
-
Analyze the unknown sample: Prepare a solution of the unknown sample at the same total concentration as the standards. Record its CD spectrum.
-
Determine enantiomeric excess: Measure the CD signal intensity of the unknown sample at the chosen wavelength and determine its enantiomeric excess from the calibration curve.
Comparison of Techniques
| Feature | Chiral HPLC | NMR Spectroscopy | Capillary Electrophoresis | Circular Dichroism |
| Principle | Physical separation on a chiral stationary phase | Formation of diastereomers with distinct NMR signals | Differential migration in an electric field with a chiral selector | Differential absorption of circularly polarized light |
| Sample Throughput | Moderate | High (with CSA) | High | Very High |
| Sensitivity | High (µg/mL to ng/mL) | Low (mg scale) | Very High (ng/mL to pg/mL) | Moderate |
| Accuracy & Precision | Very High | High | High | Moderate to High |
| Method Development | Can be time-consuming (column & mobile phase screening) | Relatively fast (screening of CSAs) | Moderate (BGE optimization) | Moderate (calibration curve required) |
| Cost (Instrument) | High | Very High | Moderate | Moderate |
| Cost (Consumables) | High (chiral columns) | Low | Low | Low |
| Key Advantage | Robustness and reliability; preparative scale possible | No physical separation needed; provides structural info | High efficiency; low sample/reagent consumption | Very rapid analysis |
| Key Limitation | Cost of chiral columns; method development time | Lower sensitivity; potential for signal overlap | Reproducibility can be an issue; limited loading capacity | Indirect measurement; requires pure enantiomers for calibration |
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
For routine quality control and release testing in a regulated environment, Chiral HPLC is the gold standard. Its robustness, high accuracy, and well-established validation protocols make it the most reliable choice.[13]
-
For high-throughput screening in process development or catalyst discovery, NMR spectroscopy with a chiral solvating agent is an excellent option. Its speed and the elimination of a separation step significantly increase throughput.[6]
-
When sample volume is limited, or for analyzing complex matrices, Capillary Electrophoresis offers unparalleled sensitivity and resolving power. [14]
-
For rapid, preliminary screening, Circular Dichroism provides a near-instantaneous assessment of enantiomeric purity, provided a calibration has been established. [15]
Ultimately, a comprehensive analytical laboratory should consider having access to multiple techniques. A chromatographic method (HPLC or CE) can be used as the primary, validated method, while a spectroscopic method (NMR or CD) can serve as a rapid, orthogonal technique for confirmation and high-throughput applications. This multi-faceted approach ensures the highest level of confidence in the enantiopurity of this compound, a critical parameter for the development of safe and effective pharmaceuticals.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in chiral separation principles in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Reference Standards for 2-amino-2-(4-bromophenyl)acetic Acid Analysis
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 2-amino-2-(4-bromophenyl)acetic acid, a key building block in pharmaceutical synthesis. We will explore the establishment of a well-characterized in-house reference standard and its comparison with commercially available research-grade materials, supported by detailed experimental protocols and data.
The Critical Role of a Reference Standard
In the landscape of pharmaceutical analysis, a reference standard is the bedrock upon which the accuracy and validity of all measurements are built. It is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of an analyte. For a chiral molecule like this compound, the reference standard must not only define the chemical identity but also its stereochemical purity.
Given the absence of a commercially available Certified Reference Material (CRM) from major pharmacopeias for this compound, the establishment of an in-house primary reference standard is a common and necessary practice. The International Council for Harmonisation (ICH) guideline Q7 provides a framework for the qualification and management of in-house reference standards, ensuring they are of high purity and thoroughly characterized.[1][2][3]
Comparative Analysis of Reference Standard Sources
The primary objective of this guide is to compare the analytical performance of a meticulously characterized in-house reference standard against commercially available research-grade this compound. This comparison will be based on a suite of analytical techniques designed to assess purity, identity, and chiral integrity.
| Parameter | In-House Primary Reference Standard | Commercial Research-Grade Material | Rationale for Comparison |
| Purity (HPLC) | Typically ≥ 99.5% | Often ≥ 95-98% | To quantify the level of impurities and assess the suitability of the commercial material for routine use. |
| Identity | Confirmed by NMR, MS, IR | Assumed based on supplier's CoA | To verify the chemical structure and identify any potential discrepancies. |
| Enantiomeric Purity | Typically ≥ 99.8% e.e. | Varies, may not be specified | Crucial for stereospecific synthesis and pharmacological activity. |
| Documentation | Comprehensive characterization report | Basic Certificate of Analysis | To highlight the difference in the level of characterization and traceability. |
Experimental Workflows for Reference Standard Qualification
The qualification of a new batch of reference material, whether produced in-house or procured from a commercial supplier, is a systematic process. The following diagram illustrates a typical workflow for the qualification of a secondary reference standard against a primary in-house standard.
Caption: Workflow for qualifying a secondary reference standard.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. These methods are based on established procedures for structurally similar compounds and should be validated for their intended use.[1][4][5][6]
Protocol 1: Reversed-Phase HPLC for Purity and Impurity Profiling
This method is designed for the quantitative determination of the purity of this compound and for the detection of potential process-related impurities and degradation products.
1. Chromatographic Conditions:
-
Column: Phenomenex Luna C8(2) (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability (RSD): ≤ 1.0% for six replicate injections of the standard.
4. Impurity Profiling: Potential impurities for phenylglycine derivatives can include starting materials (e.g., 4-bromobenzaldehyde), by-products from the synthesis, and degradation products.[7] A forced degradation study (acid, base, oxidation, heat, light) should be performed on the in-house standard to identify potential degradation products and to demonstrate the peak purity of the main component.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess (e.e.) of the chiral this compound. The choice of a suitable chiral stationary phase (CSP) is critical. Based on the successful separation of a similar compound, a Pirkle-type column is a logical starting point.[4][6]
1. Chromatographic Conditions:
-
Column: (R,R) Whelk-O1 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA). A typical starting composition would be 90:10:0.1 (v/v/v). The ratio of hexane to ethanol may need to be optimized to achieve adequate resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic this compound at approximately 0.5 mg/mL in the mobile phase to confirm the resolution of the two enantiomers.
-
Sample Solution: Prepare the enantiomerically enriched sample at the same concentration.
3. System Suitability:
-
Resolution: ≥ 2.0 between the two enantiomer peaks in the racemic standard injection.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on a certified internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O with pH adjustment).
2. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥ 400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.
3. Data Analysis:
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the analytical data, each protocol must be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and their importance.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present. | Peak purity analysis (e.g., with a diode array detector) should show no co-eluting peaks. |
| Linearity | To demonstrate that the analytical response is directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of spiked analyte should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria. |
Conclusion
The analysis of this compound requires robust and reliable analytical methods, underpinned by well-characterized reference standards. In the absence of a pharmacopeial standard, the establishment of an in-house primary reference standard is essential. This guide provides a comprehensive framework for the characterization and comparison of such standards, complete with detailed experimental protocols for HPLC, chiral HPLC, and qNMR. By adhering to these principles and rigorously validating the analytical methods, researchers can ensure the scientific integrity of their data and make informed decisions in the drug development process.
References
- 1. Use of In-house Reference Standards Beyond Pharmacopoeial Standards [m-pharmaguide.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 5. 99%, detection | Sigma-Aldrich [sigmaaldrich.com]
- 6. ES2713196T3 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology - Google Patents [patents.google.com]
- 7. Buy Online CAS Number 17609-52-8 - TRC - Cbz-D-(-)-Phenylglycine | LGC Standards [lgcstandards.com]
A Researcher's Guide to Assessing the Purity of Synthesized 2-amino-2-(4-bromophenyl)acetic Acid
Introduction: The Critical Role of Purity in Drug Discovery
In the realm of pharmaceutical research and drug development, the purity of synthesized compounds is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. This is particularly true for chiral building blocks like 2-amino-2-(4-bromophenyl)acetic acid, a halogenated phenylglycine derivative.[1] Its structure, featuring a chiral center at the alpha-carbon, means it exists as two non-superimposable mirror images, or enantiomers.[1] These enantiomers can exhibit distinct pharmacological and toxicological profiles, making the control of both chemical and chiral purity a critical concern.[1][2] Impurities, whether they are residual starting materials, by-products, or the undesired enantiomer, can lead to misleading biological data, complicate downstream process chemistry, and pose significant safety risks.[3]
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide researchers, scientists, and drug development professionals with a robust framework for ensuring the quality of this vital synthetic intermediate.
An Orthogonal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity.[4] Therefore, a multi-pronged, orthogonal approach is essential. This involves employing several methods that measure different physicochemical properties of the analyte and its potential impurities. For this compound, a comprehensive purity assessment workflow should integrate chromatographic, spectroscopic, and elemental analysis techniques.
Figure 1: A comprehensive workflow for assessing the purity of synthesized this compound, employing an orthogonal analytical approach.
I. Chromatographic Methods: The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity assessment, offering high resolution and quantitative accuracy.[5] For a chiral compound like this compound, both reversed-phase and chiral HPLC are necessary.
A. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This technique is excellent for separating the target compound from impurities with different polarities, such as starting materials (e.g., 4-bromobenzaldehyde), reagents, and by-products.[3]
Experimental Protocol: RP-HPLC for Chemical Purity
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of mobile phase A and mobile phase B to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks.
-
B. Chiral HPLC for Enantiomeric Purity
Principle: Enantiomers have identical physical properties in an achiral environment, making them inseparable by conventional HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[5][6] This is crucial for determining the enantiomeric excess (%ee) of the synthesized product.[5]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK® series or macrocyclic glycopeptide-based like Astec CHIROBIOTIC® T).[2][7][8]
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization depending on the column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
-
Comparative Data: HPLC Methods
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Primary Goal | Chemical Purity Assessment | Enantiomeric Purity Assessment |
| Stationary Phase | Achiral (e.g., C18) | Chiral (e.g., Polysaccharide-based) |
| Typical Mobile Phase | Water/Acetonitrile with acid modifier | Hexane/Ethanol with acid modifier |
| Information Provided | % purity from chemical impurities | % enantiomeric excess (%ee) |
| Limitations | Cannot separate enantiomers | May not separate all chemical impurities |
II. Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and can help identify unknown impurities.[9][10][11]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and connectivity of atoms in a molecule.[10] Both ¹H and ¹³C NMR are essential for confirming the structure of this compound and for detecting and identifying impurities.[9] Quantitative NMR (qNMR) can also be used for purity determination.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis if desired.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans for good signal-to-noise ratio, especially for ¹³C NMR.
-
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts, integration values, and coupling patterns of the acquired spectra with the expected spectrum for this compound.
-
Impurity Detection: Look for unexpected signals in the spectra. The integration of these signals relative to the main compound can provide an estimate of the impurity level.
-
B. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[] It is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to identify impurities, even at trace levels. Coupling HPLC with MS (LC-MS) provides both separation and mass information, making it a powerful tool for impurity profiling.[13][14]
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the HPLC mobile phase.
-
-
LC-MS Conditions:
-
Utilize the same HPLC conditions as for the RP-HPLC analysis.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for amino acids.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Detection Mode: Both positive and negative ion modes should be tested to ensure optimal detection of the parent compound and potential impurities.
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak by observing the [M+H]⁺ or [M-H]⁻ ion. For this compound (MW = 230.06 g/mol ), expect ions around m/z 231.97 (accounting for the isotopic distribution of bromine).
-
Analyze the mass spectra of minor peaks to identify potential impurities.
-
Figure 2: Interplay between different analytical techniques for a comprehensive purity assessment.
III. Elemental Analysis: A Fundamental Confirmation
Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[15] This technique is used to confirm the empirical formula of the synthesized compound. For a pure compound, the experimentally determined elemental composition should agree with the calculated values within a narrow margin (typically ±0.4%).[16]
Experimental Protocol: CHN and Bromine Analysis
-
Sample Preparation:
-
Provide a pure, dry sample (typically 2-5 mg) for analysis.
-
-
Instrumentation:
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, N, and Br with the theoretical values for C₈H₈BrNO₂.
-
Theoretical Values: C: 41.76%, H: 3.50%, N: 6.09%, Br: 34.73%.
-
A deviation of more than 0.4% may indicate the presence of impurities or residual solvent.
-
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| RP-HPLC | Chemical purity, detection of polar and nonpolar impurities. | High resolution, quantitative, robust. | Cannot separate enantiomers. |
| Chiral HPLC | Enantiomeric purity (%ee). | Direct separation of enantiomers. | May not separate all chemical impurities. |
| NMR | Structural confirmation, identification of impurities.[9][10][11] | Provides detailed structural information, non-destructive.[10] | Lower sensitivity compared to MS. |
| MS | Molecular weight confirmation, identification of trace impurities. | High sensitivity and selectivity. | Provides limited structural information on its own. |
| Elemental Analysis | Confirmation of elemental composition and empirical formula.[15] | Fundamental verification of composition. | Does not provide information on the nature of impurities. |
Conclusion: Ensuring Confidence in Your Research
The rigorous assessment of purity for synthesized compounds like this compound is a cornerstone of scientific integrity and successful drug development. By employing an orthogonal analytical strategy that combines the separative power of HPLC with the structural insights from NMR and MS, and the fundamental confirmation from elemental analysis, researchers can have high confidence in the quality of their materials. The protocols and comparative data presented in this guide offer a robust framework for establishing a self-validating system of quality control, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. azooptics.com [azooptics.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
- 9. veeprho.com [veeprho.com]
- 10. toref-standards.com [toref-standards.com]
- 11. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 14. nebiolab.com [nebiolab.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Amino-2-(4-bromophenyl)acetic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-amino-2-(4-bromophenyl)acetic acid, with a focus on personal protective equipment (PPE) and operational and disposal plans. Our commitment is to furnish you with value beyond the product, building a foundation of deep trust through scientifically grounded safety protocols.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on available safety data for this compound and structurally similar compounds, this chemical is classified as having the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]
Given these hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity to prevent exposure and ensure a safe laboratory environment.
Core Protective Measures: A Multi-Layered Approach to Safety
A comprehensive safety strategy for handling this compound involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: The first line of defense is to handle the chemical in a well-ventilated area.[2][6] A chemical fume hood is strongly recommended, especially when working with the solid form to minimize the risk of inhaling dust particles.[2] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][4]
Administrative Controls: Proper training on the specific hazards and handling procedures for this compound is essential for all personnel.[6] Clear labeling of all containers with the chemical name and associated hazards is a fundamental requirement. It is also prudent to minimize the quantity of the chemical stored in the laboratory to what is actively needed.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to inspect all PPE for integrity before each use.[2]
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must conform to EN166 (EU) or NIOSH (US) standards. This is critical to prevent eye irritation from dust or splashes.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | The specific glove material and thickness should be chosen based on the solvent used and the duration of contact. Always consult the glove manufacturer's resistance data. Wash hands thoroughly after handling.[2][7] |
| Skin and Body Protection | Laboratory coat. | A lab coat should be worn to prevent skin contact.[2][6] For larger quantities or increased risk of spillage, impervious clothing may be necessary. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for solids, or an air-purifying respirator with appropriate cartridges for solutions). | To be used when engineering controls are insufficient or when handling large quantities of the solid, to prevent respiratory tract irritation.[5][6] |
Operational Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[2]
-
Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][4][7]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][7]
-
Remove contact lenses if present and easy to do. Continue rinsing.[2][4]
In Case of Inhalation:
-
If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][4][7]
In Case of Ingestion:
-
Do NOT induce vomiting.[2]
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste (Solutions): Collect in a designated, labeled hazardous waste container. Do not dispose of it down the drain.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines, as regulations can vary.[2]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
